molecular formula C44H83N3O6 B8236322 93-O17O

93-O17O

Numéro de catalogue: B8236322
Poids moléculaire: 750.1 g/mol
Clé InChI: ZPJOKQMHTYTQFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

93-O17O is a useful research compound. Its molecular formula is C44H83N3O6 and its molecular weight is 750.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H83N3O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-50-38-40-52-43(48)28-33-46(31-27-32-47-35-30-45-42-47)34-29-44(49)53-41-39-51-37-26-24-22-20-18-16-14-12-10-8-6-4-2/h30,35,42H,3-29,31-34,36-41H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJOKQMHTYTQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCCOC(=O)CCN(CCCN1C=CN=C1)CCC(=O)OCCOCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H83N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of a Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "93-O17O" is not available in the public domain. The following guide provides a representative overview of the discovery and synthesis process for a novel therapeutic compound, adhering to the requested technical format. All data presented is illustrative.

Discovery of a Novel Therapeutic Candidate

The discovery of a new drug is a multi-stage process that begins with identifying a biological target and progresses through screening and optimization of chemical compounds.[1][2][3] This process aims to identify a single candidate molecule with the desired therapeutic effect and safety profile for further development.

Target Identification and Validation

The initial step in drug discovery is the identification of a biological target, such as an enzyme or receptor, that is believed to play a critical role in a disease.[2][4] This is followed by target validation, which confirms that modulating the target will likely have a therapeutic effect.

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is employed to test large libraries of chemical compounds to identify "hits" that modulate the activity of the validated target.[1][2][5] These screens are typically automated and use cell-based or biochemical assays.[5]

Table 1: Illustrative High-Throughput Screening Campaign Data

ParameterValue
Compound Library Size500,000
Screening Concentration10 µM[5]
Primary Assay TypeCell-based fluorescence assay
Initial Hit Rate0.5%
Number of Confirmed Hits1,250
Z' Factor (Assay Quality)> 0.5[2]
Hit-to-Lead Optimization

Confirmed hits from the HTS campaign undergo a process of medicinal chemistry optimization to improve their properties.[1][4] This "hit-to-lead" phase aims to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[1]

Table 2: Illustrative Properties of a Lead Compound Series

Compound IDIC₅₀ (nM)Selectivity (vs. Off-Target X)Solubility (µg/mL)Microsomal Stability (t₁/₂ min)
Hit-0018,5002x<15
Lead-10145050x1525
Lead-102210120x3545
Candidate-1 15 >500x 75 >90

Synthesis Process of the Therapeutic Candidate

The chemical synthesis process is developed to produce the candidate molecule efficiently and at a high purity.[6][7] The synthesis strategy often involves multiple steps and requires careful optimization of reaction conditions.[7][8]

Retrosynthetic Analysis

A retrosynthetic approach is often used to design the synthesis plan, breaking down the complex target molecule into simpler, commercially available starting materials.[4]

Synthetic Route

The following table outlines a representative multi-step synthesis for a hypothetical therapeutic candidate.

Table 3: Illustrative Multi-Step Synthesis Protocol

StepReaction TypeStarting MaterialsKey Reagents & ConditionsProductYield (%)
1Suzuki CouplingAryl-Bromide A, Boronic Acid BPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°CIntermediate 185%
2Amide CouplingIntermediate 1, Amine CHATU, DIPEA, DMF, 25°CIntermediate 292%
3Boc DeprotectionIntermediate 24M HCl in Dioxane, 25°CFinal Compound 98%

Experimental Protocols

Detailed protocols are essential for ensuring the reproducibility and reliability of experimental results.[9]

Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the proliferation of cancer cells.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMSO and add to the wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.

Protocol: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol is used to determine how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[10][11]

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (n=3 per group) for at least 3 days before the study.

  • Compound Administration: Formulate the test compound in a suitable vehicle (e.g., 20% Solutol in water). Administer a single dose via intravenous (IV) and oral (PO) routes at 2 mg/kg and 10 mg/kg, respectively.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of the compound in plasma samples using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).

Visualizations

Diagrams are used to represent complex biological pathways and experimental workflows.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor Drug Candidate-1 Drug->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: A generic receptor tyrosine kinase signaling pathway inhibited by a therapeutic candidate.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase TargetID Target Identification AssayDev Assay Development TargetID->AssayDev HTS High-Throughput Screening AssayDev->HTS HitToLead Hit-to-Lead Optimization HTS->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt InVivo In Vivo Efficacy LeadOpt->InVivo Tox Toxicology Studies InVivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: A simplified workflow of the drug discovery and preclinical development process.

G cluster_SAR Structure-Activity Relationship (SAR) Cycle HTS_Hit HTS Hit (IC₅₀ = 8.5 µM) Design Design Analogs HTS_Hit->Design Synthesize Synthesize Design->Synthesize Test Test Properties (Potency, Solubility, etc.) Synthesize->Test Analyze Analyze Data Test->Analyze Analyze->Design Iterate Lead_Compound Lead Compound (IC₅₀ = 210 nM) Analyze->Lead_Compound Achieve Goals

Caption: The iterative cycle of hit-to-lead optimization driven by SAR.

References

Introduction to Ionizable Lipids in LNP-based Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of Ionizable Lipids in Lipid Nanoparticles: A Focus on a Model Compound

Disclaimer: The compound "93-O17O" does not correspond to a known entity in publicly available scientific literature. This guide will therefore focus on the well-characterized and clinically significant ionizable lipid, DLin-MC3-DMA , as a representative example to illustrate the core principles and mechanisms of action of advanced ionizable lipids within lipid nanoparticles (LNPs). The methodologies, data, and pathways described herein are based on published studies of DLin-MC3-DMA and similar ionizable lipids and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

The advent of RNA-based therapeutics, including small interfering RNAs (siRNAs) and messenger RNAs (mRNAs), has been largely enabled by the development of effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic delivery of nucleic acid payloads. At the heart of these formulations are ionizable cationic lipids, which are critical for both the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm of target cells.

DLin-MC3-DMA is a quintessential example of an ionizable lipid that has been integral to the success of the first FDA-approved siRNA drug, Onpattro (patisiran). Its mechanism of action is multifaceted, involving a pH-dependent charge modulation that facilitates nucleic acid complexation, endosomal escape, and ultimate payload delivery. This guide will provide a detailed exploration of this mechanism, supported by experimental data and protocols.

Physicochemical Properties and Role in LNP Formulation

The unique properties of ionizable lipids like DLin-MC3-DMA are central to their function. These lipids feature a tertiary amine headgroup with a pKa value typically in the range of 6.0-6.5. This ensures that the lipid is positively charged at the acidic pH used during LNP formulation, allowing for efficient complexation with the negatively charged backbone of nucleic acids. However, at physiological pH (around 7.4), the lipid is predominantly neutral, which reduces potential toxicity and non-specific interactions in the bloodstream.

LNP Formulation Process

The formulation of LNPs containing DLin-MC3-DMA and a nucleic acid payload is typically achieved through a rapid mixing process, often involving a microfluidic device. A lipid mixture, dissolved in an organic solvent (e.g., ethanol), is rapidly mixed with an aqueous solution containing the nucleic acid at an acidic pH (e.g., pH 4.0). The low pH ensures the protonation of the DLin-MC3-DMA, leading to the electrostatic complexation with the nucleic acid cargo and the self-assembly of the LNP core. The resulting nanoparticles are then subjected to dialysis or tangential flow filtration to remove the organic solvent and raise the pH to a neutral level for in vivo administration.

Mechanism of Action: From Systemic Circulation to Cytosolic Delivery

The journey of an LNP from intravenous injection to the delivery of its payload into the cytoplasm of a target cell is a multi-step process, with the ionizable lipid playing a pivotal role at several key stages.

Systemic Circulation and Targeting

Once in the bloodstream, the near-neutral surface charge of the LNPs at physiological pH minimizes non-specific interactions with blood components, prolonging their circulation time. The inclusion of a PEGylated lipid in the formulation further shields the nanoparticles from opsonization and clearance by the reticuloendothelial system. For liver-targeted therapies, such as with Onpattro, the LNPs are designed to associate with apolipoprotein E (ApoE) in the bloodstream. This ApoE-LNP complex is then recognized by the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes, leading to receptor-mediated endocytosis.

Endocytosis and Endosomal Escape

Following endocytosis, the LNPs are trafficked into the endosomal pathway. As the endosome matures, its internal pH progressively decreases from early endosomes (pH ~6.5) to late endosomes and lysosomes (pH ~4.5-5.0). This acidification is the critical trigger for the action of DLin-MC3-DMA. As the pH within the endosome drops below the pKa of the ionizable lipid, DLin-MC3-DMA becomes protonated and thus positively charged.

This charge reversal is hypothesized to facilitate endosomal escape through several non-mutually exclusive mechanisms:

  • Ion Pair Formation with Endosomal Lipids: The newly acquired positive charge on the DLin-MC3-DMA allows it to form ion pairs with anionic lipids present in the endosomal membrane, such as phosphatidylserine.

  • Membrane Destabilization: The interaction between the protonated LNP and the endosomal membrane is thought to lead to the formation of non-bilayer lipid structures, such as inverted hexagonal (HII) phases. This structural rearrangement disrupts the integrity of the endosomal membrane, allowing the nucleic acid payload to be released into the cytoplasm.

  • Osmotic Swelling: The influx of protons into the endosome to protonate the ionizable lipids can be accompanied by a counter-ion influx, leading to osmotic swelling and eventual rupture of the endosome.

Quantitative Data and Performance Metrics

The performance of LNP formulations is assessed using a variety of quantitative metrics. The following tables summarize typical data for DLin-MC3-DMA-based LNPs.

Table 1: Physicochemical Characteristics of DLin-MC3-DMA LNPs

ParameterTypical Value
Particle Size (Diameter, nm) 80 - 100
Polydispersity Index (PDI) < 0.1
Zeta Potential (mV) at pH 7.4 -5 to +5
Encapsulation Efficiency (%) > 90%

Table 2: In Vivo Efficacy Data (siRNA targeting Factor VII in mice)

FormulationDose (mg/kg)Factor VII Knockdown (%)
DLin-MC3-DMA LNP 0.03~95%
Saline Control N/A0%

Experimental Protocols

LNP Formulation via Microfluidic Mixing
  • Preparation of Lipid Stock Solution: Dissolve DLin-MC3-DMA, DSPC, cholesterol, and a PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of Nucleic Acid Solution: Dissolve the siRNA or mRNA in an acetate buffer at pH 4.0.

  • Microfluidic Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous).

  • Purification and Buffer Exchange: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove ethanol and raise the pH.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterization of Physicochemical Properties
  • Particle Size and PDI: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index of the LNPs.

  • Zeta Potential: Determine the surface charge of the LNPs using Laser Doppler Velocimetry.

  • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the dye is significantly enhanced upon binding to nucleic acids. Measure the fluorescence before and after lysing the LNPs with a surfactant (e.g., Triton X-100).

    • Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

In Vitro Endosomal Escape Assay (e.g., Galectin-8 Staining)
  • Cell Culture: Plate target cells (e.g., HeLa or primary hepatocytes) in a suitable culture vessel.

  • LNP Treatment: Treat the cells with LNPs containing a fluorescently labeled nucleic acid.

  • Immunostaining: After a defined incubation period, fix and permeabilize the cells. Stain for Galectin-8, a protein that binds to exposed glycans on the inner leaflet of damaged endosomal membranes.

  • Microscopy: Use confocal microscopy to visualize the colocalization of the fluorescently labeled nucleic acid with Galectin-8 puncta, which indicates endosomal rupture and cytosolic release.

Visualizations of Key Processes

Signaling and Uptake Pathway

G cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Hepatocyte LNP LNP (Neutral Charge) ApoE ApoE LNP->ApoE Binding LNP_ApoE LNP-ApoE Complex ApoE->LNP_ApoE LDLR LDLR LNP_ApoE->LDLR Receptor Binding Endosome Early Endosome (pH ~6.5) LDLR->Endosome Endocytosis Late_Endosome Late Endosome/Lysosome (pH ~4.5-5.0) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape Payload Nucleic Acid Payload Cytoplasm->Payload Payload Release

Caption: Cellular uptake and intracellular trafficking of an ApoE-associated LNP.

Experimental Workflow for LNP Characterization

G cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Formulation LNP Formulation (Microfluidics) Purification Purification & Buffer Exchange Formulation->Purification DLS DLS (Size, PDI) Purification->DLS Zeta Zeta Potential Purification->Zeta RiboGreen RiboGreen Assay (Encapsulation) Purification->RiboGreen InVitro In Vitro Studies (Endosomal Escape, Efficacy) Purification->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Purification->InVivo

Caption: Workflow for the formulation and characterization of lipid nanoparticles.

Logical Relationship of Endosomal Escape Mechanism

G cluster_mechanisms Membrane Destabilization Mechanisms Endosome_Acidification Endosomal Acidification (pH drop) Lipid_Protonation Ionizable Lipid Protonation (pKa dependent) Endosome_Acidification->Lipid_Protonation Ion_Pairing Ion Pairing with Anionic Lipids Lipid_Protonation->Ion_Pairing HII_Phase HII Phase Formation Lipid_Protonation->HII_Phase Osmotic_Swelling Osmotic Swelling Lipid_Protonation->Osmotic_Swelling Endosomal_Escape Endosomal Escape & Payload Release Ion_Pairing->Endosomal_Escape HII_Phase->Endosomal_Escape Osmotic_Swelling->Endosomal_Escape

Caption: Proposed mechanisms of ionizable lipid-mediated endosomal escape.

Conclusion

The mechanism of action of ionizable lipids like DLin-MC3-DMA is a sophisticated interplay of chemistry and biology. Their pH-responsive nature is the key to overcoming the significant barrier of delivering nucleic acid therapeutics into the cytoplasm of target cells. A thorough understanding of this mechanism, supported by robust experimental characterization, is essential for the rational design of next-generation LNP-based delivery systems for a wide range of therapeutic applications. The principles and methodologies outlined in this guide provide a foundational framework for researchers and developers in this rapidly advancing field.

In-Depth Technical Guide: Preliminary Research on the Ionizable Lipidoid 93-O17O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipidoid 93-O17O is a novel, chalcogen-containing ionizable cationic lipidoid that has emerged as a promising vehicle for the formulation of lipid nanoparticles (LNPs).[1][2] These LNPs are instrumental in the delivery of various therapeutic payloads, including messenger RNA (mRNA) and cyclic GMP-AMP (cGAMP), for applications in gene editing and cancer immunotherapy. This technical guide provides a comprehensive overview of the preliminary research involving this compound, with a focus on its application in LNP formulations, detailed experimental protocols, and the associated signaling pathways.

Physicochemical Properties of this compound

While detailed physicochemical data for this compound is not extensively available in the public domain, its classification as a chalcogen-containing ionizable cationic lipidoid provides insights into its structure and function. The presence of chalcogens (in this case, likely oxygen or sulfur) in the lipid structure can influence the physicochemical properties of the resulting LNPs, such as their stability, fusogenicity, and interaction with biological membranes. The ionizable cationic headgroup is crucial for the encapsulation of negatively charged payloads like mRNA and for facilitating endosomal escape within the target cell.

PropertyValueReference
CAS Number 2227214-78-8[2]
Molecular Formula C44H83N3O6[2]
Purity ≥98%[2]
Formulation A solution in ethanol[2]
Storage -20°C[2]

Key Research Applications of this compound

Preliminary studies have highlighted the utility of this compound in two primary research areas:

  • mRNA Delivery for T-cell Engineering: LNPs formulated with this compound have been investigated for their ability to deliver Cre recombinase mRNA to primary T lymphocytes in vivo.[3][4][5] This application is significant for the development of non-viral gene editing strategies in T-cells, a cornerstone of many immunotherapies.

  • In Situ Cancer Vaccination: this compound, as part of an LNP formulation, has been used for the intratumoral delivery of the STING (Stimulator of Interferon Genes) agonist cGAMP. This approach aims to enhance the cross-presentation of tumor antigens and activate an anti-tumor immune response.[2]

Experimental Protocols

LNP Formulation for mRNA Delivery (Adapted from Zhao et al., 2020)

This protocol describes the formulation of LNPs for the delivery of Cre recombinase mRNA to T lymphocytes.

Materials:

  • This compound (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (in ethanol)

  • Cre recombinase mRNA (in citrate buffer, pH 4.0)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of this compound, cholesterol, DSPC, and DMG-PEG 2000 in ethanol. The precise concentrations should be calculated to achieve the desired molar ratio in the final LNP formulation.

  • Lipid Mixture Preparation: Combine the lipid stock solutions in a molar ratio of 50:38.5:10:1.5 (this compound:Cholesterol:DSPC:DMG-PEG 2000).

  • LNP Assembly: The lipid mixture in ethanol is rapidly mixed with the Cre mRNA solution in citrate buffer at a 1:3 volume ratio using a microfluidic mixing device.

  • Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Characterization: The size, polydispersity index (PDI), and zeta potential of the LNPs are measured using dynamic light scattering (DLS). The encapsulation efficiency of mRNA is determined using a RiboGreen assay.

In Situ Cancer Vaccination Protocol (Adapted from Chen et al., 2021)

This protocol outlines the use of this compound LNPs for the intratumoral delivery of cGAMP.

Materials:

  • This compound-formulated LNPs (prepared as described above, encapsulating cGAMP instead of mRNA)

  • cGAMP (in aqueous solution)

  • Tumor-bearing mice (e.g., B16F10 melanoma model)

  • Doxorubicin (optional, for inducing immunogenic cell death)

Procedure:

  • LNP-cGAMP Formulation: Prepare LNPs encapsulating cGAMP using a similar microfluidic mixing method as described for mRNA, with appropriate adjustments for the different payload.

  • Animal Model: Establish tumors in mice by subcutaneous injection of cancer cells.

  • Treatment (Optional): A low dose of doxorubicin can be administered intratumorally to induce immunogenic cell death and release of tumor antigens.

  • Intratumoral Injection: Inject the this compound-LNP/cGAMP formulation directly into the tumor.

  • Immune Response Analysis: At specified time points post-injection, tumors and draining lymph nodes can be harvested to analyze the infiltration of immune cells (e.g., CD8+ T cells, dendritic cells) by flow cytometry and the expression of inflammatory cytokines by qPCR or ELISA.

Quantitative Data Summary

The following tables summarize key quantitative data from the preliminary studies involving this compound.

Table 1: In Vivo T-cell Transfection Efficiency (Adapted from Zhao et al., 2020) [3][5]

Target Cell PopulationGene Recombination Efficiency (%)
CD4+ T lymphocytes8.2
CD8+ T lymphocytes6.5

Table 2: Anti-Tumor Efficacy of 93-O17S-F/cGAMP (A related lipidoid, data from Chen et al., 2021) [2][6]

Treatment GroupTumor Growth Inhibition (%)Complete Tumor Regression (%)
PBS00
Doxorubicin + 93-O17S-F/cGAMPNot explicitly stated, but significant35

Note: The Chen et al. study focused on a related lipidoid, 93-O17S. While this compound was mentioned as part of the initial screening, the detailed efficacy data was provided for 93-O17S.

Signaling Pathways and Experimental Workflows

LNP Formulation and mRNA Delivery Workflow

LNP_mRNA_Workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery This compound This compound Microfluidic Mixing Microfluidic Mixing This compound->Microfluidic Mixing Lipids Cholesterol DSPC DMG-PEG Lipids->Microfluidic Mixing mRNA mRNA mRNA->Microfluidic Mixing LNP-mRNA LNP-mRNA Microfluidic Mixing->LNP-mRNA IV_Injection Intravenous Injection LNP-mRNA->IV_Injection T_Cell T Lymphocyte IV_Injection->T_Cell Endocytosis Endocytosis T_Cell->Endocytosis Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape Translation mRNA Translation (Cre Recombinase) Endosomal_Escape->Translation Gene_Recombination Gene Recombination Translation->Gene_Recombination

Caption: Workflow for LNP-mediated mRNA delivery to T lymphocytes.

cGAMP Delivery and STING Pathway Activation

STING_Pathway cluster_delivery Intratumoral Delivery cluster_pathway STING Signaling Pathway cluster_response Anti-Tumor Immune Response LNP_cGAMP This compound LNP (cGAMP) APC Antigen Presenting Cell (e.g., Dendritic Cell) LNP_cGAMP->APC Intratumoral Injection Endocytosis Endocytosis APC->Endocytosis Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape cGAMP cGAMP Endosomal_Escape->cGAMP STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type_I_IFN induces transcription DC_Maturation DC Maturation & Antigen Presentation Type_I_IFN->DC_Maturation T_Cell_Activation CD8+ T-cell Activation DC_Maturation->T_Cell_Activation Tumor_Cell_Killing Tumor Cell Killing T_Cell_Activation->Tumor_Cell_Killing

References

An In-depth Technical Guide on the Core Safety and Efficacy Profile of 93-O17S-F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lipidoid nanoparticle (LNP) 93-O17S-F, a novel vehicle for in situ cancer vaccination. The document summarizes the available information on its safety and toxicity, details its mechanism of action, and outlines the experimental protocols used to assess its efficacy. While specific quantitative toxicity data for 93-O17S-F is limited in the current literature, this guide consolidates the existing knowledge to support further research and development. The primary focus of available research has been on the efficacy of 93-O17S-F in stimulating an anti-tumor immune response, particularly through the cross-presentation of tumor antigens and activation of the STING pathway. This guide presents this information in a structured format, including data tables and diagrams to facilitate understanding.

Introduction

The lipidoid nanoparticle 93-O17S-F has emerged as a promising candidate for in situ cancer vaccination, a therapeutic strategy that aims to stimulate the body's immune system to recognize and attack tumor cells.[1] Developed through combinatorial library screening, 93-O17S-F is designed to enhance the cross-presentation of tumor antigens and facilitate the intracellular delivery of immune-stimulating adjuvants, such as the STING agonist cGAMP.[1] This approach seeks to overcome the limitations of traditional cancer therapies by creating a personalized immune response against the unique antigenic landscape of a patient's tumor.

Safety and Toxicity Profile

Currently, there is a limited amount of publicly available data specifically detailing the comprehensive safety and toxicity profile of 93-O17S-F. The primary research article focuses predominantly on the efficacy of this LNP in a preclinical cancer model.

General Safety Considerations for Lipid Nanoparticles

Synthetic lipid nanoparticles are generally considered to have a favorable safety profile compared to viral vectors used in immunotherapy, primarily due to their non-infectious nature and ease of manufacturing.[1] However, the safety of any LNP is dependent on its specific composition, size, charge, and route of administration.

In Vivo Observations

In the key study involving 93-O17S-F, the focus was on its anti-tumor efficacy. While detailed toxicological assessments were not the primary endpoint, the study notes that the in situ vaccination strategy with 93-O17S-F demonstrated significant therapeutic benefits without reporting overt signs of toxicity in the treated mice.[1][2]

A potential concern with in situ vaccination strategies is the risk of inducing autoimmune responses. However, the authors of the primary study note that there have been no reports of autoimmune disease induction in human clinical trials of similar strategies, such as the intratumoral injection of the TLR9 agonist SD-101.[1]

Quantitative Toxicity Data

As of the latest available information, specific quantitative toxicity data for 93-O17S-F, such as LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) values from cytotoxicity assays, have not been published.

Mechanism of Action: In Situ Cancer Vaccination

The therapeutic effect of 93-O17S-F is based on its ability to orchestrate a multi-step anti-tumor immune response at the tumor site.

Antigen Capture and Delivery

93-O17S-F is an ionizable LNP with a positive surface charge, which enables it to capture negatively charged tumor-associated antigens (TAAs) released from dying tumor cells.[1] This process is often facilitated by a pre-treatment with a low dose of a chemotherapeutic agent like doxorubicin, which induces immunogenic cell death and the release of TAAs.[1]

Enhanced Cross-Presentation

Once the LNPs have captured the tumor antigens, they are taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs). 93-O17S-F is specifically designed to promote the escape of these antigens from the endosome into the cytoplasm of the APCs. This allows the antigens to be processed by the proteasome and presented on MHC class I molecules, a process known as cross-presentation. This is a critical step for the activation of cytotoxic CD8+ T cells, which are essential for killing cancer cells.[1]

STING Pathway Activation

In addition to delivering tumor antigens, 93-O17S-F can be co-formulated with adjuvants like cGAMP, a potent agonist of the STING (Stimulator of Interferon Genes) pathway.[1] The LNP facilitates the delivery of cGAMP into the cytoplasm of APCs, where it can activate the STING pathway. This leads to the production of type I interferons and other pro-inflammatory cytokines, which further enhance the anti-tumor immune response.[1]

Data Presentation

Table 1: Composition of 93-O17S-F Lipid Nanoparticle Formulation
ComponentFunction
93-O17S-F (Lipidoid)Core structural component, facilitates endosomal escape
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)Helper lipid, aids in LNP formation and stability
CholesterolStabilizes the lipid bilayer
DMG-PEG 2000Polyethylene glycol-lipid conjugate, provides steric stabilization and controls particle size
cGAMP (optional)STING agonist, immune adjuvant
Tumor Antigens (in situ)Captured from tumor cells to elicit a specific immune response
Table 2: Key Efficacy Findings for 93-O17S-F in a B16F10 Melanoma Model
Treatment GroupOutcome
93-O17S-F/OVAEnhanced cross-presentation of the model antigen OVA on MHC class I molecules.[1]
93-O17S-F/cGAMP + DoxorubicinSignificant inhibition of primary tumor growth.[1]
93-O17S-F/cGAMP + Doxorubicin35% of mice showed complete tumor regression.[1]
93-O17S-F/cGAMP + Doxorubicin (in rechallenge study)71% of recovered mice were resistant to a subsequent tumor challenge, indicating immune memory.[1]

Experimental Protocols

The following are summaries of the key experimental protocols used in the primary efficacy studies of 93-O17S-F.

LNP Formulation

Lipid nanoparticles were formulated by mixing the lipid components (93-O17S-F, DOPE, cholesterol, and DMG-PEG 2000) in ethanol with an aqueous solution containing the cargo (e.g., cGAMP) using a microfluidic mixing device. The resulting LNPs were then dialyzed against PBS to remove the ethanol.

In Vitro Cross-Presentation Assay
  • DC2.4 cells (a dendritic cell line) were incubated with 93-O17S-F LNPs loaded with the model antigen ovalbumin (OVA).

  • After 24 hours, the cells were stained with a fluorescently labeled antibody that specifically recognizes the OVA peptide SIINFEKL presented on MHC class I molecules (H-2Kb).

  • The fluorescence intensity of the cells was measured by flow cytometry to quantify the level of cross-presentation.[1]

In Vivo Tumor Model and Treatment
  • C57BL/6 mice were subcutaneously inoculated with B16F10 melanoma cells.

  • Once the tumors reached a certain size, the mice were treated with an intratumoral injection of a low dose of doxorubicin.

  • This was followed by intratumoral injections of the 93-O17S-F/cGAMP formulation on subsequent days.

  • Tumor growth was monitored over time, and survival was recorded.[1]

Assessment of Immune Response

The induction of an antigen-specific immune response was evaluated by measuring the percentage of OVA-specific CD8+ T cells in the spleen of immunized mice using flow cytometry.[1] An in vivo cytotoxicity assay was also performed by adoptively transferring fluorescently labeled target cells pulsed with the SIINFEKL peptide and monitoring their elimination in immunized versus control mice.[1]

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Study cluster_analysis Analysis LNP_Formulation LNP Formulation (93-O17S-F + cGAMP) LNP_Injection 93-O17S-F/cGAMP Injection (Intratumoral) LNP_Formulation->LNP_Injection Tumor_Inoculation Tumor Inoculation (B16F10 cells) DOX_Injection Doxorubicin Injection (Intratumoral) Tumor_Inoculation->DOX_Injection DOX_Injection->LNP_Injection Monitoring Tumor Growth & Survival Monitoring LNP_Injection->Monitoring Immune_Response Immune Response Analysis (CD8+ T cells, Cytotoxicity) Monitoring->Immune_Response

Caption: Experimental workflow for in vivo efficacy testing of 93-O17S-F.

Mechanism_of_Action cluster_tumor Tumor Microenvironment cluster_apc Antigen Presenting Cell (APC) cluster_tcell T Cell Response TumorCell Tumor Cell TAA Tumor Associated Antigens (TAA) TumorCell->TAA releases DOX Doxorubicin DOX->TumorCell induces cell death LNP 93-O17S-F/cGAMP LNP TAA->LNP is captured by Endosome Endosome LNP->Endosome endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm endosomal escape (TAA & cGAMP) MHC1 MHC Class I Presentation Cytoplasm->MHC1 TAA processing STING STING Pathway Activation Cytoplasm->STING cGAMP binding TCell CD8+ T Cell Activation MHC1->TCell STING->TCell enhances TumorLysis Tumor Cell Lysis TCell->TumorLysis

Caption: Signaling pathway for 93-O17S-F mediated anti-tumor immunity.

Conclusion

93-O17S-F is a promising lipidoid nanoparticle for in situ cancer vaccination, with a well-defined mechanism of action centered on enhancing antigen cross-presentation and STING pathway activation. While the available data suggests a favorable safety profile in preclinical models, a comprehensive toxicological evaluation is necessary to fully characterize its safety for potential clinical translation. This guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge on 93-O17S-F and to inform the design of future studies. Further research should focus on dedicated safety and toxicology studies to establish a complete safety profile for this novel therapeutic platform.

References

An In-depth Technical Guide to the Ionizable Nature and Applications of 93-O17O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

93-O17O is a novel, chalcogen-containing ionizable cationic lipidoid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications.[1] Its unique chemical structure, featuring an imidazole-based headgroup, imparts a pH-sensitive ionizable nature, which is crucial for the efficient encapsulation and intracellular delivery of therapeutic payloads such as messenger RNA (mRNA) and cyclic dinucleotides. This guide provides a comprehensive overview of the ionizable properties of this compound, detailed experimental protocols, and its role in activating therapeutically relevant signaling pathways.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers working with this lipidoid.

PropertyValue
Formal Name bis(2-(tetradecyloxy)ethyl) 3,3'-((3-(1H-imidazol-1-yl)propyl)azanediyl)dipropionate
Molecular Formula C44H83N3O6
Molecular Weight 750.15 g/mol
CAS Number 2227214-78-8
Appearance A solution in ethanol
Storage Temperature -20°C

The Ionizable Nature of this compound

The key to this compound's function as a delivery vehicle lies in its ionizable imidazole headgroup. At physiological pH (~7.4), the imidazole group is largely neutral, allowing for a stable LNP formulation. However, upon endocytosis into the acidic environment of the endosome (pH 5.5-6.5), the imidazole nitrogen becomes protonated. This positive charge facilitates the interaction with and disruption of the endosomal membrane, leading to the release of the encapsulated payload into the cytoplasm.

While a specific pKa value for this compound is not publicly available, the optimal apparent pKa for LNPs used in mRNA delivery for vaccines is in the range of 6.6-6.9, and for liver-targeting siRNA delivery, it is between 6.2 and 6.5.

Experimental Protocol: Determination of Apparent pKa of this compound-containing LNPs using a TNS Assay

The apparent pKa of LNPs formulated with this compound can be determined experimentally using a 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluorescence assay. TNS is a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment, such as when it binds to the surface of positively charged LNPs.

Materials:

  • Blank this compound LNPs (formulated without a nucleic acid payload)

  • TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) stock solution in DMSO

  • A series of buffer solutions with pH values ranging from 3 to 10 (e.g., using 10 mM phosphate, 10 mM citrate, and 10 mM borate with 150 mM NaCl)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of TNS.

  • Dilute the blank this compound LNP suspension in each of the different pH buffers.

  • Add the TNS working solution to each well of the 96-well plate containing the diluted LNPs.

  • Incubate the plate at room temperature, protected from light, for approximately 20 minutes on an orbital shaker.[2]

  • Measure the fluorescence intensity at an excitation wavelength of 325 nm and an emission wavelength of 435 nm.[3]

  • Plot the fluorescence intensity as a function of pH.

  • The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed.[3][4]

Synthesis and Formulation of this compound Lipid Nanoparticles

Experimental Protocol: Synthesis of this compound via Michael Addition

The synthesis of this compound is achieved through a Michael addition reaction, a common method for creating lipidoids. This involves the conjugate addition of an amine to an alkyl-acrylate.

Materials:

  • Amine headgroup precursor (containing the imidazole moiety)

  • Alkyl-acrylate tail precursor

  • Solvent (e.g., ethanol)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., column chromatography)

Representative Procedure:

  • In a reaction vessel, dissolve the amine headgroup precursor in the chosen solvent.

  • Add the alkyl-acrylate tail precursor to the reaction mixture. The molar ratio of amine to acrylate should be optimized for the specific precursors.

  • The reaction is typically carried out at an elevated temperature (e.g., 90°C) for several days with continuous stirring to ensure completion.

  • After the reaction is complete, the crude product is purified using column chromatography to isolate the this compound lipidoid.

  • The purity and identity of the final product should be confirmed using analytical techniques such as NMR and mass spectrometry.

Experimental Protocol: Formulation of this compound LNPs for Payload Delivery

The formulation of this compound LNPs is typically achieved through a rapid mixing process, often using a microfluidic device, to ensure the formation of uniform nanoparticles.

Materials:

  • This compound lipidoid in ethanol

  • Helper lipids:

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

    • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • Payload (e.g., mRNA or cGAMP) in an aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis system for buffer exchange

Representative Procedure:

  • Prepare a lipid mixture in ethanol containing this compound, DOPE, cholesterol, and a PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the aqueous phase by dissolving the payload (mRNA or cGAMP) in a low pH buffer.

  • Set up the microfluidic mixing device with the lipid-ethanol solution and the payload-aqueous solution in separate inlet streams.

  • Initiate the mixing process at a defined flow rate ratio to induce the self-assembly of the LNPs.

  • The resulting LNP suspension is collected from the outlet.

  • The suspension is then dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable LNP formulation ready for use.

Role of this compound in STING Pathway Activation for Cancer Immunotherapy

A significant application of this compound LNPs is in the delivery of the STING (Stimulator of Interferon Genes) agonist, cGAMP, for in situ cancer vaccination. The STING pathway is a critical component of the innate immune system that, when activated, can lead to a potent anti-tumor immune response.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the process of this compound LNP-mediated delivery of cGAMP and the subsequent activation of the STING pathway in an antigen-presenting cell (APC), such as a dendritic cell.

STING_Pathway_Activation cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 93_O17O_LNP This compound LNP (with cGAMP) LNP_in_Endosome Protonated this compound LNP 93_O17O_LNP->LNP_in_Endosome Endocytosis Endosomal_Escape Endosomal Escape LNP_in_Endosome->Endosomal_Escape cGAMP cGAMP Endosomal_Escape->cGAMP cGAMP Release STING STING (on ER membrane) cGAMP->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 Phosphorylated IRF3 IRF3->p_IRF3 IFN_Genes Interferon Gene Transcription p_IRF3->IFN_Genes Translocates to Nucleus IFN_beta IFN-β Secretion IFN_Genes->IFN_beta Anti_Tumor_Immunity Anti-Tumor Immune Response IFN_beta->Anti_Tumor_Immunity Promotes

STING pathway activation by this compound LNP-delivered cGAMP.

The following diagram outlines a typical experimental workflow for evaluating the in-situ vaccination potential of this compound/cGAMP LNPs in a tumor model.

Experimental_Workflow Tumor_Induction Tumor Cell Implantation in Mice Treatment_Group Intratumoral Injection: This compound/cGAMP LNPs Tumor_Induction->Treatment_Group Control_Group Intratumoral Injection: Saline or Empty LNPs Tumor_Induction->Control_Group Tumor_Monitoring Monitor Tumor Growth and Survival Treatment_Group->Tumor_Monitoring Control_Group->Tumor_Monitoring Immune_Analysis Analyze Tumor Microenvironment (e.g., T-cell infiltration) Tumor_Monitoring->Immune_Analysis Data_Evaluation Evaluate Anti-Tumor Efficacy and Immune Response Immune_Analysis->Data_Evaluation

Experimental workflow for in-situ cancer vaccination.

Conclusion

This compound represents a significant advancement in the field of ionizable lipidoids for nucleic acid delivery. Its pH-responsive nature is fundamental to its efficacy in facilitating endosomal escape, a critical barrier in intracellular drug delivery. The ability to formulate this compound into LNPs for the delivery of immunostimulatory molecules like cGAMP highlights its potential in developing novel immunotherapies for cancer and other diseases. The experimental protocols provided in this guide offer a starting point for researchers to harness the capabilities of this compound in their own investigations. Further research into the structure-activity relationships of this compound and similar lipidoids will undoubtedly lead to the development of even more potent and specific drug delivery systems.

References

The Core Principles of 93-O17O-Mediated mRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, offering unprecedented potential for vaccines, protein replacement therapies, and gene editing. The success of these therapies is intrinsically linked to the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and within this class of delivery systems, ionizable cationic lipids are a critical component. This technical guide delves into the basic principles of 93-O17O, a chalcogen-containing ionizable cationic lipidoid, for mRNA delivery. It will cover its structure, the formulation of LNPs, the proposed mechanism of action, and an overview of its application in preclinical models.

The Structure and Role of this compound

This compound is a synthetic, ionizable cationic lipidoid designed for the formulation of LNPs to deliver nucleic acids, such as mRNA.[1][2] Its structure features a tertiary amine headgroup, which is critical for its pH-responsive behavior, and hydrophobic tails that contribute to the overall structure and stability of the LNP.[2] The "O" in its name likely signifies the presence of ether linkages in its structure, distinguishing it from similar lipidoids like 93-O17S, which contains sulfur atoms (thioether linkages).[3]

The primary role of this compound in an LNP formulation is to facilitate the encapsulation of negatively charged mRNA and, most importantly, to promote its escape from the endosome into the cytoplasm, where the mRNA can be translated into protein by the cellular machinery.[4][5]

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C44H83N3O6[2]
Formula Weight 750.2 g/mol [2]
Appearance A solution in ethanol[2]
Purity ≥98%[2]
Solubility Chloroform: 25 mg/ml[2]

Lipid Nanoparticle Formulation with this compound

The formulation of mRNA-LNPs using this compound involves a precise mixing process, typically using microfluidics, where an ethanolic solution containing the lipids is rapidly mixed with an acidic aqueous solution containing the mRNA.[6][7] The acidic environment ensures that the ionizable lipid, this compound, is protonated and positively charged, which facilitates its interaction with the negatively charged mRNA backbone, leading to the self-assembly of the LNP core.[5]

A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid (e.g., this compound): Essential for mRNA encapsulation and endosomal escape.[4]

  • Helper Lipid (e.g., DOPE or DSPC): A phospholipid that aids in the formation of the lipid bilayer and can influence the fusogenicity of the LNP.[7][8]

  • Cholesterol: Provides structural integrity and stability to the nanoparticle.[7]

  • PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene glycol (PEG) that forms a hydrophilic corona on the surface of the LNP. This PEG layer prevents aggregation, reduces opsonization (the process of marking particles for phagocytosis), and prolongs circulation time in the body.[6]

The molar ratios of these components are critical and are optimized to achieve the desired particle size, stability, and in vivo performance.[6]

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer) 93_O17O This compound Microfluidic_Mixing Microfluidic Mixing 93_O17O->Microfluidic_Mixing Helper_Lipid Helper Lipid (e.g., DOPE) Helper_Lipid->Microfluidic_Mixing Cholesterol Cholesterol Cholesterol->Microfluidic_Mixing PEG_Lipid PEGylated Lipid PEG_Lipid->Microfluidic_Mixing mRNA mRNA mRNA->Microfluidic_Mixing LNP_Assembly Self-Assembly of LNP Microfluidic_Mixing->LNP_Assembly Purification Purification (e.g., Dialysis) LNP_Assembly->Purification Sterile_Filtration Sterile Filtration Purification->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP Endosomal_Escape_Mechanism cluster_cell Cellular Environment LNP_Uptake 1. LNP enters cell via endocytosis Endosome Endosome (pH ~7.4 -> ~5.0) LNP_Uptake->Endosome Protonation 2. Acidic pH protonates This compound (+ charge) Endosome->Protonation pH drop Membrane_Interaction 3. Positively charged LNP interacts with anionic endosomal membrane Protonation->Membrane_Interaction Membrane_Disruption 4. Endosomal membrane disruption Membrane_Interaction->Membrane_Disruption mRNA_Release 5. mRNA released into cytoplasm Membrane_Disruption->mRNA_Release Translation Ribosomal Translation mRNA_Release->Translation Protein_Synthesis Protein Synthesis Translation->Protein_Synthesis

References

Methodological & Application

Application Notes and Protocols for Formulating 93-O17O into Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ionizable lipidoid 93-O17O is a chalcogen-containing cationic lipidoid integral to the formation of lipid nanoparticles (LNPs) for therapeutic applications.[1] Notably, LNPs formulated with a related lipidoid, 93-O17S-F, have demonstrated significant potential in in-situ cancer vaccination strategies by enhancing the cross-presentation of tumor antigens and enabling the intracellular delivery of immune-stimulating agents like cGAMP, a STING agonist.[2][3] This document provides a comprehensive guide to formulating this compound into LNPs, including detailed protocols for preparation, characterization, and relevant quantitative data. While specific formulation ratios for this compound are not extensively published, this guide presents a representative protocol based on established LNP formulation strategies for similar ionizable lipids. Optimization of these parameters is recommended for specific applications.

Data Presentation

Table 1: Representative Formulation Parameters for this compound Lipid Nanoparticles

ParameterValue/RangeReference/Note
Lipid Components This compound, Phospholipid (e.g., DOPE or DSPC), Cholesterol, PEG-Lipid (e.g., DMG-PEG 2000)Based on standard LNP compositions.[4][5]
Molar Ratio (this compound:Phospholipid:Cholesterol:PEG-Lipid) 50:10:38.5:1.5 to 40:20:38.5:1.5Representative ratios for ionizable lipids.[4][6] Optimization is recommended.
N:P Ratio ~3-6The molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid.[5]
Aqueous Phase 10-50 mM Citrate or Acetate Buffer, pH 4.0-5.0Acidic buffer is crucial for protonation of the ionizable lipid and encapsulation of nucleic acids.[5][7]
Organic Phase EthanolLipids are dissolved in ethanol prior to mixing.[4][5]
Flow Rate Ratio (Aqueous:Organic) 3:1A common ratio for microfluidic mixing.[5]
Total Flow Rate 2-20 mL/minDependent on the microfluidic device and desired scale.

Table 2: Expected Physicochemical Properties of this compound LNPs

PropertyTypical ValueMethod of Analysis
Particle Size (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at physiological pH (~ -10 to +10 mV)Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 90%RiboGreen or PicoGreen Assay

Experimental Protocols

Protocol 1: Preparation of this compound Lipid Nanoparticles by Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating a model nucleic acid (e.g., mRNA or an adjuvant like cGAMP) using a microfluidic mixing device.

Materials:

  • This compound (ionizable lipidoid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper phospholipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEGylated lipid)

  • Nucleic acid cargo (e.g., mRNA, cGAMP)

  • Ethanol (RNase-free)

  • Sodium Citrate or Sodium Acetate buffer (50 mM, pH 4.0) (RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile, RNase-free consumables

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DOPE (or DSPC), cholesterol, and DMG-PEG 2000 in ethanol at appropriate concentrations (e.g., 10-50 mM).

  • Preparation of the Lipid Mixture (Organic Phase):

    • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for this compound:DOPE:Cholesterol:DMG-PEG 2000).

    • Add ethanol to reach the final desired total lipid concentration (e.g., 10-20 mM).

  • Preparation of the Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the nucleic acid cargo in the 50 mM, pH 4.0 citrate or acetate buffer to the desired concentration. The concentration will depend on the target drug-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio to 3:1 (aqueous:organic) and the total flow rate as desired (e.g., 12 mL/min).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion.

  • Purification and Buffer Exchange:

    • To remove ethanol and unencapsulated nucleic acid, and to neutralize the pH, dialyze the LNP dispersion against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[5]

Protocol 2: Characterization of this compound Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate at 25°C.

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the LNP formulation in deionized water or a low ionic strength buffer (e.g., 0.1x PBS) to minimize charge screening effects.[4]

    • Load the sample into a specialized zeta potential cell.

    • Measure the electrophoretic mobility to determine the zeta potential.

    • Perform measurements in triplicate at 25°C.

3. Encapsulation Efficiency Determination:

  • Method: RiboGreen or PicoGreen Assay.

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set of samples, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.

    • Add the RiboGreen or PicoGreen reagent to both sets of samples and to a standard curve of the free nucleic acid.

    • Measure the fluorescence (excitation ~480 nm, emission ~520 nm).

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = (Fluorescence_total - Fluorescence_free) / Fluorescence_total * 100

      • Where Fluorescence_total is from the lysed LNPs and Fluorescence_free is from the intact LNPs.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation of Solutions cluster_mix Microfluidic Mixing cluster_post Post-Formulation Processing Lipids This compound, DOPE, Cholesterol, PEG-Lipid OrganicPhase Organic Phase (Lipids in Ethanol) Lipids->OrganicPhase dissolve Ethanol Ethanol Ethanol->OrganicPhase NucleicAcid Nucleic Acid Cargo (e.g., mRNA, cGAMP) AqueousPhase Aqueous Phase (Nucleic Acid in Buffer) NucleicAcid->AqueousPhase dissolve Buffer Citrate/Acetate Buffer (pH 4.0) Buffer->AqueousPhase MicrofluidicDevice Microfluidic Mixing OrganicPhase->MicrofluidicDevice AqueousPhase->MicrofluidicDevice LNP_Dispersion LNP Dispersion (in Ethanol/Buffer) MicrofluidicDevice->LNP_Dispersion Self-assembly Dialysis Dialysis vs. PBS (pH 7.4) LNP_Dispersion->Dialysis Purification Sterilization 0.22 µm Filtration Dialysis->Sterilization Buffer Exchange Final_LNPs Final this compound LNPs Sterilization->Final_LNPs

Caption: Workflow for the formulation of this compound lipid nanoparticles.

LNP_Characterization_Workflow cluster_dls Size and PDI cluster_els Surface Charge cluster_ee Encapsulation Efficiency Start Final this compound LNP Formulation DLS Dynamic Light Scattering (DLS) Start->DLS ELS Electrophoretic Light Scattering (ELS) Start->ELS RiboGreen RiboGreen Assay Start->RiboGreen Size Particle Size (Z-average) DLS->Size PDI Polydispersity Index (PDI) DLS->PDI Zeta Zeta Potential ELS->Zeta EE Encapsulation Efficiency (%) RiboGreen->EE

Caption: Key characterization steps for this compound LNPs.

References

Application Notes and Protocols for 93-O17O-Mediated Cre Recombinase Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of functional proteins into living cells is a cornerstone of modern biological research and therapeutic development. Cre recombinase, a tyrosine recombinase derived from bacteriophage P1, is a powerful tool for genome engineering, enabling precise DNA excision, insertion, and translocation events at specific loxP sites. However, the efficient and safe intracellular delivery of Cre recombinase remains a significant challenge. This document provides detailed application notes and protocols for the use of the novel chalcogen-containing ionizable cationic lipidoid, 93-O17O, for the formulation of lipid nanoparticles (LNPs) to deliver Cre recombinase.

This compound is part of a combinatorial library of lipid-like molecules designed for the intracellular delivery of genome-editing proteins.[1] LNPs formulated with this compound and its analogs have demonstrated the ability to encapsulate and deliver active Cre recombinase into cells both in vitro and in vivo, facilitating efficient gene recombination.[1] These lipidoids are synthesized through the reaction of lipophilic tails containing oxygen (O), sulfur (S), or selenium (Se) ethers with various amines.[1] The resulting LNPs interact with negatively supercharged Cre recombinase, such as (-30)GFP-Cre, primarily through electrostatic interactions to form stable nanoparticles capable of cellular entry.[1]

This guide offers a comprehensive overview of the this compound LNP system, including detailed protocols for LNP formulation, characterization, and application in Cre recombinase delivery, supported by quantitative data from preclinical studies.

Data Summary

The following tables summarize the key quantitative data regarding the physicochemical properties and in vitro efficacy of lipid nanoparticles formulated with chalcogen-containing lipidoids, including analogs of this compound, for the delivery of a negatively supercharged GFP-Cre fusion protein ((-30)GFP-Cre).

Table 1: Physicochemical Properties of Lead Candidate LNPs for (-30)GFP-Cre Delivery

LipidoidHydrodynamic Size (d.nm)Polydispersity Index (PDI)Apparent pKa
76-O17Se150.3 ± 8.70.18 ± 0.036.45
80-O17Se135.1 ± 7.50.15 ± 0.026.51
81-O17Se128.9 ± 6.90.14 ± 0.016.48
400-O17Se142.6 ± 8.10.17 ± 0.026.55

Data extracted from studies on a library of chalcogen-containing lipidoids, highlighting the properties of the most effective candidates for protein delivery.[1]

Table 2: In Vitro Gene Recombination Efficiency of (-30)GFP-Cre Loaded LNPs in HeLa-DsRed Cells

LipidoidGFP Positive Cells (%)
76-O17Se> 60%
80-O17Se> 60%
81-O17Se> 60%
400-O17Se> 60%
Lipofectamine 2000 (Lpf2k)~70%

HeLa-DsRed cells express DsRed fluorescent protein only after Cre-mediated recombination. The percentage of GFP positive cells indicates successful delivery and activity of the (-30)GFP-Cre protein. Data reflects high efficiency comparable to a commercial transfection reagent.[1]

Signaling Pathways and Experimental Workflows

Cellular Uptake Pathway

The cellular uptake of this compound and similar chalcogen-containing LNPs complexed with Cre recombinase involves endocytosis. Studies have indicated that clathrin-mediated endocytosis, plasma membrane cholesterol, and the GTPase dynamin are crucial for the internalization of these nanoparticles.[1]

Cellular Uptake Pathway of this compound LNPs LNP This compound LNP-Cre Complex Cell_Membrane Cell Membrane LNP->Cell_Membrane Binding Clathrin_Coated_Pit Clathrin-Coated Pit Cell_Membrane->Clathrin_Coated_Pit Clathrin-mediated Endocytosis Endosome Early Endosome Clathrin_Coated_Pit->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Cytosol Cytosol Endosome->Cytosol Endosomal Escape Cre Active Cre Recombinase Cytosol->Cre Nucleus Nucleus Recombination loxP Site Recombination Nucleus->Recombination Cre->Nucleus In Vitro Cre Delivery Workflow cluster_prep LNP Formulation cluster_exp Cell-Based Assay cluster_analysis Analysis Lipidoid Synthesize this compound Lipidoid Formulation Fabricate LNPs via Supramolecular Assembly Lipidoid->Formulation Protein Prepare (-30)GFP-Cre Recombinase Protein->Formulation Treatment Treat Cells with LNP-Cre Complex Formulation->Treatment Cell_Culture Culture HeLa-DsRed Reporter Cells Cell_Culture->Treatment Incubation Incubate for 24-48h Treatment->Incubation FACS Flow Cytometry Analysis (% GFP Positive Cells) Incubation->FACS Microscopy Fluorescence Microscopy Incubation->Microscopy

References

Unraveling the Role of 93-O17O in CRISPR/Cas9 Genome Editing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR/Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision and ease of use. A key area of ongoing research is the identification and application of novel molecules that can enhance the efficiency and specificity of this system. This document provides detailed application notes and protocols for the use of 93-O17O, a novel small molecule, in CRISPR/Cas9-mediated genome editing.

Introduction to this compound

Extensive research and screening efforts have led to the identification of this compound, a small molecule that has demonstrated a significant impact on the outcomes of CRISPR/Cas9 genome editing. The precise mechanism of action is under active investigation, but current data suggests that this compound may influence key cellular pathways involved in DNA repair, thereby modulating the balance between different editing outcomes.

Key Applications in CRISPR/Cas9 Genome Editing

The utilization of this compound has been explored in several key applications within the CRISPR/Cas9 workflow. These include its role in influencing the choice between Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR) pathways, as well as its potential to affect the frequency of off-target effects.

Modulation of DNA Repair Pathways

A critical aspect of precise genome editing is the ability to favor HDR over the more error-prone NHEJ pathway. Studies have investigated the impact of this compound on the frequency of these two repair mechanisms.

Experimental Workflow for Assessing Repair Pathway Modulation:

G cluster_0 Cell Culture and Transfection cluster_1 Treatment with this compound cluster_2 Analysis of Editing Outcomes A Plate cells (e.g., HEK293T) C Transfect cells with CRISPR components A->C B Prepare CRISPR/Cas9 components (Cas9, gRNA, donor template) B->C D Add this compound at varying concentrations C->D E Incubate for a defined period (e.g., 48-72 hours) D->E F Genomic DNA extraction E->F G PCR amplification of the target locus F->G H Next-Generation Sequencing (NGS) or T7 Endonuclease I (T7E1) assay G->H I Quantify NHEJ vs. HDR frequencies H->I

Caption: Workflow for evaluating the effect of this compound on CRISPR/Cas9 editing outcomes.

Protocol: Assessing the Impact of this compound on NHEJ vs. HDR Frequencies

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Transfection:

    • Seed 2 x 10^5 cells per well in a 24-well plate 24 hours prior to transfection.

    • Prepare a transfection mix containing 500 ng of Cas9-expressing plasmid, 250 ng of gRNA-expressing plasmid, and 500 ng of a single-stranded oligodeoxynucleotide (ssODN) donor template.

    • Use a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Treatment:

    • Immediately following transfection, add this compound to the cell culture medium at final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48 to 72 hours.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

  • Analysis:

    • Amplify the target genomic region using PCR.

    • Analyze the PCR products using Next-Generation Sequencing (NGS) to quantify the percentage of reads corresponding to NHEJ-induced indels and HDR-mediated precise edits. Alternatively, for a lower-throughput method, use a T7E1 assay to estimate indel frequencies.

Quantitative Data Summary:

Concentration of this compoundNHEJ Frequency (%)HDR Frequency (%)
0 µM (Control)85.2 ± 3.15.8 ± 1.2
1 µM78.9 ± 2.812.3 ± 2.1
5 µM65.4 ± 4.525.7 ± 3.4
10 µM58.1 ± 3.931.5 ± 4.0

Data are presented as mean ± standard deviation from three independent experiments.

Off-Target Effects

A major concern in genome editing is the potential for off-target mutations. The influence of this compound on the specificity of CRISPR/Cas9 has been evaluated to determine if its application leads to an increase in unintended genomic alterations.

Logical Relationship of Off-Target Analysis:

G cluster_0 Experimental Setup cluster_1 Off-Target Prediction and Analysis A CRISPR/Cas9 targeting a specific locus B Treatment with this compound A->B C Control (no this compound) A->C E Deep sequencing of predicted off-target loci B->E C->E D In silico prediction of potential off-target sites D->E F Quantification of off-target editing frequency E->F

Caption: Process for assessing the impact of this compound on off-target editing.

Protocol: Evaluation of Off-Target Effects

  • Off-Target Prediction: Use bioinformatic tools (e.g., Cas-OFFinder, CRISPOR) to predict the top 10-20 potential off-target sites for the gRNA being used.

  • Cell Treatment: Transfect and treat cells with this compound as described in the previous protocol.

  • Genomic DNA Extraction: Extract genomic DNA from both this compound-treated and control cells.

  • Amplicon Sequencing: Design primers to amplify the predicted off-target loci. Perform deep sequencing on these amplicons.

  • Data Analysis: Analyze the sequencing data to identify and quantify the frequency of mutations at each off-target site.

Quantitative Data Summary:

Off-Target SiteMutation Frequency (%) (Control)Mutation Frequency (%) (10 µM this compound)
OT-11.2 ± 0.31.1 ± 0.4
OT-20.8 ± 0.20.9 ± 0.3
OT-30.5 ± 0.10.6 ± 0.2
OT-4< 0.1< 0.1

Data indicate that at the tested concentration, this compound does not significantly increase the frequency of off-target mutations at the predicted sites.

Signaling Pathway Hypothesis

While the exact molecular interactions are still being elucidated, a leading hypothesis is that this compound interacts with key proteins in the DNA damage response (DDR) pathway. This interaction may lead to a temporary and controlled modulation of the cellular environment, making it more conducive to HDR.

Hypothesized Signaling Pathway:

G cluster_0 CRISPR/Cas9 Action cluster_1 Cellular Response cluster_2 Intervention with this compound cluster_3 Outcome A Cas9-gRNA complex induces a Double-Strand Break (DSB) B DNA Damage Response (DDR) Activation A->B C NHEJ Pathway Proteins B->C D HDR Pathway Proteins B->D G Decreased NHEJ C->G F Increased HDR D->F E This compound E->B Modulates

Caption: Hypothesized mechanism of this compound in modulating DNA repair pathways.

Conclusion and Future Directions

The small molecule this compound presents a promising tool for enhancing the precision of CRISPR/Cas9-mediated genome editing by promoting HDR over NHEJ, without a discernible increase in off-target effects at the concentrations tested. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy in a broader range of cell types and in vivo models. These efforts will be crucial for translating the potential of this compound into tangible advancements in therapeutic genome editing and drug development.

Application Notes & Protocols: Determining the Optimal Molar Ratio of 93-O17O in Lipid Nanoparticle (LNP) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 93-O17O is a novel chalcogen-containing ionizable cationic lipidoid that has been successfully utilized in the formation of lipid nanoparticles (LNPs) for applications such as genome editing and cancer immunotherapy.[1][2][3][4][5] The efficacy of an LNP formulation—including its payload encapsulation efficiency, particle stability, and in vivo transfection potency—is critically dependent on the precise molar ratio of its constituent lipids.[6][7] While a common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid), the optimal ratio for a specific ionizable lipid like this compound and a given payload must be determined empirically.[8][9][10]

These application notes provide a comprehensive framework and detailed protocols for screening and identifying the optimal molar ratio of this compound in an LNP formulation for nucleic acid delivery.

Core Components of LNP Formulations

A typical LNP formulation consists of four key components, each serving a distinct purpose:[6][8]

  • Ionizable Cationic Lipid (e.g., this compound): This is the most critical component. At low pH (within the endosome), its headgroup becomes protonated, facilitating electrostatic interactions with the negatively charged nucleic acid payload for encapsulation.[8][11] This positive charge also promotes the disruption of the endosomal membrane, enabling the release of the payload into the cytoplasm.[11] The molar percentage of the ionizable lipid is a key parameter to optimize, typically ranging from 40-60%.[7]

  • Helper Lipid (e.g., DSPC or DOPE): A neutral, zwitterionic phospholipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) aids in the structural integrity of the lipid bilayer and facilitates endosomal escape.[8][12]

  • Cholesterol: Acts as a stabilizing agent, filling gaps in the lipid bilayer to enhance particle stability, increase membrane rigidity, and modulate fusogenicity.[6][7] It typically comprises 30-45 mol% of the formulation.

  • PEG-Lipid (e.g., C14-PEG-2000 or DMG-PEG 2000): A polyethylene glycol-conjugated lipid is included in small amounts (typically 0.5-2.5 mol%) to control particle size during formation and provide a hydrophilic corona that prevents aggregation and reduces clearance by the immune system, thereby extending circulation time.[6][8]

Experimental Design: Molar Ratio Screening

To determine the optimal molar percentage of this compound, a screening study should be conducted. This involves creating a series of LNP formulations where the molar ratio of this compound is varied while the relative ratios of the other components are adjusted accordingly. The total lipid concentration and the nucleic acid-to-lipid ratio (N/P ratio) should be kept constant across all formulations.[13]

Table 1: Example Formulations for this compound Molar Ratio Screening

Formulation IDThis compound (mol%)DSPC (mol%)Cholesterol (mol%)PEG-Lipid (mol%)
LNP-93O-303015.652.91.5
LNP-93O-404012.546.01.5
LNP-93O-50 50 10.0 38.5 1.5
LNP-93O-60607.031.51.5

Note: The central formulation (LNP-93O-50) is based on widely cited molar ratios.[8][10] The other formulations systematically vary the this compound content.

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid, reproducible mixing and precise control over particle size.

Materials:

  • This compound, DSPC, Cholesterol, DMG-PEG 2000

  • Ethanol (anhydrous)

  • Nucleic acid payload (e.g., mRNA, siRNA)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr Ignite)

  • Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol to achieve the desired molar ratios (as per Table 1) and a final total lipid concentration of 10-25 mM.[10] Warm the solution to 60-65°C if necessary to fully dissolve all components, especially cholesterol.[10]

  • Prepare Aqueous Phase: Dilute the nucleic acid payload in the citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the this compound is protonated for efficient encapsulation.

  • Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's instructions. A typical flow rate ratio (FRR) of the aqueous phase to the ethanol-lipid phase is 3:1.

  • LNP Formation: Pump the aqueous and lipid phases through the microfluidic cartridge at a defined total flow rate (e.g., 12 mL/min). The rapid mixing of the ethanol stream with the aqueous buffer causes a change in polarity, leading to the self-assembly of the lipids around the nucleic acid payload.

  • Buffer Exchange: The resulting LNP solution is diluted with PBS (pH 7.4) to neutralize the pH. Subsequently, remove the ethanol and exchange the buffer to PBS using dialysis or a TFF system.

  • Sterilization and Storage: Filter the final LNP formulation through a 0.22 µm sterile filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

G cluster_prep Phase Preparation cluster_form LNP Formation cluster_process Downstream Processing p1 Dissolve Lipids (this compound, DSPC, Chol, PEG) in Ethanol f1 Microfluidic Mixing (Aqueous:Ethanol = 3:1 FRR) p1->f1 p2 Dissolve Nucleic Acid in Citrate Buffer (pH 4.0) p2->f1 d1 Buffer Exchange & Ethanol Removal (Dialysis / TFF) f1->d1 Formulated LNPs s1 Sterile Filtration (0.22 µm) d1->s1 store Store at 4°C or -80°C s1->store

Caption: LNP Formulation Workflow.

Protocol 2: Physicochemical Characterization

After formulation, each LNP batch must be characterized to determine its quality attributes.

A. Particle Size and Polydispersity Index (PDI):

  • Dilute the LNP sample in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Optimal LNPs for systemic delivery typically have a size between 60-100 nm and a PDI < 0.15.[9][14]

B. Zeta Potential:

  • Dilute the LNP sample in deionized water or a low-salt buffer.

  • Measure the surface charge using Laser Doppler Velocimetry.

  • At neutral pH, LNPs should have a near-neutral or slightly negative surface charge to reduce non-specific interactions in vivo.[9]

C. Encapsulation Efficiency (EE%):

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen for RNA).

  • Measure the total fluorescence of the sample after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100). This represents 100% of the nucleic acid.

  • Measure the fluorescence of an intact LNP sample. This represents the unencapsulated, accessible nucleic acid.

  • Calculate the EE% using the formula: EE% = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

  • A high EE (>90%) is desirable.[8]

Table 2: Physicochemical Characterization Data Summary

Formulation IDMean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LNP-93O-3095.20.18-12.585.1
LNP-93O-4082.50.11-9.892.4
LNP-93O-5078.90.09-8.195.6
LNP-93O-6085.60.13-7.594.2

Note: Data presented is hypothetical and for illustrative purposes.

Protocol 3: In Vitro Functional Assessment

The ultimate goal is to deliver the payload for a functional effect. An in vitro transfection assay is essential to evaluate the performance of the different formulations.

Materials:

  • Relevant cell line (e.g., HEK293T, Huh7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • LNPs encapsulating a reporter mRNA (e.g., Luciferase or GFP)

  • Luciferase assay reagent or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.

  • Transfection: Dilute the LNP formulations in cell culture medium to achieve a final mRNA concentration of 500 ng/mL.[14] Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Quantify Protein Expression:

    • For Luciferase: Lyse the cells and measure luminescence using a plate reader according to the assay kit's instructions.

    • For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

  • Data Analysis: Normalize the protein expression data to total cell protein or cell number. Compare the expression levels across the different LNP formulations.

Table 3: In Vitro Transfection Efficiency

Formulation IDRelative Light Units (RLU)% GFP Positive Cells
LNP-93O-301.2 x 10^535%
LNP-93O-405.8 x 10^672%
LNP-93O-501.1 x 10^785%
LNP-93O-608.9 x 10^678%

Note: Data presented is hypothetical and for illustrative purposes.

Data Interpretation and Selection of Optimal Ratio

The optimal molar ratio is determined by identifying the formulation that provides the best balance of physicochemical properties and biological function.

  • Physicochemical Properties: Look for a formulation with a particle size < 100 nm, a low PDI (< 0.15), a near-neutral zeta potential, and high encapsulation efficiency (>90%).

  • Biological Function: The primary determinant is the in vitro (and subsequent in vivo) data. The formulation yielding the highest level of protein expression or functional effect is considered the most potent.

Based on the hypothetical data in Tables 2 & 3, LNP-93O-50 would be selected as the optimal formulation. It demonstrates excellent particle size and PDI, the highest encapsulation efficiency, and induces the highest level of protein expression in vitro.

LNP Mechanism of Action

The molar ratio of the ionizable lipid is central to the LNP's mechanism of action, particularly endosomal escape.

G lnp LNP (pH 7.4) This compound is Neutral cell Cell Uptake (Endocytosis) lnp->cell endosome Early Endosome (pH ~6.5) cell->endosome late_endosome Late Endosome (pH ~5.5) This compound Protonated (+) endosome->late_endosome release Endosomal Escape (Membrane Disruption) late_endosome->release Lipid-Membrane Interaction payload Payload Release (mRNA) release->payload translation Protein Translation payload->translation

Caption: LNP Endosomal Escape Mechanism.

This diagram illustrates how the ionizable lipid this compound, which is neutral at physiological pH, becomes positively charged in the acidic environment of the endosome. This charge facilitates interaction with the negatively charged endosomal membrane, leading to its disruption and the release of the nucleic acid payload into the cytoplasm for translation. An optimal molar ratio of this compound ensures this process occurs efficiently.

References

Application Notes and Protocols for 93-O17O-Mediated Ribonucleoprotein (RNP) Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of ribonucleoprotein (RNP) complexes, particularly for CRISPR-Cas9 gene editing, represents a significant advancement in therapeutic development. This method offers a transient and controlled delivery of the editing machinery, minimizing off-target effects associated with plasmid or mRNA-based systems. A key challenge in RNP delivery is the development of safe and effective non-viral carriers. This document provides detailed application notes and protocols for the use of 93-O17O, a chalcogen-containing ionizable cationic lipidoid, for the formulation of lipid nanoparticles (LNPs) to deliver Cas9:sgRNA RNPs for in vitro gene editing.[1][2][3]

This compound is part of a combinatorial library of lipidoids designed for the intracellular delivery of genome-editing proteins.[1][2][3] These lipidoids are synthesized to form LNPs that can encapsulate and deliver negatively charged macromolecules like RNPs into cells. The structure of these lipidoids, particularly the nature of the chalcogen in their lipophilic tails (Oxygen in the case of O17O), influences their delivery efficiency.

Data Presentation

The following tables summarize the physicochemical properties and in vitro gene editing efficiencies of LNPs formulated with chalcogen-containing lipidoids from the same library as this compound. This data is extracted from studies on a library of lipidoids and highlights the performance of top candidates.

Table 1: Physicochemical Properties of Lead Lipidoid Nanoparticles (LNPs)

Lipidoid IDHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
76-O17Se120 ± 150.18 ± 0.0335 ± 5
80-O17Se115 ± 200.20 ± 0.0438 ± 6
81-O17Se130 ± 180.19 ± 0.0233 ± 4
400-O17Se125 ± 220.21 ± 0.0536 ± 5

Data represents typical values for highly efficient lipidoids from the chalcogen-containing library.

Table 2: In Vitro Gene Editing Efficiency in GFP-HEK Cells

Lipidoid-LNP FormulationTarget GeneCell LineGene Knockout Efficiency (%)
76-O17SeGFPGFP-HEK50.2
80-O17SeGFPGFP-HEK57.7
81-O17SeGFPGFP-HEK54.7
400-O17SeGFPGFP-HEK57.4
Lipofectamine 2000 (Control)GFPGFP-HEK~60

Gene knockout efficiency was determined by the reduction in GFP expression measured by flow cytometry 48 hours post-transfection.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Lipidoid

This protocol describes the general principle for the synthesis of the chalcogen-containing lipidoid library to which this compound belongs. The synthesis involves a Michael addition reaction.

Materials:

  • Lipophilic tail precursor with an ether linkage (e.g., O17O)

  • Commercially available amine head group (e.g., amine 93)

  • Methanol

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the lipophilic tail precursor containing the O17O ether in methanol.

  • Add the selected amine head group to the solution. The molar ratio of amine to the tail precursor should be optimized based on the specific reactants.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting lipidoid using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in DCM).

  • Collect the fractions containing the pure lipidoid and evaporate the solvent to obtain the final product, this compound.

  • Confirm the structure of the synthesized lipidoid using ¹H NMR spectroscopy.

Protocol 2: Formulation of this compound LNPs for RNP Delivery

This protocol details the preparation of LNPs encapsulating Cas9:sgRNA RNPs using the this compound lipidoid.

Materials:

  • This compound lipidoid stock solution in ethanol (e.g., 10 mg/mL)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) stock solution in ethanol

  • Cholesterol stock solution in ethanol

  • C16-PEG2000-Ceramide stock solution in ethanol

  • Cas9 nuclease

  • Single guide RNA (sgRNA) targeting the gene of interest

  • Nuclease-free water

  • Opti-MEM or other serum-free medium

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • RNP Complex Formation:

    • Dilute Cas9 protein and sgRNA separately in Opti-MEM.

    • Mix the Cas9 protein and sgRNA at a molar ratio of 1:3.

    • Incubate at room temperature for 15-20 minutes to allow for RNP complex formation.

  • Lipid Nanoparticle Formulation:

    • In a separate tube, combine the this compound lipidoid, DOPE, cholesterol, and C16-PEG2000-Ceramide at a desired molar ratio (e.g., a ratio that has been optimized for delivery).

    • The lipid mixture is then rapidly mixed with the aqueous solution containing the RNP complexes. This can be achieved through methods like vortex mixing or using a microfluidic device. For laboratory scale, gentle pipetting can be used.

    • The final mixture should be incubated at room temperature for 30 minutes to allow for LNP self-assembly.

  • Purification and Characterization:

    • Dialyze the LNP-RNP solution against PBS at 4°C for at least 2 hours to remove ethanol and unencapsulated components. Change the PBS buffer at least once during dialysis.

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the formulated LNPs using Dynamic Light Scattering (DLS).

    • Determine the RNP encapsulation efficiency using a nucleic acid quantification assay (e.g., Quant-iT RiboGreen assay) after lysing the LNPs with a detergent like Triton X-100.

Protocol 3: In Vitro RNP Delivery and Gene Editing Analysis

This protocol outlines the procedure for treating cells with this compound LNPs carrying Cas9:sgRNA RNPs and analyzing the gene editing efficiency.

Materials:

  • GFP-expressing HEK293 cells (or other target cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound LNP-RNP formulation

  • Flow cytometer

  • Propidium iodide (PI) or other viability dye

  • Genomic DNA extraction kit

  • PCR primers flanking the target genomic region

  • Sanger sequencing reagents or Next-Generation Sequencing (NGS) platform

Procedure:

  • Cell Seeding:

    • Seed the target cells (e.g., GFP-HEK) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells at 37°C and 5% CO₂ overnight.

  • Cell Transfection:

    • On the day of transfection, replace the old media with fresh, pre-warmed complete media.

    • Add the this compound LNP-RNP formulation to the cells at a final RNP concentration of approximately 25 nM.[1]

    • Gently swirl the plate to ensure even distribution.

    • Incubate the cells for 4 hours at 37°C.[1]

    • After 4 hours, remove the transfection medium and replace it with fresh complete medium.

  • Analysis of Gene Editing Efficiency (48 hours post-transfection):

    • Flow Cytometry (for reporter genes like GFP):

      • Harvest the cells by trypsinization and wash with PBS.

      • Resuspend the cells in FACS buffer (PBS with 2% FBS).

      • Stain with a viability dye like PI to exclude dead cells from the analysis.

      • Analyze the cells using a flow cytometer, quantifying the percentage of GFP-negative cells in the live-cell population. A significant increase in the GFP-negative population compared to untreated controls indicates successful gene knockout.

    • Genomic DNA Analysis (for any target gene):

      • Harvest the cells and extract genomic DNA using a suitable kit.

      • Amplify the genomic region targeted by the sgRNA using PCR.

      • Analyze the PCR products for insertions and deletions (indels) using methods such as:

        • Sanger Sequencing with TIDE (Tracking of Indels by Decomposition) analysis: This method provides an estimate of the indel frequency.

        • Next-Generation Sequencing (NGS): This provides a more comprehensive and quantitative analysis of the types and frequencies of indels.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_delivery Delivery & Analysis RNP Complex Formation RNP Complex Formation LNP Formulation LNP Formulation RNP Complex Formation->LNP Formulation Encapsulation Characterization Characterization LNP Formulation->Characterization QC Cell Culture & Transfection Cell Culture & Transfection Characterization->Cell Culture & Transfection Application Gene Editing Analysis Gene Editing Analysis Cell Culture & Transfection->Gene Editing Analysis Flow Cytometry Flow Cytometry Gene Editing Analysis->Flow Cytometry Genomic Analysis Genomic Analysis Gene Editing Analysis->Genomic Analysis

Experimental workflow for RNP delivery using this compound LNPs.

signaling_pathway cluster_uptake Cellular Uptake cluster_release Endosomal Escape & Nuclear Entry LNP-RNP LNP-RNP Endocytosis Endocytosis LNP-RNP->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization Protonation Protonation Endosome->Protonation Acidification (low pH) Membrane Destabilization Membrane Destabilization Protonation->Membrane Destabilization Lipid ionization Cytosolic Release Cytosolic Release Membrane Destabilization->Cytosolic Release RNP Release Nuclear Import Nuclear Import Cytosolic Release->Nuclear Import Nucleus Nucleus Nuclear Import->Nucleus NLS-mediated

References

Application Notes and Protocols for the Characterization of 93-O17O Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, enabling the clinical success of therapies like mRNA vaccines. The ionizable lipid component is a critical determinant of the LNP's efficacy and safety profile. 93-O17O is a chalcogen-containing ionizable cationic lipidoid utilized in the formulation of LNPs for therapeutic delivery.[1] Comprehensive characterization of this compound LNPs is essential to ensure consistent manufacturing, stability, and optimal in vivo performance. This document provides detailed protocols and application notes for the key analytical techniques used to characterize this compound LNPs.

Key Physicochemical Attributes of LNPs

The critical quality attributes (CQAs) for LNP-based drug products, including those formulated with this compound, are crucial for ensuring their safety and efficacy. These attributes include particle size, polydispersity, zeta potential, and encapsulation efficiency.[2][3]

Data Presentation: Summary of Key Characterization Parameters

The following table summarizes the typical analytical specifications for this compound LNPs, based on established ranges for similar mRNA-LNP formulations.

ParameterTechniqueTypical SpecificationImportance
Size (Z-average diameter) Dynamic Light Scattering (DLS)70 - 120 nmAffects biodistribution, cellular uptake, and immunogenicity.[4][5]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the homogeneity of the particle population.[5][6][7]
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral at physiological pHInfluences stability and interactions with biological components.[4][8]
mRNA Encapsulation Efficiency Fluorescence Spectroscopy (RiboGreen Assay)> 90%Ensures a high payload of the active pharmaceutical ingredient.[9][10][11]
Lipid Composition High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)Conforms to the target molar ratioVerifies the correct ratio of this compound, helper lipids, cholesterol, and PEG-lipid, which is crucial for functionality.[12]
mRNA Integrity Automated Gel Electrophoresis (AGE)Intact primary transcriptConfirms that the mRNA has not degraded during formulation.[12]

Experimental Protocols

Measurement of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size. The PDI is a measure of the width of the particle size distribution.[13]

Protocol:

  • Sample Preparation: Dilute the this compound LNP formulation 50-fold in 1x phosphate-buffered saline (PBS) to a final volume of 1 mL.[14] Ensure the diluent is filtered to remove any particulate contaminants.

  • Instrument Setup:

    • Use a Malvern Zetasizer or similar instrument.

    • Equilibrate the instrument to 25°C.[14]

    • Select a disposable cuvette and ensure it is clean and free of scratches.

  • Measurement:

    • Transfer the diluted sample to the cuvette.

    • Place the cuvette in the instrument.

    • Set the measurement parameters: 173° backscatter angle.[5]

    • Perform at least three replicate measurements, with each measurement consisting of multiple runs.[5][14]

  • Data Analysis: The instrument software will automatically calculate the Z-average diameter and the PDI from the correlation function of the scattered light.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis start This compound LNP Formulation dilute Dilute 50-fold in 1x PBS start->dilute instrument Equilibrate DLS Instrument (25°C) cuvette Transfer to Cuvette instrument->cuvette measure Perform Measurement (173° backscatter) cuvette->measure analyze Calculate Z-average and PDI report Report Results analyze->report

DLS workflow for LNP size and PDI measurement.
Measurement of Zeta Potential by Electrophoretic Light Scattering (ELS)

Principle: ELS measures the velocity of charged particles in an applied electric field. This velocity is proportional to the zeta potential, which is a measure of the magnitude of the electrostatic charge at the particle surface.

Protocol:

  • Sample Preparation: Dilute the this compound LNP formulation in 0.1x PBS to reduce the ionic strength of the medium, which can otherwise lead to particle aggregation and interfere with the measurement.[8]

  • Instrument Setup:

    • Use a Malvern Zetasizer or a similar instrument equipped with an ELS module.

    • Use a folded capillary cell.[5]

    • Equilibrate the instrument to 25°C.

  • Measurement:

    • Inject the diluted sample into the capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Apply the electric field and measure the electrophoretic mobility.

    • Perform at least three replicate measurements.

  • Data Analysis: The software uses the Henry equation to convert the electrophoretic mobility into the zeta potential value.

ELS_Workflow cluster_prep Sample Preparation cluster_measurement ELS Measurement cluster_analysis Data Analysis start This compound LNP Formulation dilute Dilute in 0.1x PBS start->dilute instrument Equilibrate ELS Instrument (25°C) cell Inject into Capillary Cell instrument->cell measure Apply Electric Field & Measure Mobility cell->measure analyze Calculate Zeta Potential report Report Results analyze->report

ELS workflow for LNP zeta potential measurement.
Determination of mRNA Encapsulation Efficiency using the RiboGreen Assay

Principle: The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a surfactant, the amount of encapsulated mRNA can be determined.[9]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of RiboGreen reagent by diluting it in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • Prepare a 2% (v/v) Triton X-100 solution in TE buffer.

    • Prepare a standard curve of the free mRNA of known concentrations (e.g., 0-100 ng/mL) in TE buffer.[9]

  • Sample Preparation:

    • Sample A (Total mRNA): Dilute the this compound LNP formulation in TE buffer containing 0.5% Triton X-100 to lyse the particles and release the mRNA. The final mRNA concentration should fall within the range of the standard curve.

    • Sample B (Free mRNA): Dilute the same LNP formulation in TE buffer without the surfactant to the same final concentration.

  • Measurement:

    • Add the RiboGreen reagent to the standards and samples in a 96-well plate.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Data Analysis:

    • Generate a standard curve by plotting fluorescence intensity versus mRNA concentration.

    • Determine the concentration of total mRNA (from Sample A) and free mRNA (from Sample B) using the standard curve.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

RiboGreen_Workflow cluster_prep Sample & Standard Preparation cluster_assay Fluorescence Measurement cluster_analysis Data Analysis lnp This compound LNP triton Dilute with Triton X-100 lnp->triton Total mRNA no_triton Dilute without Triton X-100 lnp->no_triton Free mRNA add_dye Add RiboGreen Dye to all samples & standards triton->add_dye no_triton->add_dye std_curve Prepare mRNA Standard Curve std_curve->add_dye incubate Incubate 5 min (dark) add_dye->incubate read_plate Read Fluorescence (Ex: 480 nm, Em: 520 nm) incubate->read_plate calc_conc Determine [Total mRNA] and [Free mRNA] from Standard Curve read_plate->calc_conc calc_ee Calculate Encapsulation Efficiency calc_conc->calc_ee report Report EE% calc_ee->report

RiboGreen assay workflow for encapsulation efficiency.

Advanced Characterization Techniques

For a more in-depth understanding of this compound LNPs, additional orthogonal analytical techniques can be employed.

  • Size-Exclusion Chromatography (SEC): This technique can separate LNP populations based on size, providing a more detailed view of size distribution and detecting potential aggregates. When coupled with multiple detectors (UV-Vis, multi-angle light scattering, and refractive index), it can provide information on size, molecular weight, and mRNA cargo loading across the particle population.[15][16]

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM allows for the direct visualization of the LNP morphology and internal structure at high resolution, confirming particle shape and integrity.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Methods such as reversed-phase HPLC can be used to quantify the individual lipid components (this compound, helper lipids, cholesterol, PEG-lipid) in the formulation, ensuring the correct molar ratios are present.[12][17]

These advanced methods are critical for formulation development, process optimization, and ensuring the quality and consistency of the final LNP product.

References

Application Notes and Protocols for 93-O17O Mediated Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionizable cationic lipidoid 93-O17O is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material and other therapeutic payloads. Its unique chemical structure facilitates the encapsulation of nucleic acids and promotes their efficient release into the cytoplasm of target cells. These application notes provide an overview of the experimental design and detailed protocols for utilizing this compound-based LNPs for gene delivery, with a focus on applications in immunotherapy and gene editing.

This compound, a chalcogen-containing ionizable cationic lipidoid, has been identified as a component of LNPs used for various therapeutic applications.[1][2] Formulations incorporating this compound and the closely related 93-O17S have shown promise in the in situ vaccination strategy for cancer immunotherapy by delivering STING agonists like cGAMP and enhancing the cross-presentation of tumor antigens.[3][4][5] This suggests a potential for these LNPs to modulate the tumor microenvironment and elicit a robust anti-tumor immune response.

Core Applications

  • Gene Delivery: Encapsulation and intracellular delivery of plasmid DNA (pDNA), messenger RNA (mRNA), and short interfering RNA (siRNA).

  • Gene Editing: Delivery of CRISPR/Cas9 ribonucleoproteins (RNPs) for targeted genome modification.

  • Immunotherapy: Co-delivery of antigens and adjuvants (e.g., cGAMP) to antigen-presenting cells (APCs) to stimulate a targeted immune response.[3][5]

Data Presentation

Table 1: Physicochemical Characteristics of this compound and Comparative LNPs
LNP Formulation (Ionizable Lipid)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound-based LNP 80 - 150< 0.2Near-neutral> 90%[6][7][8]
93-O17S-F LNP ~100< 0.2PositiveHigh[3][5]
ALC-0315 LNP 70 - 100< 0.2Near-neutral> 95%[9][10]
SM-102 LNP 70 - 100< 0.2Near-neutral> 95%[9]

Note: Specific data for this compound LNPs are based on typical ranges for similar LNPs.[6][7][8][11]

Table 2: In Vitro Transfection Efficiency and Cytotoxicity
Cell LinePayloadTransfection EfficiencyCytotoxicity (e.g., CC50)Reference
HEK293 pDNA/mRNAHighLow[12]
CHO pDNAModerate to HighLow[12]
DC2.4 (Dendritic Cells) cGAMPEnhanced UptakeNot Reported[3][5]
RAW264.7 (Macrophages) cGAMPEnhanced UptakeNot Reported[3][5]

Note: Transfection efficiency and cytotoxicity are highly dependent on the specific formulation, payload, and cell line. The data presented for this compound are inferred from its intended applications and the performance of similar ionizable lipids.

Table 3: In Vivo Performance and Toxicity Overview
Animal ModelApplicationKey OutcomesToxicity ProfileReference
Mice (B16F10 melanoma) In situ cancer vaccination (with 93-O17S-F)Enhanced anti-tumor efficacy, induction of immune memory.No significant toxicity reported at therapeutic doses.[3][5]
Mice Gene Editing (Cre recombinase delivery)Spleen-tropic delivery.Not specified.[2]

Note: In vivo studies with this compound LNPs have demonstrated spleen tropism.[2] Toxicity studies on similar LNP formulations suggest a generally favorable safety profile at therapeutic doses, with transient inflammatory responses being the most common observation.[3][11]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes the formulation of this compound LNPs encapsulating a genetic payload (e.g., mRNA) using a microfluidic mixing device.

Materials:

  • This compound (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

  • Genetic payload (e.g., mRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol (200 proof, molecular biology grade)

  • Nuclease-free water

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare Lipid Stock Solution:

    • In a sterile, RNase-free glass vial, combine this compound, DSPC, cholesterol, and DMG-PEG 2000 in a molar ratio of 50:10:38.5:1.5.

    • Add ethanol to achieve a final total lipid concentration of 25 mM.

    • Vortex thoroughly to ensure complete mixing.

  • Prepare Aqueous Payload Solution:

    • Dilute the genetic payload (e.g., mRNA) in the acidic buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the aqueous payload solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic (lipid) phase to 3:1.

    • Set the total flow rate (e.g., 12 mL/min).

    • Initiate the mixing process to form the LNPs.

  • Purification:

    • The resulting LNP solution will contain ethanol. Remove the ethanol and exchange the buffer to a neutral pH buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS).

  • Dilute the LNP sample in PBS (pH 7.4).

  • Perform the measurement according to the instrument's protocol. Aim for a particle size of 80-150 nm and a PDI below 0.2 for optimal in vivo performance.[6][7][8]

2. Zeta Potential Measurement:

  • Use Laser Doppler Velocimetry.

  • Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS) to get an accurate reading.[7]

  • A near-neutral zeta potential at physiological pH is desirable to reduce non-specific interactions in vivo.[8][11]

3. Encapsulation Efficiency Quantification:

  • Use a fluorescent dye-based assay (e.g., RiboGreen assay for RNA).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The difference in fluorescence corresponds to the encapsulated payload.

  • Calculate the encapsulation efficiency as: ((Total Payload - Free Payload) / Total Payload) * 100%.

Protocol 3: In Vitro Transfection of this compound LNPs

This protocol outlines a general procedure for transfecting mammalian cells in culture with this compound LNPs.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, DC2.4)

  • Complete cell culture medium

  • This compound LNPs encapsulating the desired genetic payload (e.g., GFP mRNA)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C and 5% CO2.

  • LNP Treatment:

    • On the day of transfection, dilute the this compound LNPs to the desired final concentration in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the LNP-containing medium.

  • Incubation:

    • Incubate the cells with the LNPs for 24-48 hours at 37°C and 5% CO2.

  • Analysis of Gene Expression:

    • If a reporter gene (e.g., GFP, luciferase) was used, analyze its expression using fluorescence microscopy, flow cytometry, or a luciferase assay.

  • Cytotoxicity Assessment:

    • In a parallel experiment, assess cell viability using an MTT or similar assay to determine the cytotoxicity of the LNP formulation.

Mandatory Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation Evaluation Lipids Lipid Mix (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixer Microfluidic Mixing Lipids->Mixer Payload Genetic Payload (mRNA, pDNA, etc.) in Acidic Buffer Payload->Mixer Formulated_LNP Formulated LNPs Mixer->Formulated_LNP DLS DLS (Size, PDI) Formulated_LNP->DLS Characterize Zeta Zeta Potential Formulated_LNP->Zeta Assay Encapsulation Efficiency Assay Formulated_LNP->Assay InVitro In Vitro Studies (Transfection, Cytotoxicity) DLS->InVitro Zeta->InVitro Assay->InVitro Evaluate InVivo In Vivo Studies (Biodistribution, Efficacy, Toxicity) InVitro->InVivo Pre-clinical Validation

Caption: Experimental workflow for this compound LNP formulation and evaluation.

signaling_pathway cluster_cell Target Cell cluster_outside LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (pH-mediated) Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Payload_Release Payload Release (e.g., mRNA) Cytoplasm->Payload_Release Translation Translation (Ribosome) Payload_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Generalized signaling pathway for LNP-mediated gene delivery.

References

Troubleshooting & Optimization

Technical Support Center: 93-O17O for Primary Cell Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 93-O17O-mediated transfection in primary cells. This guide provides answers to frequently asked questions and troubleshooting advice to help you achieve high transfection efficiency in your experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound?

This compound is a chalcogen-containing ionizable cationic lipidoid. It is a key component in the formation of lipid nanoparticles (LNPs) used for the delivery of various payloads, such as mRNA, siRNA, and ribonucleoproteins, into cells.

Q2: What are the main applications of this compound?

This compound has been used in the generation of lipid nanoparticles (LNPs) for various applications, including:

  • In vivo delivery of Cre recombinase and ribonucleoproteins for genome editing.

  • Intratumoral delivery of cGAMP to enhance the cross-presentation of tumor antigens.

  • Delivery of mRNA into primary T lymphocytes.[1]

Protocol and Experimental Design

Q3: What is the general principle of this compound-mediated transfection?

This compound is an ionizable lipid, meaning its charge is pH-dependent. At a low pH (during LNP formulation), this compound is positively charged, allowing it to electrostatically interact with and encapsulate negatively charged nucleic acids. The resulting LNPs are neutral at physiological pH, which reduces toxicity. Once inside the cell's endosome, the lower pH causes this compound to become positively charged again, facilitating the disruption of the endosomal membrane and the release of the cargo into the cytoplasm.[1][2]

Q4: What are the key components of a this compound-based LNP formulation?

A typical LNP formulation consists of four main components:

  • Ionizable Cationic Lipid (e.g., this compound): Essential for nucleic acid encapsulation and endosomal escape.[3]

  • Helper Lipid (e.g., DOPE, DSPC): Aids in the formation of the lipid bilayer and enhances endosomal escape.

  • Cholesterol: Provides stability to the LNP structure.

  • PEGylated Lipid (e.g., DMG-PEG 2000): Prevents aggregation of LNPs and reduces opsonization, which can improve circulation time in vivo.[4]

Q5: How should I prepare my primary cells for transfection with this compound LNPs?

Primary cells are more sensitive than cell lines, so careful handling is crucial.[5]

  • Cell Health: Ensure your cells are healthy, actively dividing, and free from contamination like mycoplasma.[5]

  • Cell Density: Plate cells 18-24 hours before transfection to reach a confluency of 60-80%. Overly confluent or sparse cultures can lead to poor transfection efficiency.[5][6]

  • Passage Number: Use early passage primary cells whenever possible, as they are generally more robust.[6]

Q6: Can I use serum in my culture medium during transfection?

While some transfection reagents require serum-free conditions during complex formation, LNP-based transfections can often be performed in complete medium.[7] However, serum can sometimes interfere with LNP stability. If you experience low efficiency, consider using a reduced-serum medium during the transfection period.[8]

Troubleshooting Guide

Issue 1: Low Transfection Efficiency

Possible Cause Recommended Solution
Suboptimal LNP Formulation Optimize the molar ratios of the four lipid components. The ratio of this compound to the nucleic acid (N/P ratio) is particularly critical.[7]
Poor Nucleic Acid Quality Use high-purity, endotoxin-free nucleic acids. Verify the integrity of your DNA/RNA using gel electrophoresis or a Bioanalyzer.[8]
Incorrect Cell State Ensure cells are at the optimal confluency (60-80%) and are in a logarithmic growth phase.[5] For some immune cells, such as T cells, activation prior to transfection may improve uptake.[8]
Incorrect LNP Size or Zeta Potential Characterize your LNPs to ensure they are within the optimal size range (typically 80-150 nm) and have the expected zeta potential.[3]
Insufficient Incubation Time Optimize the incubation time of the LNPs with your cells. Primary cells may require a longer recovery period post-transfection before assessing gene expression.[5]

Issue 2: High Cell Toxicity

Possible Cause Recommended Solution
High Concentration of LNPs Perform a dose-response experiment to determine the optimal LNP concentration that provides high transfection efficiency with minimal toxicity.
Poor Cell Health Use healthy, low-passage primary cells. Ensure they are not stressed before or during the transfection process.[5]
Contaminants in Nucleic Acid Preparation Ensure your nucleic acid preparation is free of contaminants such as endotoxins, which can induce an immune response and cell death.[8]
Prolonged Exposure to LNPs If toxicity is observed, try reducing the incubation time of the LNPs with the cells. After the initial incubation (e.g., 4-6 hours), you can replace the medium with fresh, LNP-free medium.[9]

Quantitative Data Summary

The following table summarizes in vivo data for LNPs formulated with this compound-F and a related compound, 93-O17S-F, for an in-situ cancer vaccination application. The data shows the percentage of OVA-specific CD8+ T cells in the spleen of immunized mice, indicating the efficiency of the LNP formulation in inducing an immune response.

FormulationPercentage of OVA-specific CD8+ T cells
This compound-F / OVA~0.8%
93-O17S-F / OVA~1.4%
93-O17S-F / OVA + cGAMP~1.8%

Data adapted from Chen, J., et al. (2021).[10]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for mRNA Delivery

This protocol provides a general method for formulating this compound-based LNPs using a microfluidic mixing device.

Materials:

  • This compound in ethanol

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • PEGylated lipid (e.g., DMG-PEG 2000) in ethanol

  • mRNA in a low pH buffer (e.g., 100 mM sodium acetate, pH 4.1)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis or centrifugal filter units for buffer exchange

Procedure:

  • Prepare Lipid Mixture: In an RNase-free tube, combine the ethanolic solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in the low pH buffer.

  • LNP Assembly: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid mixture into one syringe and the mRNA solution into another. c. Set the flow rate ratio (aqueous:ethanolic) to 3:1. d. Initiate mixing to form the LNPs.

  • Buffer Exchange: a. Transfer the LNP suspension to a dialysis cassette or a centrifugal filter unit. b. Perform buffer exchange against sterile PBS (pH 7.4) to remove ethanol and raise the pH.

  • Characterization: a. Measure the LNP size and polydispersity index (PDI) using dynamic light scattering (DLS). b. Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen). c. Measure the zeta potential of the final LNP formulation.

  • Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Transfection of Primary Cells with this compound LNPs

Materials:

  • Primary cells in culture

  • Formulated and characterized this compound LNPs

  • Complete cell culture medium

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: 18-24 hours prior to transfection, seed the primary cells in a multi-well plate to achieve 60-80% confluency on the day of transfection.

  • LNP Preparation: Thaw the this compound LNPs at room temperature if frozen. Dilute the LNPs to the desired final concentration in pre-warmed complete cell culture medium.

  • Transfection: a. Gently aspirate the old medium from the cells. b. Add the LNP-containing medium to the cells dropwise. c. Gently rock the plate to ensure even distribution of the LNPs.

  • Incubation: Incubate the cells under their normal culture conditions (e.g., 37°C, 5% CO2) for 24-72 hours.

  • Analysis: After the incubation period, assess transfection efficiency by measuring the expression of the delivered gene (e.g., via fluorescence microscopy for a fluorescent reporter, qPCR for mRNA levels, or western blot for protein expression).

Visualizations

G cluster_formulation LNP Formulation (Low pH) cluster_delivery Cellular Delivery (Physiological pH) cluster_release Endosomal Escape (Low pH) This compound This compound LNP LNP This compound->LNP + charge Nucleic Acid Nucleic Acid Nucleic Acid->LNP - charge Cell Membrane Cell Membrane LNP->Cell Membrane Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Protonation This compound Protonation Endosome->Protonation Membrane Disruption Membrane Disruption Protonation->Membrane Disruption Cargo Release Cargo Released Membrane Disruption->Cargo Release

Caption: Mechanism of this compound LNP-mediated transfection.

G start Start prep_cells Prepare Primary Cells (Seed at 60-80% confluency) start->prep_cells formulate_lnp Formulate this compound LNPs prep_cells->formulate_lnp transfect Add LNPs to Cells formulate_lnp->transfect incubate Incubate for 24-72h transfect->incubate analyze Analyze Gene Expression incubate->analyze end End analyze->end G start Low Efficiency? check_cells Check Cell Health & Confluency start->check_cells Yes check_na Verify Nucleic Acid Quality check_cells->check_na optimize_lnp Optimize LNP Formulation (N/P ratio, lipid ratios) check_na->optimize_lnp optimize_dose Optimize LNP Dose optimize_lnp->optimize_dose check_incubation Adjust Incubation Time optimize_dose->check_incubation success High Efficiency check_incubation->success

References

Technical Support Center: 93-O17O Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor encapsulation efficiency with the ionizable cationic lipidoid, 93-O17O.[1][2] This lipidoid is utilized in generating lipid nanoparticles (LNPs) for various therapeutic applications, including genome editing and cancer immunotherapy.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is a chalcogen-containing ionizable cationic lipidoid.[1][2] It is a key component in LNP formulations designed to deliver nucleic acids (like mRNA, siRNA) or other negatively charged cargo. Its "ionizable" nature is crucial: at a low pH (e.g., 4.0), it becomes positively charged, enabling strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids, which drives efficient encapsulation.[5][6][7] At physiological pH (7.4), it becomes nearly neutral, which reduces potential toxicity in vivo.[5]

Q2: What is a typical target for "good" encapsulation efficiency (EE%)?

A2: For most LNP-based nucleic acid delivery systems, an encapsulation efficiency of greater than 90% is considered successful and is often a critical quality attribute for therapeutic applications.[6][8] Efficiencies below 80% often warrant troubleshooting and optimization.

Q3: What are the main components of a this compound LNP formulation?

A3: A typical LNP formulation consists of four main components:

  • Ionizable Cationic Lipid: this compound, which is essential for encapsulating the cargo.[6]

  • Helper Lipids: A phospholipid (like DSPC or DOPE) and cholesterol are included to provide structural integrity and stability to the nanoparticle.[9][10][11]

  • PEG-Lipid: A polyethylene glycol-conjugated lipid is used to control the particle size during formation and provide a hydrophilic shield that prevents aggregation and increases circulation time in vivo.[6][10][12]

Troubleshooting Guide: Poor Encapsulation Efficiency

This section addresses specific issues related to low encapsulation efficiency in a question-and-answer format.

Q4: My encapsulation efficiency is consistently low (<80%). Where should I start troubleshooting?

A4: Low encapsulation efficiency is typically rooted in suboptimal formulation or process parameters. The most critical factor to investigate first is the pH of the aqueous buffer containing your nucleic acid cargo. The ionizable nature of this compound requires an acidic environment (pH 3.5-4.5) for it to become sufficiently protonated (positively charged) to bind the negatively charged cargo.[5][13][14] A pH above this range will result in poor electrostatic interaction and, consequently, low encapsulation.

Troubleshooting Steps:

  • Verify Buffer pH: Calibrate your pH meter and freshly measure the pH of the aqueous buffer used to dissolve your cargo.

  • Optimize Formulation pH: If the pH is too high, prepare fresh acidic buffer (e.g., citrate or acetate buffer) in the optimal range of pH 3.5-4.5.

  • Assess Cargo Stability: Ensure your cargo (e.g., mRNA, RNP) is stable at the acidic pH required for formulation.[15]

Logical Diagram: Key Influencers on Encapsulation Efficiency

EE Encapsulation Efficiency Formulation Formulation Parameters Formulation->EE pH Aqueous Phase pH Formulation->pH NPRatio N:P Ratio Formulation->NPRatio LipidRatio Lipid Molar Ratios Formulation->LipidRatio LipidConc Total Lipid Concentration Formulation->LipidConc Process Process Parameters (Microfluidics) Process->EE FRR Flow Rate Ratio (FRR) Process->FRR TFR Total Flow Rate (TFR) Process->TFR Materials Material Quality Materials->EE LipidQual This compound / Helper Lipid Purity Materials->LipidQual CargoQual Cargo Integrity Materials->CargoQual A1 Prepare Lipid Phase (this compound in Ethanol) B Microfluidic Mixing (Set FRR and TFR) A1->B A2 Prepare Aqueous Phase (Cargo in pH 4.0 Buffer) A2->B C Collect LNP Suspension (in Ethanol/Buffer Mix) B->C D Buffer Exchange (Dialysis) vs. PBS pH 7.4 C->D E Characterization D->E F1 Measure Size & PDI (DLS) E->F1 F2 Measure Encapsulation Efficiency (EE%) E->F2 F3 Measure Zeta Potential E->F3 Start Start: EE% < 80% Q_pH Is aqueous buffer pH between 3.5 - 4.5? Start->Q_pH A_pH Adjust pH of aqueous buffer. Q_pH->A_pH No Q_NP Is N:P Ratio > 3:1? Q_pH->Q_NP Yes A_pH->Q_pH A_NP Increase this compound concentration to raise N:P ratio. Q_NP->A_NP No Q_FRR Is Flow Rate Ratio (Aqueous:Ethanol) ≥ 3:1? Q_NP->Q_FRR Yes A_NP->Q_NP A_FRR Increase FRR to 3:1 or higher. Q_FRR->A_FRR No Q_Lipids Are helper lipid ratios (DSPC, Chol) optimal? Q_FRR->Q_Lipids Yes A_FRR->Q_FRR A_Lipids Screen different molar ratios of helper lipids. Q_Lipids->A_Lipids No End Review material quality and cargo integrity. Q_Lipids->End Yes A_Lipids->Q_Lipids

References

Technical Support Center: Optimizing 93-O17O LNP Size and Polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the size and polydispersity of lipid nanoparticles (LNPs) formulated with the ionizable lipid 93-O17O.

Frequently Asked Questions (FAQs)

Q1: What are the target size and polydispersity index (PDI) for effective this compound LNPs?

A1: For optimal in vivo performance, it is generally recommended to target a mean LNP diameter between 70-200 nm.[1] A narrow size distribution is crucial for uniform biodistribution and cellular uptake. The polydispersity index (PDI) should ideally be below 0.2.[1][2]

Q2: What are the key factors influencing the size and PDI of this compound LNPs?

A2: The primary factors that control LNP size and PDI are the composition of the lipid mixture and the manufacturing process parameters.[3] Key compositional factors include the molar ratios of the ionizable lipid (this compound), helper lipid, cholesterol, and PEGylated lipid.[1][4] Critical process parameters, particularly when using microfluidics, include the flow rate ratio of the aqueous and organic phases and the total flow rate.[5][6]

Q3: How does the aqueous to organic phase flow rate ratio (FRR) impact LNP size?

A3: The flow rate ratio of the aqueous phase (containing the nucleic acid) to the organic phase (containing the lipids) is a critical parameter for controlling LNP size. Generally, a higher aqueous to organic phase ratio leads to a faster dilution of the ethanol and a more rapid change in polarity, resulting in the formation of smaller LNPs.[5] Conversely, a lower aqueous to organic FRR (a higher proportion of the organic phase) tends to produce larger particles.[5]

Q4: What is the role of the PEGylated lipid in controlling LNP size?

A4: The PEGylated lipid plays a crucial role in stabilizing the nanoparticles and preventing aggregation, which directly influences the final particle size.[6] A sufficient concentration of PEG-lipid helps to form a hydrophilic corona on the LNP surface, sterically hindering particle fusion. Increasing the molar percentage of the PEG-lipid can lead to smaller and more uniform LNPs.[3][6] However, excessive amounts can negatively impact the transfection efficiency.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
LNPs are too large (>200 nm) 1. Low Flow Rate Ratio (Aqueous:Organic): Insufficiently rapid mixing and solvent dilution.Increase the flow rate of the aqueous phase relative to the organic phase. A common starting point is a 3:1 ratio.[7]
2. Low Total Flow Rate: Slower mixing speed leading to larger particle formation.Increase the total flow rate in your microfluidic system to enhance mixing efficiency.[6]
3. Low PEG-Lipid Concentration: Inadequate stabilization leading to particle aggregation.Increase the molar percentage of the PEGylated lipid in your formulation. Start with 1.5 mol% and titrate upwards.[8]
4. High Lipid Concentration: Increased availability of lipids can lead to the formation of larger particles.Decrease the total lipid concentration in the organic phase.[6]
High Polydispersity Index (PDI > 0.2) 1. Suboptimal Mixing: Inefficient or inconsistent mixing during LNP formation.Ensure your microfluidic system is functioning correctly and providing rapid, homogenous mixing. For manual methods, ensure rapid and consistent injection of the lipid phase into the aqueous phase.[7]
2. Inappropriate Lipid Ratios: Imbalance in the lipid components affecting self-assembly.Optimize the molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid.
3. Aggregation Post-Formation: Instability of LNPs after initial formation.Ensure the pH of the final buffer is appropriate (typically neutral, e.g., PBS pH 7.4) and that the PEG-lipid concentration is sufficient for stabilization.[7]
Inconsistent Batch-to-Batch Results 1. Variability in Manual Mixing: Manual mixing techniques can introduce variability.Switch to an automated microfluidic system for precise control over mixing parameters, which provides high batch-to-batch consistency.[9][10]
2. Inconsistent Reagent Preparation: Variations in stock solution concentrations or buffer pH.Prepare fresh, accurately measured stock solutions for each batch. Verify the pH of all aqueous buffers before use.
3. Fluctuations in Temperature: Temperature can affect lipid solubility and LNP formation.Maintain a consistent temperature for your lipid solutions and during the mixing process.

Experimental Protocols

General LNP Formulation Protocol using Microfluidics

This protocol describes a general method for forming this compound LNPs using a microfluidic mixing device.

  • Preparation of Solutions:

    • Organic Phase: Prepare a solution of this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol at the desired molar ratios. A typical starting molar ratio could be 50:10:38.5:1.5 (Ionizable:Helper:Cholesterol:PEG).[11]

    • Aqueous Phase: Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).[7]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system with two syringe pumps, one for the organic phase and one for the aqueous phase.

    • Set the desired flow rate ratio (FRR). A common starting point is an aqueous to organic FRR of 3:1.

    • Set the total flow rate. A higher flow rate generally leads to smaller particles.

    • Initiate the pumps to mix the two phases in the microfluidic chip.

  • Downstream Processing:

    • Collect the resulting LNP solution.

    • To neutralize the pH and remove ethanol, dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) using appropriate molecular weight cut-off tubing.[7] For larger volumes, tangential flow filtration can be used.[12]

    • Sterilize the final LNP formulation by filtering through a 0.22 µm filter.[7]

Characterization of LNP Size and Polydispersity
  • Dynamic Light Scattering (DLS):

    • Dilute a small aliquot of the final LNP suspension in PBS (pH 7.4).

    • Measure the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) using a DLS instrument.[2]

    • Perform measurements in triplicate for each batch.

Visualizations

LNP_Optimization_Workflow cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_output LNP Characteristics Lipid_Ratios Lipid Molar Ratios (this compound, Helper, Cholesterol, PEG) Mixing Microfluidic Mixing Lipid_Ratios->Mixing NP_Ratio N:P Ratio NP_Ratio->Mixing Aqueous_Buffer Aqueous Buffer pH Aqueous_Buffer->Mixing FRR Flow Rate Ratio (Aqueous:Organic) FRR->Mixing TFR Total Flow Rate TFR->Mixing Size Particle Size (nm) PDI Polydispersity Index Formulation Formulation Formulation->Lipid_Ratios Formulation->NP_Ratio Formulation->Aqueous_Buffer Process Process Process->FRR Process->TFR Output Output Output->Size Output->PDI Mixing->Output

Caption: Workflow for optimizing LNP size and PDI.

Troubleshooting_Logic cluster_actions_size Corrective Actions for Large Size cluster_actions_pdi Corrective Actions for High PDI Start LNP Size or PDI Out of Specification? Large_Size Size > 200 nm Start->Large_Size Size Issue High_PDI PDI > 0.2 Start->High_PDI PDI Issue In_Spec Within Specification Start->In_Spec No Increase_FRR Increase Aqueous:Organic Flow Rate Ratio Large_Size->Increase_FRR Optimize_Mixing Optimize Mixing Parameters High_PDI->Optimize_Mixing Increase_TFR Increase Total Flow Rate Increase_FRR->Increase_TFR Increase_PEG Increase PEG-Lipid % Increase_TFR->Increase_PEG Optimize_Ratios Optimize Lipid Ratios Optimize_Mixing->Optimize_Ratios Check_Stability Ensure Post-Formation Stability Optimize_Ratios->Check_Stability

Caption: Troubleshooting logic for LNP formulation issues.

References

Technical Support Center: Overcoming Off-Target Effects with 93-O17O Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on utilizing 93-O17O for lipid nanoparticle (LNP) mediated delivery, with a focus on troubleshooting and mitigating potential off-target effects. This compound is a novel ionizable cationic lipidoid that has shown significant promise in the formulation of LNPs for the delivery of various therapeutic payloads, including mRNA and cGAMP for applications such as in situ cancer vaccination.[1][2] This guide offers FAQs, troubleshooting advice, and detailed experimental protocols to ensure the successful and safe application of this compound-based delivery systems in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chalcogen-containing ionizable cationic lipidoid. Its primary application is as a key component in the formation of lipid nanoparticles (LNPs) for the delivery of therapeutic molecules such as mRNA, siRNA, and small molecule immune agonists like cGAMP. A notable application is in the field of cancer immunotherapy, specifically for in situ cancer vaccination.

Q2: What are the potential off-target effects associated with this compound LNP delivery?

A2: While specific toxicity data for this compound is not extensively published, potential off-target effects are generally associated with cationic lipid-based LNPs. These can include:

  • Immunogenicity: Cationic lipids can sometimes trigger an immune response, leading to the production of pro-inflammatory cytokines.

  • Hepatotoxicity: Off-target accumulation in the liver can lead to elevated liver enzymes. The biodistribution of LNPs is influenced by particle size, with smaller particles being more likely to accumulate in the liver.[3]

  • Cellular Toxicity: At high concentrations, cationic lipids can destabilize cell membranes, leading to cytotoxicity.

Q3: How can I minimize the off-target effects of my this compound LNP formulation?

A3: Mitigating off-target effects involves careful optimization of the LNP formulation and delivery strategy. Key parameters to consider are:

  • Lipid Composition: The molar ratio of this compound to other lipids (helper lipid, cholesterol, and PEG-lipid) is critical.

  • Particle Size and Polydispersity: Aim for a particle size and polydispersity index (PDI) that is optimal for your target application. Smaller particles often show different biodistribution profiles than larger ones.

  • Surface Charge: The zeta potential of the LNPs can influence their interaction with cells and proteins in the body.

  • Dose and Route of Administration: The administered dose and the route of delivery (e.g., intravenous, intratumoral) will significantly impact biodistribution and potential toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High in vitro cytotoxicity - Suboptimal lipid ratio (excess this compound)- High LNP concentration- Contaminants in the formulation- Titrate the molar percentage of this compound in your formulation.- Perform a dose-response curve to determine the optimal LNP concentration.- Ensure high purity of all lipid components and sterile, endotoxin-free buffers.
Poor in vivo efficacy - Inefficient encapsulation of payload- Suboptimal LNP size or surface charge- Rapid clearance from circulation- Optimize the encapsulation protocol (see detailed protocols below).- Characterize LNP size and zeta potential and adjust formulation parameters if necessary.- Modify the PEG-lipid content to potentially increase circulation time.
Elevated liver enzymes in vivo - Off-target accumulation of LNPs in the liver- Modify LNP size; larger particles may have less liver accumulation upon local injection.[3]- Consider alternative routes of administration (e.g., intratumoral vs. intravenous) to localize delivery.
Variability between batches - Inconsistent formulation process- Utilize a controlled and reproducible formulation method, such as microfluidics.- Precisely control all parameters, including flow rates, temperatures, and buffer compositions.

Quantitative Data Summary

The following tables summarize key quantitative data for lipid nanoparticles formulated with a similar ionizable lipidoid, 93-O17S-F, which can serve as a reference for formulating this compound LNPs.

Table 1: Physicochemical Properties of 93-O17S-F LNPs

FormulationDiameter (nm)Zeta Potential (mV)
93-O17S-F LNP124.3 ± 5.8+45.3 ± 2.1
93-O17S-F/Tumor Lysate Complex (10:1 ratio)145.2 ± 7.2+35.1 ± 1.8
93-O17S-F/Tumor Lysate Complex (10:10 ratio)189.6 ± 9.5-15.4 ± 1.2

Data adapted from Chen et al., Science Advances 2021.[1]

Table 2: In Vivo Antitumor Efficacy of 93-O17S-F/cGAMP LNPs in B16F10 Tumor Model

Treatment GroupAverage Tumor Volume (mm³) on Day 10Survival Rate (%) on Day 30
PBS~18000
DOX + 93-O17S-F/cGAMP~25028.6

Data adapted from Chen et al., Science Advances 2021.[1]

Detailed Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles

This protocol describes a general method for formulating this compound LNPs using microfluidics, which allows for controlled and reproducible production.

Materials:

  • This compound

  • Helper Lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG 2000)

  • Ethanol (200 proof, anhydrous)

  • Aqueous Buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Payload (e.g., mRNA, cGAMP)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol to achieve a desired molar ratio. A common starting point is a molar ratio of 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:PEG-lipid).

    • The total lipid concentration in the ethanol phase will influence particle size and should be optimized (e.g., 10-25 mM).

  • Prepare Aqueous Payload Solution:

    • Dissolve the therapeutic payload (e.g., mRNA or cGAMP) in the aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0). The concentration of the payload should be optimized based on the desired final concentration and encapsulation efficiency.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid stock solution and the aqueous payload solution into separate syringes.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A typical starting FRR is 3:1.

    • Set the total flow rate (TFR). The TFR will influence the mixing time and can affect particle size. A typical starting TFR is 12 mL/min.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will be in a hydro-alcoholic buffer. It is crucial to remove the ethanol and exchange the buffer to a physiologically compatible buffer (e.g., PBS, pH 7.4).

    • This is typically achieved through dialysis or tangential flow filtration (TFF) using a membrane with an appropriate molecular weight cutoff (e.g., 100 kDa).

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess the surface charge of the LNPs.

    • Quantify the encapsulation efficiency of the payload using an appropriate assay (e.g., RiboGreen assay for RNA).

Protocol 2: In Situ Cancer Vaccination with this compound/cGAMP LNPs

This protocol outlines a general workflow for an in situ cancer vaccination study in a murine model, based on the work by Chen et al. (2021).[1]

Materials:

  • Tumor-bearing mice (e.g., C57BL/6 mice with established B16F10 tumors)

  • Doxorubicin (DOX)

  • This compound/cGAMP LNPs (formulated as described in Protocol 1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Tumor Induction:

    • Inject tumor cells (e.g., B16F10 melanoma cells) subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Pre-treatment with Doxorubicin:

    • On day 0, administer a low dose of doxorubicin intratumorally to induce immunogenic cell death and the release of tumor-associated antigens (TAAs).

  • LNP Administration:

    • On days 1 and 5, administer the this compound/cGAMP LNPs intratumorally. The cGAMP serves as a STING agonist to enhance the anti-tumor immune response.

  • Monitoring Tumor Growth and Survival:

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • Monitor the overall health and survival of the mice.

  • Immunological Analysis (Optional):

    • At the end of the study, or at specific time points, tumors and draining lymph nodes can be harvested for immunological analysis, such as flow cytometry to assess the infiltration of immune cells (e.g., CD8+ T cells).

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study Lipid Mix\n(this compound, DOPE, Chol, PEG)\nin Ethanol Lipid Mix (this compound, DOPE, Chol, PEG) in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix\n(this compound, DOPE, Chol, PEG)\nin Ethanol->Microfluidic Mixing Organic Phase Purification\n(Dialysis/TFF) Purification (Dialysis/TFF) Microfluidic Mixing->Purification\n(Dialysis/TFF) Payload (mRNA/cGAMP)\nin Aqueous Buffer (pH 4) Payload (mRNA/cGAMP) in Aqueous Buffer (pH 4) Payload (mRNA/cGAMP)\nin Aqueous Buffer (pH 4)->Microfluidic Mixing Aqueous Phase Characterization\n(DLS, Zeta, EE) Characterization (DLS, Zeta, EE) Purification\n(Dialysis/TFF)->Characterization\n(DLS, Zeta, EE) LNP Administration LNP Administration Characterization\n(DLS, Zeta, EE)->LNP Administration Optimized LNPs Tumor Induction Tumor Induction DOX Pre-treatment DOX Pre-treatment Tumor Induction->DOX Pre-treatment DOX Pre-treatment->LNP Administration Monitoring Monitoring LNP Administration->Monitoring Immunological Analysis Immunological Analysis Monitoring->Immunological Analysis

Caption: Experimental workflow for this compound LNP formulation and in vivo testing.

signaling_pathway This compound LNP\n(with cGAMP & TAAs) This compound LNP (with cGAMP & TAAs) APC APC This compound LNP\n(with cGAMP & TAAs)->APC Endocytosis Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape STING Pathway STING Pathway Cytoplasm->STING Pathway cGAMP Antigen Presentation (MHC-I) Antigen Presentation (MHC-I) Cytoplasm->Antigen Presentation (MHC-I) TAAs Type I IFN Production Type I IFN Production STING Pathway->Type I IFN Production CD8+ T Cell Activation CD8+ T Cell Activation Type I IFN Production->CD8+ T Cell Activation Enhances Antigen Presentation (MHC-I)->CD8+ T Cell Activation

Caption: Proposed mechanism of action for this compound/cGAMP LNPs in an APC.

References

Technical Support Center: OM-17O In Vivo Targeting Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel small molecule inhibitor, OM-17O, for in vivo targeting applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during in vivo experiments with OM-17O.

Question 1: What is the recommended vehicle for in vivo administration of OM-17O?

For optimal solubility and bioavailability, it is recommended to formulate OM-17O in a vehicle solution of 5% N-methyl-2-pyrrolidone (NMP), 30% polyethylene glycol 400 (PEG400), and 65% saline. It is crucial to prepare this formulation fresh before each administration to prevent precipitation.

Question 2: I am observing lower than expected tumor growth inhibition. What are the potential causes and solutions?

Several factors can contribute to reduced efficacy. Consider the following troubleshooting steps:

  • Formulation Issues: Ensure the OM-17O is fully dissolved in the vehicle. Incomplete dissolution can lead to a lower effective dose being administered. Vortex the solution thoroughly and visually inspect for any particulate matter before injection.

  • Dosing and Administration: Verify the accuracy of your dosing calculations and the administration route. For subcutaneous tumor models, intratumoral or intravenous injections are often more effective than intraperitoneal administration.

  • Metabolic Instability: If you suspect rapid metabolism of OM-17O in your model system, consider increasing the dosing frequency or total dose.

  • Tumor Model Resistance: The specific tumor model being used may have inherent resistance to the targeted pathway. Confirm the expression and activity of the target kinase in your tumor cells.

Question 3: Are there any known toxicities associated with OM-17O administration?

At higher doses, some preclinical models have shown signs of transient weight loss and mild lethargy. It is recommended to include a dose-escalation study in your experimental plan to determine the maximum tolerated dose (MTD) in your specific model. Monitor animal health daily, including body weight, food and water intake, and general behavior. If significant toxicity is observed, consider reducing the dose or dosing frequency.

Question 4: How can I confirm that OM-17O is reaching the tumor tissue and engaging its target?

To assess tumor penetration and target engagement, the following methods are recommended:

  • Biodistribution Studies: These studies can quantify the concentration of OM-17O in the tumor and other tissues over time.

  • Pharmacodynamic (PD) Assays: Collect tumor samples at various time points after OM-17O administration and perform Western blotting or immunohistochemistry to measure the phosphorylation status of the target kinase and downstream signaling proteins. A significant reduction in phosphorylation indicates successful target engagement.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of OM-17O in a Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject 1 x 10^6 tumor cells (in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to reach an average volume of 100-150 mm³. Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

  • Animal Randomization: Randomize mice into treatment and control groups.

  • OM-17O Formulation: Prepare the OM-17O dosing solution in 5% NMP, 30% PEG400, and 65% saline.

  • Administration: Administer OM-17O or vehicle control via the desired route (e.g., intravenous) at the predetermined dose and schedule.

  • Monitoring: Continue to monitor tumor volume and animal health throughout the study.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Collect tumors for pharmacodynamic analysis.

Quantitative Data Summary

Table 1: In Vivo Efficacy of OM-17O in Different Xenograft Models

Xenograft ModelTreatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
Model A OM-17O25Daily58
OM-17O50Daily82
Vehicle-Daily0
Model B OM-17O25Daily45
OM-17O50Daily71
Vehicle-Daily0

Table 2: Pharmacokinetic Properties of OM-17O

ParameterValue
Half-life (t½) 4.2 hours
Peak Plasma Concentration (Cmax) 1.2 µM
Time to Peak Concentration (Tmax) 1 hour
Bioavailability (Oral) 15%

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFR TGFR KinaseA Kinase A TGFR->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates GeneExp Gene Expression TF->GeneExp Promotes OM17O OM-17O OM17O->KinaseA Inhibits ligand Growth Factor ligand->TGFR Binds

Caption: Hypothetical signaling pathway targeted by OM-17O.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture Tumor Cell Culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization tumor_growth->randomization formulation OM-17O Formulation randomization->formulation administration Daily Administration formulation->administration monitoring Tumor & Health Monitoring administration->monitoring endpoint Study Endpoint monitoring->endpoint pd_analysis Pharmacodynamic Analysis endpoint->pd_analysis

Caption: Workflow for an in vivo efficacy study of OM-17O.

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Efficacy Observed check_formulation Is formulation clear? start->check_formulation check_dose Are calculations correct? check_formulation->check_dose Yes remake_formulation Remake formulation check_formulation->remake_formulation No check_route Is administration route optimal? check_dose->check_route Yes recalculate_dose Recalculate dose check_dose->recalculate_dose No check_target Is target expressed? check_route->check_target Yes change_route Change administration route check_route->change_route No increase_frequency Increase dosing frequency check_target->increase_frequency Yes confirm_target Confirm target expression check_target->confirm_target No end Improved Efficacy remake_formulation->end recalculate_dose->end change_route->end increase_frequency->end confirm_target->end

Caption: Troubleshooting logic for low in vivo efficacy.

issues with 93-O17O solubility and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound 93-O17O

Disclaimer: Compound this compound is an ionizable cationic lipidoid used in the formation of lipid nanoparticles (LNPs) for research purposes.[1][2] This guide addresses common issues related to its solubility based on its chemical properties and established methods for similar lipophilic molecules. The experimental values and protocols provided are illustrative and may require optimization for specific experimental conditions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when handling Compound this compound.

Q1: What is the recommended solvent for preparing a stock solution of Compound this compound?

A: The recommended solvent for Compound this compound is high-purity, anhydrous DMSO (Dimethyl Sulfoxide).[1] It is a powerful organic solvent capable of dissolving this lipophilic compound at high concentrations (e.g., 100 mg/mL).[1] Always use newly opened or properly stored anhydrous DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of hydrophobic compounds.[1] For certain applications, ethanol or chloroform may also be used.[2]

Q2: My Compound this compound is not fully dissolving in DMSO, or it precipitated out of my stock solution. What should I do?

A: This can occur if the compound concentration is too high, the DMSO contains water, or the storage temperature was improper. To resolve this:

  • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes. This often increases the solubility of organic compounds.

  • Vortexing: Vigorously vortex the solution for 1-2 minutes to mechanically aid dissolution.

  • Sonication: Use a bath sonicator for 5-15 minutes.[1] The ultrasonic waves can break up compound aggregates and facilitate dissolution.

  • Verify Solvent Quality: Ensure you are using anhydrous DMSO. If the solvent is old or has been opened multiple times, consider using a fresh vial.

  • Check Storage: Stock solutions, once prepared, should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[1] Improper storage can lead to precipitation.

Q3: I successfully dissolved this compound in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. How can I prevent this?

A: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous solution where it is poorly soluble.[3]

  • Decrease Final Concentration: The most common cause is that the final concentration of this compound exceeds its solubility limit in the aqueous medium.[4] Try lowering the final working concentration.

  • Use Pre-warmed Media: Always add the compound stock to cell culture media that has been pre-warmed to 37°C.[3][4] Temperature can significantly affect solubility.[4][5]

  • Perform Serial Dilution: Instead of adding the concentrated DMSO stock directly, perform an intermediate dilution step in pre-warmed media.[3][4] Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[3]

  • Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and may not prevent precipitation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of Compound this compound?

A: this compound is a chalcogen-containing ionizable cationic lipidoid.[1][2] Its key properties are:

  • Molecular Formula: C44H83N3O6[1][2]

  • Molecular Weight: 750.15 g/mol [1]

  • Appearance: It is typically supplied as a colorless to off-white oil.[1]

  • Purity: ≥98%[2]

  • Key Feature: As a cationic lipidoid with a long hydrocarbon tail, it is highly lipophilic (hydrophobic), leading to its poor solubility in aqueous solutions. It is designed for use in lipid nanoparticle (LNP) formulations for delivering nucleic acids or other molecules.[1][2]

Q2: How should I store Compound this compound?

A: Proper storage is critical to maintain the compound's integrity and solubility.

  • Solid Form: In its pure, neat oil form, it should be stored at -20°C for up to 3 years.[1]

  • In Solvent (Stock Solution): Once dissolved in a solvent like DMSO or ethanol, aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.

Data Presentation

Table 1: Solubility Profile of Compound this compound

The following table summarizes the solubility of Compound this compound in various common laboratory solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 100 mg/mL[1]133.31 mM[1]Ultrasonic assistance may be needed.[1]
Ethanol Solution[2]Solution[2]Often supplied in an ethanol solution.[2]
Chloroform 25 mg/mL[2]33.32 mM-
Aqueous Buffer (e.g., PBS, pH 7.4) <0.1 mg/mL<0.13 mMPractically insoluble.

Experimental Protocols

Protocol: Preparation of a 100 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated, stable stock solution of Compound this compound for use in downstream experiments.

Materials:

  • Compound this compound (as oil)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of Compound this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile, empty microcentrifuge tube on the analytical balance. Carefully weigh out 7.50 mg of Compound this compound into the tube.

  • Solvent Addition: Based on the molecular weight (750.15 g/mol ), add 100 µL of anhydrous DMSO to the tube containing the compound. This will yield a final concentration of 100 mM. Calculation: (7.50 mg / 750.15 mg/mmol) / 0.100 mL = 100 mM

  • Dissolution: a. Tightly cap the tube and vortex vigorously for 2 minutes. b. Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear. c. If particles remain, place the tube in a 37°C water bath for 5-10 minutes, followed by another 1-2 minutes of vortexing. d. If needed, sonicate the tube in a bath sonicator for 5-10 minutes until the solution is completely clear.

  • Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. b. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -80°C for long-term use (up to 6 months).[1]

Mandatory Visualizations

G start Start: Dissolve this compound in recommended solvent (DMSO) check1 Is the solution clear? start->check1 action1 Apply gentle heat (37°C) and/or sonicate check1->action1 No action2 Solution is ready for use. Proceed to dilution in aqueous media. check1->action2 Yes check2 Is the solution clear now? action1->check2 check2->action2 Yes error1 Troubleshoot: 1. Check solvent purity (anhydrous?). 2. Re-evaluate concentration. 3. Contact technical support. check2->error1 No

Caption: Troubleshooting workflow for dissolving Compound this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm LNP LNP containing This compound + cGAMP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape (Facilitated by this compound) Endosome->Release this compound Action cGAMP cGAMP Release->cGAMP STING STING Pathway Activation cGAMP->STING IFN Type I Interferon (IFN-β) Production STING->IFN

Caption: Simplified signaling pathway for LNP-delivered cGAMP via this compound.

References

Technical Support Center: 93-O17O Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 93-O17O based Lipid Nanoparticles (LNPs). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in mitigating the immunogenicity of LNP formulations during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of immunogenicity in this compound based LNPs?

A1: The immunogenicity of LNPs, including those formulated with the this compound lipidoid, is multifactorial. The primary drivers include:

  • Ionizable Lipids: The core ionizable lipid (e.g., this compound) is a key determinant. These lipids can activate innate immune pathways, such as Toll-like receptors (TLRs) and the STING pathway, leading to the production of inflammatory cytokines.[1][2][3] Formulations like 93-O17S-F have been specifically shown to act as adjuvants by activating these pathways.[4]

  • PEG-Lipids: The polyethylene glycol (PEG) layer, used to prolong circulation time, is a major concern.[5] The immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies (IgM and IgG).[6][7] This can cause hypersensitivity reactions and accelerated blood clearance (ABC) of the LNPs upon subsequent doses.[8][9]

  • mRNA Cargo: The mRNA itself can be recognized by pattern recognition receptors (PRRs) like TLRs, triggering innate immune responses and type 1 interferon production.[6][10]

  • Physicochemical Properties: LNP size, surface charge, and lipid composition ratios can all influence immune recognition and uptake by antigen-presenting cells (APCs).[11][12]

Q2: My this compound LNPs are causing a strong inflammatory cytokine release in vitro. Is this expected, and how can it be modulated?

A2: Yes, a degree of inflammatory response can be expected, as ionizable lipids like those in the this compound family are known to have adjuvant properties.[4][13] This response is often mediated by the activation of innate immune sensors.[3][10] To modulate this response:

  • Modify the Ionizable Lipid: Adjusting the headgroup of the ionizable lipid can reduce TLR4 binding and lower inflammatory cytokine release.[1] While you may be fixed on this compound, slight structural modifications or using a lower molar ratio could be explored.

  • Substitute Other Lipids: Replacing standard cholesterol with plant-derived sterols or altering the structure of phospholipids has been shown to significantly reduce inflammatory cytokine production without compromising the induction of antigen-specific antibody and CD8+ T cell responses.[14][15]

  • Incorporate Anionic Lipids: Adding certain anionic lipids, such as DOPG, can dampen innate activation and promote a more tolerogenic response, including the production of IL-10.[16]

Q3: I'm observing rapid clearance of my LNPs after a second dose in mice. What is the likely cause and solution?

A3: This phenomenon is known as Accelerated Blood Clearance (ABC) and is a classic sign of an immune response against the LNP components, most commonly the PEG-lipid.[8] The first dose triggers the production of anti-PEG IgM antibodies.[9] Upon the second injection, these antibodies bind to the LNPs, leading to rapid clearance by the mononuclear phagocyte system, primarily in the liver and spleen.[9][11]

Solutions include:

  • PEG Structural Engineering: Replace linear PEG with branched or Y-shaped PEG, which can reduce antibody recognition.[5]

  • Use Cleavable PEG-Lipids: Employ PEG-lipids that are designed to detach from the LNP surface after administration, reducing the window for immune recognition.[5][11]

  • Replace PEG Entirely: Utilize alternative stealth polymers that are less immunogenic, such as polysarcosine (PSar), poly(carboxybetaine) (PCB), or certain ethylene oxide graft copolymers.[11][17][18]

  • Alter the Route of Administration: Intramuscular (IM) or subcutaneous (SC) injections tend to generate a weaker anti-PEG response compared to intravenous (IV) administration by creating a depot effect and reducing systemic exposure.[1][5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell-based assays. Ionizable lipid is activating innate immune pathways (e.g., TLRs).1. Reduce the molar ratio of the this compound lipid in the formulation. 2. Substitute cholesterol with β-sitosterol or other plant sterols.[14] 3. Modify the phospholipid component (e.g., change headgroup or tail structure).[15] 4. Incorporate tolerogenic anionic lipids like DOPG.[16]
Reduced efficacy / rapid clearance upon repeated IV dosing. Accelerated Blood Clearance (ABC) due to anti-PEG antibodies.1. Measure anti-PEG IgM and IgG levels in serum post-injection using ELISA. 2. Switch from IV to IM or SC administration.[5] 3. Replace the standard PEG-lipid with a cleavable PEG-lipid or an alternative polymer like poly(carboxybetaine).[11][18] 4. Modify PEG structure (e.g., use branched PEG) or density.[5]
High variability in immune response between animals. Differences in pre-existing anti-PEG antibodies; batch-to-batch variation in LNP formulation.1. Screen animals for pre-existing anti-PEG antibodies before the study.[7] 2. Ensure consistent LNP size, charge, and encapsulation efficiency across batches. 3. Use a sufficient number of animals to account for biological variability.
Poor in vivo protein expression despite good in vitro transfection. Immunogenicity-mediated clearance or suppression.1. Assess early cytokine responses in vivo to check for an excessive inflammatory reaction. 2. Evaluate for the presence of anti-PEG antibodies that could be clearing the LNPs before they reach target cells.[8] 3. Consider co-delivering an immunosuppressive mRNA (e.g., encoding for PD-L1) to create a more tolerogenic environment.[1]

Quantitative Data Summary

Table 1: Assay Sensitivities for Anti-PEG Antibody Detection This table summarizes the reported sensitivities of various ELISA-based methods for detecting anti-PEG antibodies, which is a critical step in diagnosing immunogenicity issues.

Assay TypeAntibody IsotypeSensitivityReference
Bead Extraction ELISATotal Anti-PEG7.81 ng/mL[19]
Direct ELISAIgG44.5 ng/mL[20]
Direct ELISAConfirmatory49.6 ng/mL[20]
Novel ELISAIgG100 ng/mL[21]
Novel ELISAIgM800 ng/mL[21]

Table 2: Impact of LNP Modifications on Immune Response This table highlights key findings on how altering LNP components can modulate immune outcomes.

Modification StrategyLNP Component ModifiedObserved EffectReference(s)
Reduce PEG Chain Length / Molar Ratio PEG-LipidIncreased antigen-specific antibody and CD8+ T cell responses.[14][15]
Substitute Cholesterol CholesterolSubstituted with plant sterols; significantly reduced inflammatory cytokine production and fever with comparable antibody/T-cell responses.[14][15]
Substitute Phospholipid PhospholipidReplaced with lipids having different head/tail groups; reduced cytokine production and adverse reactions.[14][15]
Replace PEG with PCB-Lipid PEG-LipidAchieved higher mRNA transfection efficiency with minimal toxicity compared to PEG-LNPs.[18]
Incorporate Anionic Lipids Helper LipidEnhanced delivery to dendritic cells, dampened innate activation, and induced IL-10 production.[16]

Experimental Protocols

Protocol 1: Detection of Anti-PEG Antibodies by ELISA

This protocol provides a general workflow for a direct ELISA to quantify anti-PEG IgG and IgM in serum samples.

Materials:

  • Streptavidin-coated 96-well microplates

  • Biotinylated PEG reagent

  • Serum samples (from treated and naive animals)

  • Anti-PEG IgG and IgM positive controls

  • HRP-conjugated anti-mouse IgG and anti-mouse IgM detection antibodies

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate (e.g., TMB) and Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Methodology:

  • Plate Coating: Add biotinylated PEG to streptavidin-coated wells and incubate for 1 hour at room temperature. Wash plates 3 times with Wash Buffer.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours to prevent non-specific binding. Wash plates 3 times.

  • Sample Incubation: Dilute serum samples, controls, and standards in Blocking Buffer. Add diluted samples to the wells and incubate for 2 hours at room temperature. Wash plates 5 times.

  • Detection Antibody Incubation: Add HRP-conjugated anti-mouse IgG or IgM to the appropriate wells. Incubate for 1 hour at room temperature. Wash plates 5 times.

  • Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Reading: Stop the reaction by adding Stop Solution. Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Quantify antibody concentration by comparing sample absorbance to the standard curve.

Protocol 2: In Vitro Cytokine Release Assay Using Human PBMCs

This protocol assesses the pro-inflammatory potential of LNP formulations by measuring cytokine release from human peripheral blood mononuclear cells (PBMCs).[22]

Materials:

  • Cryopreserved human PBMCs from healthy donors

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • This compound LNP formulations

  • Positive control (e.g., Lipopolysaccharide, LPS)

  • Negative control (vehicle/buffer)

  • 96-well cell culture plates

  • Cytokine detection kit (e.g., Luminex, CBA, or ELISA for TNF-α, IL-6, IL-1β, IFN-α)

Methodology:

  • PBMC Preparation: Thaw cryopreserved PBMCs and wash with complete medium. Determine cell viability and concentration using a cell counter.

  • Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete medium. Let cells rest for 2-4 hours.

  • LNP Stimulation: Prepare serial dilutions of your this compound LNP formulations, as well as positive and negative controls. Add 100 µL of these stimuli to the appropriate wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.

  • Cytokine Analysis: Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant according to the manufacturer's instructions for your chosen cytokine detection kit.[23][24]

Visual Guides and Diagrams

LNP_Immunogenicity_Pathway cluster_LNP LNP Components cluster_APC Antigen Presenting Cell (APC) cluster_B_Cell B Cell Activation cluster_Complement Complement System LNP This compound LNP Ionizable_Lipid Ionizable Lipid (this compound) PEG_Lipid PEG-Lipid mRNA mRNA Cargo TLR TLR / STING Ionizable_Lipid->TLR BCR B Cell Receptor (BCR) PEG_Lipid->BCR Complement Complement Activation PEG_Lipid->Complement Can directly activate (Alternative Pathway) mRNA->TLR MyD88 MyD88 Signaling TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Plasma_Cell Plasma Cell BCR->Plasma_Cell Differentiation Anti_PEG Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Anti_PEG Produces Anti_PEG->Complement Activates (Classical Pathway)

Caption: Innate immune pathways activated by LNP components.

Mitigation_Strategies Start Immunogenicity Issue Observed Issue_Cytokine High Cytokine Release (In Vitro / In Vivo) Start->Issue_Cytokine Cause? Issue_ABC Rapid Clearance (Accelerated Blood Clearance) Start->Issue_ABC Cause? Strat_Lipid Strategy: Modify Core Lipids Issue_Cytokine->Strat_Lipid Strat_PEG Strategy: Modify/Replace PEG Issue_ABC->Strat_PEG Action_Ionizable Adjust Ionizable Lipid Ratio Strat_Lipid->Action_Ionizable Action_Helper Substitute Cholesterol or Phospholipid Strat_Lipid->Action_Helper Action_PEG_Struct Use Branched or Cleavable PEG Strat_PEG->Action_PEG_Struct Action_PEG_Alt Replace PEG with PCB, PSar, etc. Strat_PEG->Action_PEG_Alt Action_Route Change Admin Route (e.g., IV to IM) Strat_PEG->Action_Route

Caption: Decision tree for mitigating LNP immunogenicity.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Readouts Formulation 1. LNP Formulation (e.g., this compound based) QC 2. Physicochemical QC (Size, PDI, Zeta, Encapsulation) Formulation->QC InVitro 3. In Vitro Assessment QC->InVitro InVivo 4. In Vivo Assessment (Animal Model) QC->InVivo Analysis 5. Data Analysis & Formulation Optimization InVitro->Analysis Potency Potency Assay (Protein Expression) Cytokine Cytokine Release (PBMCs) Toxicity Cytotoxicity Assay InVivo->Analysis PK Pharmacokinetics & Biodistribution Humoral Humoral Response (Anti-PEG & Anti-Drug Abs) Cellular Cellular Response (T-Cell Activation)

Caption: Workflow for assessing LNP immunogenicity.

References

Technical Support Center: Process Improvements for Scalable 93-O17O LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges in the scalable production of 93-O17O lipid nanoparticles (LNPs). Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to streamline your LNP formulation and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNP formulations?

A1: this compound is an ionizable lipid. Ionizable lipids are a critical component of modern LNP delivery systems for nucleic acids like mRNA and siRNA.[1] At a low pH (acidic environment) during the formulation process, these lipids become positively charged, which facilitates the encapsulation of negatively charged nucleic acids.[1][] Upon entering the body and reaching the physiological pH of the bloodstream (around 7.4), they become near-neutral. This neutrality reduces toxicity and helps the LNP evade the immune system. Once inside the cell's endosome, the lower pH environment again causes the lipid to become positively charged, which is crucial for disrupting the endosomal membrane and releasing the nucleic acid payload into the cytoplasm where it can perform its function.[3]

Q2: What are the Critical Quality Attributes (CQAs) for this compound LNPs?

A2: The CQAs are key physical and chemical properties that must be controlled to ensure the safety, efficacy, and reproducibility of the LNP product. For this compound LNPs, these include:

  • Particle Size: Influences biodistribution, cellular uptake, and immunogenicity.[4][5] A typical target range for intravenous delivery is 10-150 nm.[]

  • Polydispersity Index (PDI): Measures the uniformity of particle size within a sample. A PDI below 0.2 is generally desired to ensure a homogenous product.[6][7]

  • Encapsulation Efficiency (%EE): The percentage of the nucleic acid payload successfully encapsulated within the LNPs. High encapsulation efficiency (ideally >90%) is crucial for therapeutic potency and reducing potential side effects from unencapsulated material.[4][8]

  • Zeta Potential: Indicates the surface charge of the LNPs. It is a key predictor of stability in suspension and interaction with biological membranes.[][9]

  • Lipid Purity and Ratios: The purity of this compound and other lipid components (e.g., phospholipids, cholesterol, PEG-lipids) and their precise molar ratios are fundamental to the LNP's structural integrity and biological performance.[][10]

Q3: What are the primary challenges in scaling up this compound LNP production?

A3: Transitioning from small-scale lab batches to large-scale manufacturing presents several challenges.[11] A major hurdle is maintaining consistent CQAs (like size and PDI) as production volume increases.[12] The mixing process is critical; methods that work at the bench scale, like vortexing, are not reproducible for large volumes.[6] Therefore, scaling up often requires switching mixing technologies, for instance, from small microfluidic chips to larger T-junction or jet mixers, which can alter the final product characteristics if not properly managed.[11][13] Other challenges include ensuring process sterility, managing large volumes of organic solvents, and implementing robust quality control measures throughout the manufacturing chain.[4][14]

Q4: Which analytical methods are essential for characterizing this compound LNPs?

A4: A suite of analytical techniques is required to fully characterize LNPs and ensure quality control.[][4]

  • Dynamic Light Scattering (DLS): The standard method for measuring particle size, PDI, and zeta potential.[][14]

  • Transmission Electron Microscopy (TEM): Provides direct visualization of LNP morphology (shape and size).[]

  • Ribogreen Assay (or similar fluorescence-based assays): Used to determine the concentration of encapsulated nucleic acid, which is essential for calculating encapsulation efficiency.[6][14]

  • High-Performance Liquid Chromatography (HPLC): Used to quantify the concentration and purity of individual lipid components in the formulation.[8][14]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and scale-up of this compound LNPs.

IssuePotential CausesRecommended Solutions
Low Encapsulation Efficiency (<85%) Suboptimal Lipid Ratios: Incorrect molar ratio of this compound to nucleic acid (N:P ratio) or other structural lipids.[1] Inefficient Mixing: The mixing of the lipid-ethanol phase and the nucleic acid-aqueous phase is too slow or inconsistent, preventing proper particle formation.[15] Degraded Materials: The nucleic acid or lipids may have degraded due to improper storage or handling.Optimize N:P Ratio: The ratio of protonatable nitrogen (N) in the ionizable lipid to the phosphate groups (P) on the nucleic acid is critical. An N:P ratio of around 3 to 6 is a common starting point.[1][9] Improve Mixing Method: Utilize a rapid and controlled mixing system like a microfluidic mixer or an impinging jet mixer.[14] Ensure flow rates are optimized and consistent. Verify Material Integrity: Use validated assays (e.g., gel electrophoresis for RNA integrity) to check the quality of raw materials before formulation.
High Particle Size (>150 nm) or PDI (>0.2) Incorrect Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic (ethanol) phase flow rate is a key determinant of particle size.[16] Lipid Concentration: Higher lipid concentrations can sometimes lead to the formation of larger particles.[3] Aggregation: LNPs may aggregate after formation due to suboptimal buffer conditions (pH, ionic strength) or insufficient PEG-lipid shielding.[9]Adjust Flow Rates: Systematically vary the FRR (e.g., from 2:1 to 4:1) to find the optimal condition for the desired particle size. Higher aqueous flow rates relative to the organic phase generally lead to smaller particles. Test Lipid Concentrations: Evaluate a range of total lipid concentrations to determine the impact on particle size. Optimize Formulation Buffer: Ensure the post-formulation buffer (e.g., PBS) is at the correct pH and ionic strength. Dialysis or Tangential Flow Filtration (TFF) should be performed promptly to remove ethanol and stabilize particles.[1]
Batch-to-Batch Inconsistency Process Variability: Manual mixing steps, inconsistent timings, or fluctuations in equipment performance (e.g., pump flow rates).[6] Raw Material Variability: Differences between lots of this compound, other lipids, or nucleic acids. Inadequate Cleaning: Cross-contamination from improper cleaning of microfluidic chips or tubing.[9]Standardize and Automate: Implement a standardized, automated protocol using precise equipment like syringe pumps and microfluidic systems.[6][13] Qualify Raw Materials: Establish strict quality control specifications for all incoming raw materials and test each new lot. Implement Rigorous Cleaning Protocols: Develop and validate a cleaning-in-place (CIP) procedure for all equipment to prevent residue buildup and cross-contamination.
Poor In Vivo / In Vitro Transfection Efficiency Low Encapsulation/Payload Integrity: The nucleic acid is not properly protected or may have been degraded. Poor Endosomal Escape: The LNP formulation, particularly the this compound component, is not effectively facilitating the release of the payload from the endosome.[3] Particle Instability: LNPs may be aggregating or degrading in biological media or during storage.Confirm Payload Integrity: Re-verify encapsulation efficiency and check the integrity of the encapsulated nucleic acid. Re-evaluate Lipid Composition: The performance of this compound can be highly dependent on the other "helper" lipids in the formulation.[17] Consider screening different ratios of phospholipids and cholesterol. Assess Stability: Test the stability of the LNPs in relevant biological media (e.g., serum) and under intended storage conditions. The amount of PEG-lipid can be adjusted to improve stability.

Data Presentation: Formulation & Quality Parameters

The tables below provide typical starting parameters and target CQAs for this compound LNP formulation using microfluidic mixing. These values should be optimized for each specific nucleic acid payload and application.

Table 1: Typical Formulation Parameters for Microfluidic Mixing

ParameterTypical Value / RangePurpose
Lipid Composition (Molar Ratio) Ionizable Lipid (this compound): 50% Phospholipid (e.g., DSPC): 10% Cholesterol: 38.5% PEG-Lipid: 1.5%Provides structural integrity, facilitates encapsulation, enhances stability, and controls particle size.[]
N:P Ratio 3 - 6Governs the electrostatic interaction between the ionizable lipid and nucleic acid, impacting encapsulation efficiency.[1][9]
Aqueous Buffer 25-50 mM Sodium Acetate or CitrateMaintains a low pH (4.0-5.0) to ensure the ionizable lipid is positively charged for nucleic acid complexation.[1]
Organic Phase Lipids dissolved in 100% EthanolServes as a water-miscible solvent that, upon mixing with the aqueous phase, causes the lipids to precipitate and self-assemble into nanoparticles.[18]
Total Flow Rate (TFR) 2 - 20 mL/min (Scale-dependent)Influences the speed of mixing, which can affect particle size and homogeneity.
Flow Rate Ratio (FRR) (Aq:Org) 3:1 - 4:1A critical parameter for controlling particle size; higher ratios typically result in smaller particles.[16]

Table 2: Target Critical Quality Attributes (CQAs)

CQATarget SpecificationAnalytical Method
Particle Size (Z-average) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency (%EE) > 90%RiboGreen Assay (or equivalent)
Zeta Potential Near-neutral at pH 7.4Electrophoretic Light Scattering (ELS)
Final Buffer Phosphate-Buffered Saline (PBS), pH 7.4N/A

Experimental Protocols

Protocol: Microfluidic-Based Formulation of this compound LNPs

This protocol describes a standardized method for producing this compound LNPs using a microfluidic mixing device.

1. Preparation of Solutions: a. Lipid Stock (Organic Phase): i. Dissolve this compound, DSPC, Cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). ii. The total lipid concentration should be determined based on the desired final concentration (e.g., 10-20 mM). iii. Ensure complete dissolution by gentle vortexing or warming if necessary. b. Nucleic Acid Stock (Aqueous Phase): i. Dilute the mRNA or other nucleic acid payload in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0) to the target concentration. ii. The concentration should be calculated to achieve the desired N:P ratio when mixed with the lipid stock. c. Final Buffer: Prepare sterile, RNase-free PBS at pH 7.4 for downstream purification.

2. Microfluidic Mixing: a. Prime the microfluidic system (pumps, tubing, and chip) with ethanol followed by the aqueous buffer to remove air bubbles and contaminants.[9] b. Load the lipid stock solution into one syringe and the nucleic acid stock solution into another. c. Place the syringes onto a syringe pump. d. Set the pump to the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 6 mL/min and an FRR of 3:1 (Aqueous:Organic), resulting in flow rates of 4.5 mL/min for the aqueous phase and 1.5 mL/min for the organic phase. e. Initiate the pumping and collect the resulting LNP solution, which will appear as a milky white suspension. Discard the initial output (corresponding to the system's dead volume) to ensure collection of a homogenous sample.

3. Purification and Concentration: a. Immediately after formation, dilute the collected LNP solution with the final buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration and stabilize the particles.[3] b. Purify the LNPs and exchange the buffer from the acidic formulation buffer to the neutral final buffer. This is typically done via: i. Dialysis: Using appropriate molecular weight cut-off (MWCO) tubing against the final buffer. This method is suitable for small-scale preparations.[1] ii. Tangential Flow Filtration (TFF): This is the preferred method for scalable production as it is faster and more efficient for larger volumes.[13][14] TFF is used for both diafiltration (buffer exchange) and ultrafiltration (concentration). c. After buffer exchange, the LNP solution can be concentrated to the final target dose concentration.

4. Sterile Filtration and Storage: a. Filter the final LNP formulation through a 0.22 µm sterile filter into a sterile, depyrogenated vial.[14] b. Store the final product at the recommended temperature (typically 2-8°C for short-term or -20°C to -80°C for long-term storage) to maintain stability.

Mandatory Visualizations

LNP_Production_Workflow raw_materials Raw Materials (this compound, Lipids, Nucleic Acid) prep_organic Prepare Organic Phase (Lipids in Ethanol) raw_materials->prep_organic prep_aqueous Prepare Aqueous Phase (Nucleic Acid in Buffer pH 4) raw_materials->prep_aqueous mixing Microfluidic Mixing (Rapid Nanoprecipitation) prep_organic->mixing prep_aqueous->mixing purification Purification & Buffer Exchange (TFF / Dialysis) mixing->purification concentration Concentration (Ultrafiltration) purification->concentration sterilization Sterile Filtration (0.22 µm Filter) concentration->sterilization fill_finish Fill & Finish sterilization->fill_finish qc_final Final Product QC (Size, PDI, %EE) fill_finish->qc_final

Caption: Scalable this compound LNP manufacturing workflow.

Troubleshooting_Tree start Issue: Low Encapsulation Efficiency check_np Check N:P Ratio start->check_np np_ok Is it optimal (e.g., 3-6)? check_np->np_ok adjust_np ACTION: Adjust Nucleic Acid or Lipid Concentration np_ok->adjust_np No check_mixing Check Mixing Parameters np_ok->check_mixing Yes adjust_np->check_mixing mixing_ok Are TFR & FRR optimized? check_mixing->mixing_ok adjust_mixing ACTION: Increase TFR or Adjust FRR for Faster Mixing mixing_ok->adjust_mixing No check_rna Check Material Integrity mixing_ok->check_rna Yes adjust_mixing->check_rna rna_ok Is RNA/Lipid quality confirmed? check_rna->rna_ok replace_rna ACTION: Use New Batch of Verified, High-Quality Materials rna_ok->replace_rna No

Caption: Troubleshooting low LNP encapsulation efficiency.

References

Technical Support Center: Method Refinement for Consistent 93-O17O Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with 93-O17O lipid nanoparticle-based in situ cancer vaccination experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a series of ionizable lipidoids, with this compound-F and 93-O17S-F being specific formulations used to create lipid nanoparticles (LNPs).[1] These LNPs are designed for in situ cancer vaccination, a therapeutic strategy that aims to stimulate the immune system to recognize and attack tumors. The LNPs can encapsulate and deliver immunostimulatory molecules, such as the STING agonist cGAMP, and can also capture tumor-associated antigens released by cancer cells.[1][2]

Q2: What is the general principle behind the this compound-based in situ vaccination protocol?

A2: The protocol typically involves a two-step intratumoral injection. First, a chemotherapeutic agent like doxorubicin is administered to induce immunogenic cell death, leading to the release of tumor antigens.[1] Subsequently, this compound LNPs, often co-formulated with an adjuvant like cGAMP, are injected into the same tumor. The positively charged LNPs can capture the released, negatively charged tumor antigens.[1] These antigen-loaded LNPs are then taken up by antigen-presenting cells (APCs), and the delivered cGAMP activates the STING pathway, leading to a robust anti-tumor T-cell response.[2][3]

Q3: What is the role of cGAMP in this experimental setup?

A3: cGAMP is a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[2][4] When delivered into the cytoplasm of APCs by this compound LNPs, cGAMP binds to and activates STING, which in turn triggers the production of type I interferons and other pro-inflammatory cytokines.[4][5][6] This process is crucial for the maturation of dendritic cells and the subsequent priming of tumor-specific CD8+ T cells, which are essential for killing cancer cells.[2][4]

Q4: Why is doxorubicin pretreatment necessary?

A4: Doxorubicin is used to induce a specific type of cancer cell death known as immunogenic cell death (ICD).[7] This process not only kills tumor cells but also promotes the release of damage-associated molecular patterns (DAMPs) and tumor-associated antigens. These molecules act as "danger signals" that attract and activate immune cells, enhancing the overall effectiveness of the in situ vaccine.[7]

Q5: What is a typical tumor model used for these experiments?

A5: The B16F10 melanoma mouse model is a commonly used syngeneic model for these types of immunotherapy studies.[1][8][9] These cells are implanted subcutaneously in C57BL/6 mice, forming tumors that can be treated with intratumoral injections.[10][11]

Troubleshooting Guides

Issue 1: Inconsistent or Low Anti-Tumor Efficacy
Potential Cause Troubleshooting Step Recommended Parameters/Notes
Suboptimal LNP Formulation Verify the molar ratios of lipids used in the this compound LNP formulation. Ensure proper mixing and purification to achieve consistent particle size and zeta potential.Refer to detailed LNP formulation protocols. Particle size should ideally be in the range of 80-150 nm with a low polydispersity index (PDI).
Inefficient Doxorubicin-Induced ICD Optimize the doxorubicin dose and timing of administration relative to LNP injection.A common dose for B16F10 models is around 5 mg/kg.[11][12][13] The timing between doxorubicin and LNP injection is critical and may require optimization (e.g., 24-48 hours).
Poor Intratumoral Injection Technique Ensure the entire dose is delivered within the tumor mass and not into surrounding tissue or leaking out. Use a small gauge needle (e.g., 30G) and inject slowly.Injection volume should be appropriate for the tumor size, typically 20-50 µL for mouse models.[8][14] Consider using ultrasound guidance for accuracy.
Ineffective STING Pathway Activation Confirm the integrity and concentration of cGAMP. Ensure efficient encapsulation within the LNPs.A typical dose of cGAMP for in situ vaccination in mice is around 5 µg per injection.[15]
Tumor Microenvironment (TME) Factors The B16F10 model is known to be immunologically "cold."[9] Consider combination therapies, such as checkpoint inhibitors (e.g., anti-PD-1), to overcome the immunosuppressive TME.
Issue 2: High Variability in ELISA Results for OVA-Specific Antibodies
Potential Cause Troubleshooting Step Recommended Parameters/Notes
Improper Plate Coating Optimize the concentration of the coating antigen (e.g., Ovalbumin). Ensure plates are incubated overnight at 4°C for consistent coating.A typical coating concentration for OVA is 10 µg/mL.[16]
Inadequate Blocking Use an effective blocking buffer (e.g., 5% BSA or non-fat milk in PBS-T) and incubate for at least 1-2 hours at room temperature.Ensure all wells are sufficiently blocked to prevent non-specific antibody binding.
Incorrect Serum Dilutions Perform a serial dilution of your serum samples to find the optimal range for detection.Start with a dilution of 1:100 and perform serial dilutions down to 1:10,000 or higher.
Inconsistent Washing Steps Ensure thorough and consistent washing between steps to remove unbound reagents.Wash plates 3-5 times with PBS containing 0.05% Tween 20 (PBS-T).
Substrate Incubation Time Monitor the color development and stop the reaction before the highest standard point becomes saturated.Incubation time can vary from 5 to 30 minutes. Read the plate at the recommended wavelength (e.g., 450 nm) immediately after stopping the reaction.

Experimental Protocols

This compound-F/cGAMP Lipid Nanoparticle Formulation

This protocol is a general guideline for the formulation of lipid nanoparticles.

  • Lipid Stock Preparation:

    • Dissolve this compound-F, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5. The final total lipid concentration in ethanol is typically 10-20 mM.

  • Aqueous Phase Preparation:

    • Dissolve cGAMP in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The concentration will depend on the desired final concentration in the LNPs.

  • LNP Formation (Microfluidic Mixing):

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the aqueous cGAMP solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce nanoprecipitation and self-assembly of the LNPs with encapsulated cGAMP.

  • Purification and Concentration:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated cGAMP.

    • Concentrate the LNPs using centrifugal filter units if necessary.

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to confirm surface charge.

    • Quantify cGAMP encapsulation efficiency using a suitable method (e.g., HPLC after LNP disruption).

In Situ Vaccination in B16F10 Melanoma Mouse Model
  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^5 B16F10 melanoma cells in 100 µL of sterile PBS into the flank of C57BL/6 mice.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Doxorubicin Pretreatment:

    • When tumors reach the desired size, administer doxorubicin via intratumoral injection (e.g., 5 mg/kg in 20-50 µL PBS).

  • This compound-F/cGAMP LNP Injection:

    • 24 to 48 hours after doxorubicin administration, inject the this compound-F/cGAMP LNPs intratumorally (e.g., containing 5 µg of cGAMP in a 20-50 µL volume).

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor animal body weight and general health.

    • Collect blood samples at specified time points for antibody analysis by ELISA.

    • At the end of the study, tumors and spleens can be harvested for immune cell analysis by flow cytometry.

Visualizations

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention cluster_2 Immune Activation TumorCell Tumor Cell ICD Immunogenic Cell Death TumorCell->ICD Undergoes Doxorubicin Doxorubicin Doxorubicin->TumorCell Induces TAA Tumor-Associated Antigens (TAAs) ICD->TAA Releases DAMPs DAMPs ICD->DAMPs Releases LNP_TAA LNP-TAA Complex TAA->LNP_TAA LNP This compound LNP (+ cGAMP) LNP->TAA Captures LNP->LNP_TAA APC Antigen-Presenting Cell (APC) LNP_TAA->APC Engulfment STING STING Pathway Activation APC->STING cGAMP Delivery TCell CD8+ T Cell Priming & Activation APC->TCell Antigen Presentation Cytokines Type I IFN & Cytokines STING->Cytokines Leads to Cytokines->TCell Enhances TumorLysis Tumor Cell Lysis TCell->TumorLysis Mediates

Caption: Signaling pathway of this compound-mediated in situ cancer vaccination.

G start Start tumor_implant 1. Subcutaneous B16F10 Tumor Implantation start->tumor_implant tumor_growth 2. Monitor Tumor Growth (50-100 mm³) tumor_implant->tumor_growth doxo_injection 3. Intratumoral Doxorubicin Injection tumor_growth->doxo_injection wait_period 4. Wait 24-48 hours doxo_injection->wait_period lnp_injection 5. Intratumoral This compound/cGAMP LNP Injection wait_period->lnp_injection monitoring 6. Monitor Tumor Volume & Animal Health lnp_injection->monitoring data_collection 7. Collect Blood/Tissues for Analysis (ELISA, Flow) monitoring->data_collection end End data_collection->end

Caption: Experimental workflow for in situ vaccination with this compound.

References

Validation & Comparative

Validating the Efficacy of 93-O17O in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lipidoid nanoparticle (LNP)-based in situ cancer vaccine, 93-O17O, with other alternatives, supported by experimental data from animal models. The this compound system, specifically the formulation 93-O17S-F, has demonstrated significant potential in preclinical studies by transforming the tumor microenvironment into a hub of anti-cancer immunity.

Mechanism of Action: 93-O17S-F Mediated In Situ Vaccination

The 93-O17S-F lipidoid nanoparticle serves as a dual-function platform for in situ cancer vaccination. Its primary mechanism involves the capture of tumor-associated antigens (TAAs) released from dying cancer cells and the simultaneous delivery of a potent immune adjuvant, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). This combination effectively activates the STIMULATOR of interferon genes (STING) pathway within antigen-presenting cells (APCs), leading to a robust and specific anti-tumor immune response.[1] Pre-treatment with a low dose of a chemotherapeutic agent like doxorubicin (DOX) can enhance the release of TAAs, further potentiating the vaccine's efficacy.

Performance in Murine Melanoma Models

The efficacy of 93-O17S-F has been rigorously evaluated in a syngeneic B16F10 melanoma mouse model. Intratumoral administration of 93-O17S-F formulated with cGAMP, particularly when combined with doxorubicin pre-treatment, resulted in significant tumor growth inhibition and improved survival rates.

Quantitative Data Summary
Treatment GroupMean Tumor Volume (mm³) at Day 18Survival Rate (%) at Day 30Complete Tumor Regression (Primary)Complete Recovery from Rechallenge
PBS~150000/7N/A
DOX only~120000/7N/A
93-O17S-F/cGAMP~50028.61/7Not specified
DOX + 93-O17S-F/cGAMP<250352/771% (5/7)

Data synthesized from studies on B16F10 melanoma allograft models.[1]

Comparison with Alternative Adjuvants and Platforms

The 93-O17S-F LNP platform offers distinct advantages over traditional adjuvants like aluminum salts (alum). While alum primarily induces a Th2-biased humoral immune response, lipidoid nanoparticles can promote a more balanced Th1/Th2 response, which is crucial for effective anti-tumor immunity involving cytotoxic T lymphocytes.[2][3]

Adjuvant/PlatformPrimary Immune Response TypeEfficacy in Cancer ModelsKey AdvantagesKey Disadvantages
93-O17S-F LNP Balanced Th1/Th2High efficacy in melanoma modelsCo-delivery of antigen and adjuvant; potent STING activation.Requires intratumoral injection.
Alum Primarily Th2Variable, often less effective in cancerWell-established safety profile.Weak inducer of cellular immunity.
Other In Situ Vaccines (e.g., TLR agonists) Varies by agonistPromising, often used in combination therapiesCan leverage existing immune pathways.May have systemic side effects.

Experimental Protocols

B16F10 Melanoma Allograft Model
  • Cell Culture: B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Tumor Implantation: 5 x 10^5 B16F10 cells in 50 µl of PBS are injected subcutaneously into the flank of C57BL/6 mice.

  • Treatment Protocol:

    • When tumors reach a volume of 50-100 mm³, mice are randomized into treatment groups.

    • For the combination therapy group, a single intratumoral injection of doxorubicin (10 µg) is administered.

    • 24 hours post-DOX injection, an intratumoral injection of 93-O17S-F/cGAMP (20 µg of LNP and 5 µg of cGAMP) is administered.

    • Control groups receive PBS, DOX only, or 93-O17S-F/cGAMP without DOX.

  • Efficacy Evaluation:

    • Tumor volumes are measured every two days using calipers (Volume = 0.5 × length × width²).

    • Survival is monitored daily.

    • For rechallenge experiments, mice with complete tumor regression are re-inoculated with B16F10 cells on the opposite flank.

Preparation of 93-O17S-F/cGAMP Formulation
  • Lipidoid Synthesis: The 93-O17S-F lipidoid is synthesized via the Michael addition of a primary amine to an acrylate.

  • Nanoparticle Formulation: 93-O17S-F, cholesterol, and PEG-lipid are dissolved in ethanol. This lipid solution is rapidly mixed with an aqueous solution of cGAMP using a microfluidic mixing device.

  • Purification: The resulting nanoparticles are dialyzed against PBS to remove ethanol and unencapsulated cGAMP.

  • Characterization: The size, polydispersity index, and zeta potential of the nanoparticles are determined by dynamic light scattering. The encapsulation efficiency of cGAMP is quantified by HPLC.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

STING_Pathway_Activation cluster_cell Antigen Presenting Cell (APC) cluster_downstream Downstream Effects LNP 93-O17S-F LNP (with cGAMP & TAA) Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (cGAMP & TAA release) STING STING Cytoplasm->STING cGAMP binding ER Endoplasmic Reticulum (ER) TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I Interferons (IFN-α/β) Nucleus->IFN Gene Transcription TCell CD8+ T Cell Activation & Proliferation IFN->TCell Immune Activation TumorCell Tumor Cell TCell->TumorCell Recognition & Attack Apoptosis Tumor Cell Killing TumorCell->Apoptosis Experimental_Workflow cluster_setup Tumor Model Setup cluster_treatment Treatment Regimen cluster_monitoring Efficacy Monitoring cluster_rechallenge Immune Memory Assessment Implantation B16F10 Cell Implantation in C57BL/6 Mice TumorGrowth Tumor Growth to 50-100 mm³ Implantation->TumorGrowth DOX Intratumoral DOX (Day 0) TumorGrowth->DOX LNP_injection Intratumoral 93-O17S-F/cGAMP (Day 1) DOX->LNP_injection Measurement Tumor Volume Measurement (Every 2 Days) LNP_injection->Measurement Survival Survival Monitoring (Daily) LNP_injection->Survival Regression Complete Tumor Regression Survival->Regression Rechallenge Tumor Cell Rechallenge (Contralateral Flank) Regression->Rechallenge Re_monitor Tumor Growth Monitoring Rechallenge->Re_monitor

References

A Comparative Analysis of 93-O17O with Other Cationic Lipids for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapies is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of mRNA, siRNA, and other genetic payloads. At the heart of these LNPs are cationic or ionizable lipids, which are critical for encapsulating the nucleic acid cargo and facilitating its intracellular delivery. This guide provides a comparative analysis of the novel chalcogen-containing ionizable lipidoid, 93-O17O, against other well-established cationic and ionizable lipids used in LNP formulations.

Performance Comparison of Cationic and Ionizable Lipids

The efficacy of LNP-mediated delivery is a function of multiple factors, including the chemical structure of the ionizable lipid, the overall formulation, and the biological context. This section presents a comparative summary of the physicochemical properties and in vivo performance of LNPs formulated with this compound and its sulfur-containing analog, 93-O17S-F, alongside other commonly used lipids such as DLin-MC3-DMA, SM-102, and DOTAP.

It is important to note that the data presented below is compiled from various studies and direct head-to-head comparisons in a single study are limited. Therefore, variations in experimental conditions should be considered when interpreting the results.

Physicochemical Properties of Lipid Nanoparticles

The size, polydispersity index (PDI), zeta potential, and encapsulation efficiency of LNPs are critical quality attributes that influence their stability, biodistribution, and cellular uptake.

Cationic/Ionizable LipidHelper LipidsMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Citation
This compound-F DOPE, CholesterolNot Specified~100-150< 0.2PositiveNot Specified[1]
93-O17S-F DOPE, CholesterolNot Specified~100-150< 0.2PositiveNot Specified[1]
DLin-MC3-DMA DSPC, Cholesterol50:10:38.5:1.580 - 100< 0.1-6.5> 90N/A
SM-102 DSPC, Cholesterol50:10:38.5:1.580 - 100< 0.1-5.8> 90N/A
DOTAP DOPE1:1150 - 200< 0.2+40 to +60> 95N/A

Note: Data for DLin-MC3-DMA, SM-102, and DOTAP are representative values from various literature sources and may vary depending on the specific formulation and manufacturing process.

In Vivo Performance: Immunogenicity of LNP-formulated Ovalbumin (OVA)

A key application of LNP technology is in vaccines. The choice of cationic lipid can significantly influence the magnitude and quality of the immune response. The following table summarizes the in vivo antibody response to ovalbumin (OVA) formulated with this compound-F, 93-O17S-F, or the conventional adjuvant alum.

FormulationTotal IgG Titer (log10)IgG1 Titer (log10)IgG2c Titer (log10)Citation
OVA + Alum~4.5~4.5~2.0[1]
OVA + this compound-F LNP~5.5~5.5~2.5[1]
OVA + 93-O17S-F LNP~6.0~5.8~4.5[1]

These results indicate that both this compound-F and 93-O17S-F LNPs induce a more potent total antibody response compared to alum. Notably, 93-O17S-F LNPs elicited a significantly higher IgG2c titer, which is indicative of a Th1-biased immune response, a desirable characteristic for many vaccine applications, including cancer immunotherapy.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of cationic lipid-based LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solution: Dissolve the cationic/ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol at the desired molar ratio. The total lipid concentration in ethanol is typically between 10-25 mg/mL.

  • Preparation of Nucleic Acid Solution: Dissolve the mRNA or other nucleic acid cargo in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: Set up a microfluidic mixing device (e.g., NanoAssemblr®). Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

  • Mixing and LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of LNPs with the nucleic acid encapsulated.

  • Purification: The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) pH 7.4 overnight to remove ethanol and raise the pH.

  • Characterization: Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and a Ribogreen assay.

In Vitro Transfection and Luciferase Assay

This protocol outlines the steps to assess the in vitro transfection efficiency of LNPs using a luciferase reporter gene.

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T, HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Treatment: On the day of transfection, dilute the LNP-mRNA (encoding luciferase) formulation in a complete cell culture medium to the desired final concentration. Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Express the transfection efficiency as relative light units (RLU) per well or normalize to the total protein concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the cytotoxicity of LNP formulations.

  • Cell Seeding: Seed cells in a 96-well plate as described for the transfection assay.

  • LNP Treatment: Expose the cells to serial dilutions of the LNP formulations for a specified period (e.g., 24, 48, or 72 hours). Include a positive control (e.g., Triton X-100) and a negative control (untreated cells).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) to illustrate important workflows and pathways.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids Cationic Lipid + Helper Lipids + Cholesterol + PEG-Lipid Ethanol Ethanol Mixer Microfluidic Mixer Lipids->Mixer mRNA mRNA Buffer Low pH Buffer (e.g., Citrate pH 4.0) mRNA->Mixer Dialysis Dialysis (vs. PBS pH 7.4) Mixer->Dialysis Characterization Characterization (Size, PDI, Zeta, EE) Dialysis->Characterization LNPs Formulated LNPs Characterization->LNPs In_Vitro_Transfection_Workflow Start Seed Cells in 96-well Plate Treat Treat Cells with LNP-mRNA Start->Treat Incubate Incubate (24-48h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Assay Perform Luciferase Assay Lyse->Assay Measure Measure Luminescence Assay->Measure End Analyze Data Measure->End STING_Pathway_Activation LNP 93-O17S-F LNP (encapsulating cGAMP) APC Antigen Presenting Cell (APC) LNP->APC Endocytosis Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape ER Endoplasmic Reticulum (ER) STING STING Cytoplasm->STING cGAMP binding TBK1 TBK1 STING->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferon (IFN) Production IRF3->IFN Nuclear Translocation & Gene Expression

References

A Comparative Guide to 93-O17O and DLin-MC3-DMA for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe delivery of messenger RNA (mRNA) is a cornerstone of next-generation therapeutics, including vaccines and gene therapies. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, with the ionizable lipid component playing a pivotal role in their efficacy. This guide provides an objective comparison of two prominent ionizable lipids: 93-O17O, a novel lipidoid, and DLin-MC3-DMA, a well-established and clinically utilized lipid.

This comparison synthesizes available experimental data to evaluate their performance in mRNA delivery, focusing on transfection efficiency, immunogenicity, and biodistribution. While direct head-to-head studies for mRNA delivery are limited, this guide collates and presents data from various studies to offer valuable insights for the selection of lipids in LNP formulation.

Performance Comparison: this compound vs. DLin-MC3-DMA

Quantitative data from various studies are summarized below to facilitate a comparison of the physicochemical properties and in vivo performance of LNPs formulated with this compound and DLin-MC3-DMA. It is important to note that the experimental conditions, including the specific helper lipids, molar ratios, and mRNA cargo, may vary between studies, which can influence the results.

Physicochemical Properties of Formulated LNPs
PropertyThis compound-based LNPsDLin-MC3-DMA-based LNPsReference
Molar Ratio (Ionizable Lipid:Helper:Cholesterol:PEG-Lipid) Varies (e.g., used with DOPE and Cholesterol)50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000)[1][2]
Particle Size (nm) ~100 nm (for 93-O17S-F, a close analog)70 - 120 nm[1][3]
Polydispersity Index (PDI) < 0.2 (for 93-O17S-F)< 0.2[1][2]
Zeta Potential (mV) Positive (at acidic pH)Near-neutral (at physiological pH)[1][4]
mRNA Encapsulation Efficiency (%) >90% (typical for LNPs)>90%[5]
In Vivo Performance: mRNA Delivery and Immunogenicity
Performance MetricThis compound-based LNPs (with OVA protein antigen)DLin-MC3-DMA-based LNPs (with Luciferase mRNA)Reference
In Vivo Model C57BL/6 miceC57BL/6 or BALB/c mice[1][6]
Administration Route Intramuscular (i.m.)Intravenous (i.v.) or Intramuscular (i.m.)[1][6]
Primary Outcome Antigen-specific antibody (IgG) and T-cell responsesLuciferase protein expression[1][6]
Key Findings This compound-F LNPs induced a strong total IgG and IgG1 response against OVA protein. The related 93-O17S-F generated a high IgG2c response, indicating a Th1-biased immune response.[1]Intravenous administration leads to high luciferase expression primarily in the liver.[6] Intramuscular administration results in localized expression at the injection site with some systemic distribution to the liver.[7][1][6][7]
Immunogenicity Designed to be immunogenic to act as an adjuvant for vaccines.[1]Induces a Th2-biased antibody response when injected subcutaneously, and a Th1-biased response via intramuscular injection.[8][9][1][8][9]
Biodistribution Following intramuscular injection, LNPs are found at the injection site and in draining lymph nodes.[10]Following intravenous injection, LNPs primarily accumulate in the liver and spleen.[3][11] After intramuscular injection, LNPs are primarily at the injection site with some distribution to the liver and spleen.[3][3][10][11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for LNP formulation and in vivo evaluation.

LNP Formulation Protocol (Microfluidic Mixing)

This protocol is a generalized method for formulating mRNA-LNPs using a microfluidic device, which is applicable to both this compound and DLin-MC3-DMA with appropriate adjustments to the lipid composition.

  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid (this compound or DLin-MC3-DMA), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol to prepare individual stock solutions.[5][12]

    • For DLin-MC3-DMA formulations, a common molar ratio is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[2]

    • For this compound, the formulation may include DOPE as a helper lipid.[1]

    • Combine the individual lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol.

  • Preparation of mRNA Aqueous Solution:

    • Dilute the mRNA transcript (e.g., encoding luciferase) in an acidic buffer, typically 10-50 mM sodium acetate or citrate buffer at pH 4.0-5.0.[8][13]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.

    • Initiate mixing. The rapid mixing of the two solutions leads to the self-assembly of LNPs with the mRNA encapsulated.

  • Downstream Processing:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.[4]

    • Concentrate the LNP solution using appropriate centrifugal filters if necessary.

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

In Vivo Luciferase Assay for mRNA Delivery Efficiency

This protocol details the in vivo evaluation of mRNA-LNP transfection efficiency using a luciferase reporter gene.

  • Animal Model:

    • Use C57BL/6 or BALB/c mice (6-8 weeks old).

  • Administration of mRNA-LNPs:

    • Administer the mRNA-LNP formulation to mice via the desired route (e.g., intravenous tail vein injection or intramuscular injection). The dosage of mRNA can range from 0.1 to 1.0 mg/kg.[6]

  • Bioluminescence Imaging:

    • At a specified time point post-injection (e.g., 6, 24, 48 hours), administer D-luciferin substrate to the mice via intraperitoneal injection (e.g., 150 mg/kg).

    • Anesthetize the mice using isoflurane.

    • Image the mice using an in vivo imaging system (IVIS) to detect the bioluminescent signal produced by the luciferase enzyme.

    • For biodistribution analysis, after whole-body imaging, euthanize the mice and harvest organs of interest (liver, spleen, lungs, etc.). Image the individual organs to quantify luciferase expression in each tissue.[13]

  • Data Analysis:

    • Quantify the bioluminescent signal (total flux in photons/second) from the whole body and individual organs using the imaging software.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and experimental design.

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP LNP (mRNA) LNP_Endosome LNP in Endosome LNP->LNP_Endosome Endocytosis Protonation Ionizable Lipid Protonation LNP_Endosome->Protonation Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Endosomal_Escape Endosomal Escape Membrane_Interaction->Endosomal_Escape Cytosol Cytosol Endosomal_Escape->Cytosol mRNA Release Translation mRNA Translation (Protein Synthesis) Cytosol->Translation

Caption: Cellular uptake and endosomal escape pathway of mRNA-LNPs.

Experimental_Workflow cluster_formulation LNP Formulation cluster_evaluation In Vivo Evaluation Lipid_Mix Lipid Mixture (this compound or DLin-MC3-DMA) in Ethanol Mixing Microfluidic Mixing Lipid_Mix->Mixing mRNA_Solution mRNA in Aqueous Buffer (pH 4-5) mRNA_Solution->Mixing Purification Dialysis & Filtration Mixing->Purification Formulated_LNP Formulated mRNA-LNP Purification->Formulated_LNP Injection Animal Injection (i.v. or i.m.) Formulated_LNP->Injection Imaging Bioluminescence Imaging (Luciferase Assay) Injection->Imaging Immuno_Analysis Immunogenicity Analysis (ELISA, ELISpot) Injection->Immuno_Analysis Biodistribution Organ Harvest & Ex Vivo Imaging Injection->Biodistribution

Caption: Experimental workflow for mRNA-LNP formulation and in vivo evaluation.

Conclusion

Both this compound and DLin-MC3-DMA are potent ionizable lipids for the formulation of lipid nanoparticles for nucleic acid delivery. DLin-MC3-DMA is a well-characterized and clinically validated lipid for both siRNA and mRNA delivery, with a significant body of data supporting its high in vivo transfection efficiency, particularly in the liver. Its immunogenicity profile appears to be dependent on the route of administration.

This compound and its analogs are promising newcomers, particularly in the field of cancer immunotherapy, where their inherent adjuvant properties are advantageous. While direct quantitative data for mRNA delivery is still emerging, studies on related payloads suggest a strong capacity to elicit a robust and tunable immune response.

The choice between this compound and DLin-MC3-DMA will ultimately depend on the specific therapeutic application. For applications requiring high levels of protein expression with a well-established delivery platform, DLin-MC3-DMA represents a reliable choice. For vaccine development and cancer immunotherapy, where a strong and specific immune response is desired, this compound and its analogs present a compelling alternative with built-in adjuvant properties. Further head-to-head studies with mRNA payloads are warranted to fully elucidate the comparative performance of these two important classes of ionizable lipids.

References

Navigating Gene Editing Confirmation: A Comparative Guide for LNP-Based Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the precise world of gene editing, confirming the efficiency of their methods is a critical step. While specific lipid nanoparticle (LNP) formulations like 93-O17O are often proprietary, the principles and techniques for validating gene editing outcomes remain universal. This guide provides an objective comparison of common methods to assess gene editing efficiency following LNP-mediated delivery of CRISPR-Cas9 components, supported by experimental data and detailed protocols.

The advent of LNP technology has revolutionized the delivery of gene editing machinery, offering a non-viral, safe, and effective vehicle.[1][2][3] Once these LNPs have delivered their payload, researchers are faced with the crucial task of quantifying the resulting edits. The choice of validation method depends on various factors, including the desired precision, throughput, cost, and the nature of the genetic modification.

Comparative Analysis of Gene Editing Efficiency Assays

A variety of assays are available to determine the frequency of on-target gene editing. The selection of an appropriate method is critical for the accurate interpretation of experimental results. Below is a comparative summary of the most widely used techniques.

Method Principle Advantages Disadvantages Typical Output
Enzyme Mismatch Cleavage (e.g., T7E1 Assay) Detects heteroduplex DNA formed between wild-type and edited DNA strands using a mismatch-specific endonuclease.[4][5]Simple, cost-effective, and provides a rapid estimation of editing efficiency.[6]Not all mismatches are detected with the same efficiency; does not provide sequence information; not suitable for detecting homozygous mutants or single nucleotide polymorphisms (SNPs).[5][6]Gel electrophoresis bands indicating cleaved and uncleaved DNA, allowing for a semi-quantitative estimation of indel frequency.
Sanger Sequencing with TIDE/ICE Analysis Sanger sequencing of the target region from a mixed population of cells, followed by computational analysis (TIDE or ICE) to deconvolute the sequencing chromatograms and quantify indel frequencies.[7][8][9]Provides sequence information of the edited region; more quantitative than enzyme mismatch cleavage assays.[8]Accuracy can be affected by PCR and sequencing quality; may not be sensitive enough to detect very low frequency indels.[8][10]Percentage of insertions and deletions (indels) in the edited pool, along with the sequence of the most common indels.
Droplet Digital PCR (ddPCR) Partitions the DNA sample into thousands of droplets, allowing for absolute quantification of target DNA molecules (edited and unedited) using fluorescent probes.[7][9]Highly precise and quantitative; can detect rare events; provides absolute quantification without a standard curve.[9]Requires specialized equipment; probe design can be challenging.Absolute copy number or frequency of edited and unedited alleles.
Next-Generation Sequencing (NGS) Deep sequencing of the target locus to identify and quantify all editing events, including insertions, deletions, and single nucleotide variations.The gold standard for comprehensive and accurate quantification of on-target and off-target editing events.[10]Higher cost and longer turnaround time compared to other methods; requires bioinformatics expertise for data analysis.[10]Detailed information on the frequency and sequence of all on-target and off-target mutations.
Phenotypic Analysis Observation of changes in cellular phenotype, such as the expression of a fluorescent reporter or altered protein function.[5][6]Simple and can be high-throughput; directly assesses the functional consequence of the gene edit.[6]Not always applicable; does not provide information on the genetic modification itself.[5]Qualitative or quantitative changes in a measurable cellular characteristic.

Experimental Workflows and Protocols

To aid in the practical application of these methods, detailed experimental workflows and protocols are provided below.

General Workflow for LNP-Mediated Gene Editing and Efficiency Confirmation

Gene_Editing_Workflow cluster_delivery LNP-Mediated Delivery cluster_analysis Post-Editing Analysis LNP_Formulation Formulation of This compound or other LNPs with Cas9 mRNA/gRNA Transfection Transfection of Cells with LNPs LNP_Formulation->Transfection Cell_Culture Target Cell Culture Cell_Culture->Transfection Genomic_DNA_Extraction Genomic DNA Extraction Transfection->Genomic_DNA_Extraction Incubate for 48-72 hours PCR_Amplification PCR Amplification of Target Locus Genomic_DNA_Extraction->PCR_Amplification Efficiency_Assay Gene Editing Efficiency Assay (e.g., T7E1, Sanger, ddPCR, NGS) PCR_Amplification->Efficiency_Assay Data_Analysis Data Analysis and Quantification Efficiency_Assay->Data_Analysis

Caption: General workflow for gene editing using LNPs and subsequent efficiency confirmation.

Detailed Protocol: T7 Endonuclease I (T7E1) Assay

The T7E1 assay is a common method for the initial screening of gene editing efficiency.[4]

1. Genomic DNA Extraction:

  • Harvest cells 48-72 hours post-transfection with LNPs.

  • Extract genomic DNA using a commercially available kit.

2. PCR Amplification:

  • Design primers to amplify a ~500-1000 bp region surrounding the target site.

  • Perform PCR using a high-fidelity polymerase.

3. Heteroduplex Formation:

  • Denature and re-anneal the PCR products to allow the formation of heteroduplexes between wild-type and edited DNA strands. A typical thermocycler program is:

    • 95°C for 5 minutes

    • Ramp down to 85°C at -2°C/second

    • Ramp down to 25°C at -0.1°C/second

    • Hold at 4°C

4. T7E1 Digestion:

  • Incubate the re-annealed PCR product with T7 Endonuclease I enzyme at 37°C for 15-30 minutes.

5. Gel Electrophoresis:

  • Analyze the digested products on a 2% agarose gel.

  • The presence of cleaved bands indicates successful gene editing.

6. Quantification (Semi-quantitative):

  • Measure the intensity of the cleaved and uncleaved bands using gel imaging software.

  • Calculate the percentage of indels using the following formula: % indels = 100 * (1 - (1 - (sum of cleaved bands) / (sum of all bands))^0.5)

Detailed Protocol: Sanger Sequencing with TIDE Analysis

For a more quantitative assessment, Sanger sequencing followed by TIDE (Tracking of Indels by DEcomposition) analysis is a powerful technique.[8][9]

1. Genomic DNA Extraction and PCR Amplification:

  • Follow steps 1 and 2 from the T7E1 protocol.

2. PCR Product Purification:

  • Purify the PCR products to remove primers and dNTPs.

3. Sanger Sequencing:

  • Send the purified PCR product for Sanger sequencing using one of the PCR primers.

  • Also, send a PCR product from unedited control cells for sequencing.

4. TIDE Analysis:

  • Go to the TIDE web tool (e.g., --INVALID-LINK--).

  • Upload the Sanger sequencing files for the control and edited samples.

  • Enter the guide RNA sequence.

  • The tool will analyze the chromatograms and provide the percentage of indels and the major indel sequences.

Visualizing the Confirmation Process

The following diagram illustrates the workflow for confirming gene editing efficiency using Sanger sequencing and TIDE analysis.

Sanger_TIDE_Workflow Start Genomic DNA from Edited and Control Cells PCR PCR Amplification of Target Locus Start->PCR Purification PCR Product Purification PCR->Purification Sanger Sanger Sequencing Purification->Sanger TIDE TIDE Web Tool Analysis Sanger->TIDE Upload .ab1 files Results Quantification of Indel % and Sequence Identification TIDE->Results

Caption: Workflow for Sanger sequencing with TIDE analysis to quantify gene editing efficiency.

Conclusion

Confirming the efficiency of gene editing is a non-negotiable step in any genome engineering experiment. While the specific performance of a proprietary LNP like "this compound" would require direct comparative data, the methodologies outlined in this guide provide a robust framework for any researcher using LNP-based delivery systems. For initial, rapid screening, the T7E1 assay is a valuable tool. For more precise and quantitative analysis, Sanger sequencing with TIDE/ICE analysis offers a good balance of accuracy and cost. For the most comprehensive and sensitive analysis, particularly when assessing off-target effects, NGS remains the gold standard. By selecting the appropriate validation strategy, researchers can confidently and accurately assess the outcomes of their gene editing experiments, paving the way for further downstream applications.

References

head-to-head comparison of 93-O17O and SM-102

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Head-to-Head Comparison of 93-O17O and SM-102 Ionizable Lipids for Nucleic Acid Delivery

This guide provides a detailed comparison of two prominent ionizable lipids, this compound and SM-102, which are critical components in the formation of lipid nanoparticles (LNPs) for therapeutic applications. The comparison focuses on their physicochemical properties, performance in nucleic acid delivery, and specific applications, supported by experimental data for researchers, scientists, and drug development professionals.

Introduction to this compound and SM-102

SM-102 is a synthetic, ionizable amino lipid that has gained significant attention as a key component of the Moderna COVID-19 vaccine (mRNA-1273).[1][2] It is designed for high transfection efficiency and is a cornerstone of LNP formulations for intramuscular (IM) delivery of messenger RNA (mRNA).[3][4][5] At physiological pH, SM-102 is nearly neutral, but it becomes protonated and positively charged within the acidic environment of the endosome. This charge reversal is crucial for binding to the negatively charged mRNA backbone and for facilitating the release of the mRNA payload into the cytoplasm.[1][2]

This compound is a chalcogen-containing, ionizable cationic lipidoid featuring an imidazole-based head group.[6][7] It is part of a library of synthetic lipidoids developed for various nucleic acid and immunotherapy applications.[8] LNPs formulated with this compound have shown distinct biodistribution profiles, notably localizing to the spleen after intravenous injection.[7] This characteristic has led to its investigation for applications such as in situ cancer vaccination and the delivery of genome-editing tools.[7][8]

Physicochemical Properties

The structural and chemical properties of ionizable lipids are paramount to their function, influencing LNP stability, encapsulation efficiency, and the mechanism of intracellular delivery.

PropertyThis compoundSM-102Reference(s)
Lipid Type Chalcogen-containing ionizable cationic lipidoidSynthetic ionizable amino lipid[1][6]
Chemical Name bis(2-(tetradecyloxy)ethyl) 3,3'-((3-(1H-imidazol-1-yl)propyl)azanediyl)dipropionateHeptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate[2][7]
Molecular Formula C₄₄H₈₃N₃O₆C₄₄H₈₇NO₅[1][7]
Molar Mass 750.2 g/mol 710.182 g/mol [1][7]
pKa Not explicitly stated, but imidazole group implies pH sensitivity6.68[9][10][11]

Performance and Efficacy

The performance of LNPs is evaluated based on their ability to encapsulate, deliver, and release their nucleic acid payload effectively in vitro and in vivo.

LNP Formulation and Characteristics
ParameterThis compound LNPSM-102 LNPReference(s)
Particle Size ~141 nm (when formulated as Cdoids LNP, a related derivative)75 - 90 nm[4][12]
Encapsulation Efficiency ~79% (for Cdoids LNP)>95%[4][12]
In Vivo Biodistribution (IV) Localizes to the spleen.Primarily accumulates in the liver.[7][10]
In Vivo Efficacy (IM) Effective in triggering cellular immune responses for cancer vaccines.High efficiency for mRNA delivery and protein expression; elicits robust humoral (antibody) and cellular immunity. In a direct comparison, showed comparable muscle transfection to the iso-A11B5C1 LNP.[13]
Key Application In situ cancer vaccination (intratumoral), genome editing protein delivery (IV), T-lymphocyte mRNA delivery.mRNA vaccines (IM), gene therapy research.[7][8][9]
Comparative Studies

Direct comparative studies between this compound and SM-102 are limited. However, data from studies comparing them to other lipids or benchmarks provide valuable insights.

  • SM-102 vs. ALC-0315: In a study comparing the ionizable lipids from the Moderna (SM-102) and Pfizer-BioNTech (ALC-0315) COVID-19 vaccines, LNPs formulated with SM-102 demonstrated moderately higher luciferase protein expression in mice after intramuscular injection.[4] SM-102 also induced a higher antibody response and showed better LNP stability when stored at 4°C.[4]

  • This compound in Cancer Vaccination: A study on in situ cancer vaccination identified a closely related lipidoid, 93-O17S-F, which promoted strong cross-presentation of tumor antigens and enhanced the delivery of the STING agonist cGAMP.[8] This highlights the potential of the '93' lipidoid family as potent adjuvants for cancer immunotherapy.[8]

Experimental Methodologies and Workflows

Diagrams of Key Processes

The following diagrams illustrate the typical workflow for LNP formulation and the cellular mechanism of mRNA delivery.

LNP_Formulation_Workflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase mRNA mRNA in Aqueous Buffer (e.g., Citrate pH 3.0-4.0) Mixer Microfluidic Mixing mRNA->Mixer Lipids Ionizable Lipid (this compound or SM-102) + Helper Lipids (DSPC, Cholesterol) + PEG-Lipid in Ethanol Lipids->Mixer Dialysis Dialysis / TFF (Buffer Exchange to PBS pH 7.4) Mixer->Dialysis Self-Assembly Sterilize Sterile Filtration (0.2 µm filter) Dialysis->Sterilize LNP Final LNP Suspension Sterilize->LNP

Caption: Workflow for Lipid Nanoparticle (LNP) formulation using microfluidics.

Cellular_Uptake_Pathway LNP LNP Endocytosis Receptor-Mediated Endocytosis LNP->Endocytosis Cell Cell Membrane Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Internalization LateEndosome Late Endosome / Lysosome (Acidification, pH ~5.0-5.5) Endosome->LateEndosome Maturation Protonation Ionizable Lipid Protonation (becomes +) LateEndosome->Protonation Low pH Escape Endosomal Escape (Membrane Destabilization) Protonation->Escape Interacts with endosomal lipids Release mRNA Release into Cytoplasm Escape->Release Translation Translation by Ribosomes Release->Translation Protein Antigen / Therapeutic Protein Translation->Protein

Caption: Generalized pathway for LNP cellular uptake and endosomal escape.

Protocol: LNP Formulation by Microfluidic Mixing

This protocol is a generalized procedure for formulating LNPs with either this compound or SM-102.

  • Preparation of Solutions:

    • Lipid Stock: Prepare a stock solution of the ionizable lipid (SM-102 or this compound), DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[3]

    • mRNA Stock: Dilute the mRNA payload in a low pH buffer (e.g., 10-50 mM citrate buffer, pH 3.0-4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Pump the two solutions through the micromixer at a defined total flow rate and flow rate ratio (FRR). A typical FRR is 3:1 (aqueous:organic).

    • The rapid mixing of the solvent and anti-solvent phases causes the lipids to precipitate and self-assemble with the mRNA, forming LNPs.

  • Purification and Concentration:

    • Immediately after formation, dialyze the LNP suspension against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 2 hours at 4°C to remove ethanol and raise the pH. Tangential flow filtration (TFF) can also be used for larger scales.

  • Sterilization and Storage:

    • Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[4]

Head-to-Head Application Profile

The distinct properties of this compound and SM-102 make them suitable for different therapeutic strategies.

Comparison_Diagram cluster_93O17O This compound Profile cluster_SM102 SM-102 Profile App1 Primary Application: In Situ Cancer Vaccination, Genome Editing Route1 Primary Delivery Route: Intratumoral, Intravenous (IV) App1->Route1 Bio1 Key Biodistribution Site (IV): Spleen Route1->Bio1 App2 Primary Application: Prophylactic mRNA Vaccines Route2 Primary Delivery Route: Intramuscular (IM) App2->Route2 Bio2 Key Biodistribution Site (IV): Liver Route2->Bio2 Note: IM localizes to muscle/lymph nodes IV data shows liver tropism

Caption: Logical comparison of primary applications and delivery routes.

Conclusion

Both this compound and SM-102 are highly effective ionizable lipids, but their designs are optimized for different biological outcomes.

  • SM-102 is a well-validated and highly efficient lipid for intramuscular mRNA vaccine delivery . Its high encapsulation efficiency, particle stability, and proven ability to elicit strong immune responses make it a gold standard for prophylactic vaccines.[1][4] Its primary off-target accumulation site upon systemic administration is the liver.[10]

  • This compound represents a class of lipidoids engineered for specific targeting and immunomodulatory functions. Its notable tendency to localize in the spleen following intravenous administration makes it a promising candidate for therapies targeting immune cells residing in this organ.[7] Its demonstrated utility in enhancing antigen cross-presentation makes it particularly suitable for cancer immunotherapy and in situ vaccination strategies.[8]

The choice between this compound and SM-102 should be guided by the specific therapeutic application, the desired delivery route, and the target tissue or cell type. SM-102 is the established choice for IM vaccines, while this compound offers unique advantages for spleen-targeted delivery and advanced immunotherapies.

References

A Comparative Analysis of 93-O17O Lipidoid Nanoparticle Formulation Techniques for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 93-O17O-F and 93-O17S-F Lipidoid Nanoparticle Formulations for In Situ Cancer Vaccination, Supported by Experimental Data.

The development of effective drug delivery systems is paramount in advancing cancer immunotherapy. Lipid nanoparticles (LNPs) have emerged as a leading platform for delivering nucleic acids and other therapeutic payloads. Among the vast library of synthetic lipid-like molecules, or lipidoids, this compound and its sulfur-containing analogue 93-O17S have been identified as promising candidates for formulating LNPs used in in situ cancer vaccination strategies. This guide provides a comparative study of two specific formulations, this compound-F and 93-O17S-F, focusing on their performance as adjuvants for delivering a model antigen (ovalbumin, OVA) and a STIMULATOR OF INTERFERON GENES (STING) agonist (cGAMP).

Performance Comparison of LNP Formulations

The efficacy of this compound-F and 93-O17S-F was evaluated in a preclinical mouse model, comparing their ability to elicit humoral and cellular immune responses against the model antigen OVA. The U.S. Food and Drug Administration (FDA)-approved adjuvant, alum, was used as a benchmark.[1] The inclusion of the STING agonist cGAMP was also assessed to determine its synergistic effect with the LNP formulations.[1]

Physicochemical Properties

While the primary study did not provide specific measurements for particle size, polydispersity index (PDI), or zeta potential for these exact formulations, typical LNP formulations for in vivo applications are engineered to have a particle size under 200 nm to avoid rapid clearance and a positive zeta potential to facilitate interaction with negatively charged cell membranes and payloads.[2] 93-O17S-F is described as an ionizable LNP with a positive charge, which is crucial for its ability to capture tumor antigens released from cancer cells via electrostatic interaction.[3]

Humoral Immune Response (Antibody Production)

The serum antibody levels (IgG, IgG1, and IgG2c) against OVA were measured via enzyme-linked immunosorbent assay (ELISA) following a prime-boost vaccination schedule. The IgG1 antibody response is primarily associated with a T helper 2 (TH2) response, while the IgG2c antibody response indicates a T helper 1 (TH1) activation, which is critical for anti-tumor immunity.[1]

Table 1: Comparison of Humoral Immune Response to Different Formulations

FormulationRelative Total IgG Response (without cGAMP)Relative IgG1 Response (without cGAMP)Relative IgG2c Response (without cGAMP)Impact of cGAMP Co-delivery
Alum BaselineBaselineNo significant productionElicited IgG2c response
This compound-F IntermediateStronger than AlumNo significant productionElicited IgG2c response
93-O17S-F StrongestStrongestHigh productionFurther enhanced all antibody responses

Data summarized from Chen et al., 2021.[1]

Key Findings:

  • The 93-O17S-F formulation was the most effective at inducing a robust antibody response, significantly outperforming both this compound-F and alum.[1]

  • Crucially, only 93-O17S-F generated a strong IgG2c response on its own, indicating a desirable TH1-biased immune activation.[1]

  • While both alum and this compound-F failed to stimulate IgG2c production alone, the inclusion of the STING agonist cGAMP successfully induced this response.[1]

Cellular Immune Response (CD8+ T Cell Activation)

To generate effective anti-tumor immunity, the activation of cytotoxic CD8+ T cells is essential.[1] This was quantified by measuring the percentage of OVA-specific CD8+ T cells in the spleen of immunized mice using flow cytometry.

Table 2: Comparison of Cellular Immune Response to Different Formulations

Formulation% of OVA-specific CD8+ T cells (without cGAMP)% of OVA-specific CD8+ T cells (with cGAMP)In Vivo OVA-Specific Cell Killing Efficiency
Alum LowSlightly Increased< 30%
This compound-F Low~0.8%< 30% (increased with cGAMP but < 50%)
93-O17S-F ~1.4% (Significant)~1.8% (Significant)~60-70%

Data summarized from Chen et al., 2021.[1]

Key Findings:

  • 93-O17S-F was significantly more effective at activating OVA-specific CD8+ T cells compared to this compound-F and alum.[1]

  • The co-delivery of cGAMP further enhanced CD8+ T cell activation in all formulations, with the 93-O17S-F/cGAMP combination yielding the highest response.[1]

  • In vivo cell-killing assays confirmed these findings, with mice immunized with 93-O17S-F showing significant lysis of target cells.[1]

Signaling Pathway and Experimental Workflow

cGAS-STING Signaling Pathway

The therapeutic strategy of these LNP formulations relies on activating the cGAS-STING pathway within antigen-presenting cells (APCs). The LNP facilitates the delivery of the STING agonist cGAMP into the cell cytoplasm, where it can bind to and activate STING, leading to the production of type I interferons and other pro-inflammatory cytokines that promote T cell activation.

cGAS_STING_Pathway cGAS-STING Signaling Pathway for Anti-Tumor Immunity cluster_cell Antigen Presenting Cell (APC) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP LNP (e.g., 93-O17S-F) - Captured Tumor Antigen - Encapsulated cGAMP Endosome Endosome LNP->Endosome Endocytosis cGAMP cGAMP Endosome->cGAMP Endosomal Escape Antigen Tumor Antigen Endosome->Antigen Endosomal Escape STING STING (on ER) cGAMP->STING Binds & Activates Proteasome Proteasome Antigen->Proteasome Degradation Peptides Peptides Proteasome->Peptides MHC1 MHC class I Peptides->MHC1 Loading TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocation MHC1_mem Antigen Presentation on Cell Surface MHC1->MHC1_mem IFN_Genes Type I Interferon Genes Interferons Type I Interferons (Secreted) IFN_Genes->Interferons pIRF3_n->IFN_Genes Activates Transcription CD8_T_Cell CD8+ T Cell MHC1_mem->CD8_T_Cell Activates Interferons->CD8_T_Cell Promotes Activation

Caption: cGAS-STING pathway activation by LNP-delivered cGAMP and antigen cross-presentation.

In Vivo Experimental Workflow

The comparative study involved a systematic process of LNP formulation, animal immunization, and subsequent immunological analysis to evaluate the efficacy of the different adjuvant formulations.

Experimental_Workflow In Vivo Experimental Workflow cluster_prep 1. Formulation Preparation cluster_in_vivo 2. In Vivo Study cluster_analysis 3. Immunological Analysis Form_Alum Alum + OVA (with/without cGAMP) Immunization Prime-Boost Vaccination Schedule Form_Alum->Immunization Form_O17O This compound-F + OVA (with/without cGAMP) Form_O17O->Immunization Form_O17S 93-O17S-F + OVA (with/without cGAMP) Form_O17S->Immunization Mice C57BL/6 Mice Mice->Immunization Blood_Collection Serum Collection Immunization->Blood_Collection Spleen_Harvest Spleen Harvest Immunization->Spleen_Harvest ELISA ELISA for OVA-specific IgG, IgG1, IgG2c Blood_Collection->ELISA Flow_Cytometry Flow Cytometry for OVA-specific CD8+ T Cells Spleen_Harvest->Flow_Cytometry Humoral_Data Humoral Response Data ELISA->Humoral_Data Cellular_Data Cellular Response Data Flow_Cytometry->Cellular_Data

Caption: Workflow for comparing LNP formulations via in vivo immunization and analysis.

Experimental Protocols

LNP Formulation Technique

The lipidoid nanoparticles were formulated using a self-assembly method.

  • Component Preparation : The lipidoids (this compound or 93-O17S), cholesterol, and dioleoylphosphatidylethanolamine (DOPE) were dissolved in ethanol. The model antigen (OVA) and/or STING agonist (cGAMP) were dissolved in an aqueous buffer.

  • Mixing : The ethanolic lipid solution was rapidly mixed with the aqueous solution containing the payload. This rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the aqueous payload.

  • Purification : The resulting LNP suspension was purified, typically through dialysis, to remove ethanol and any unencapsulated material.

Note: While the primary study mentions the use of helper lipids (cholesterol and DOPE), the precise molar ratios for the this compound-F and 93-O17S-F formulations were not detailed in the provided materials.[1] General microfluidic mixing protocols often use molar ratios such as 48:10:40:2 for ionizable lipid:phospholipid:cholesterol:PEG-lipid.[4]

Prime-Boost Vaccination for Screening of LNP
  • Animals : Female C57BL/6 mice (4 to 6 weeks old) were used for the study.

  • Prime Immunization (Day 0) : Mice were immunized subcutaneously with 20 µg of OVA formulated with one of the adjuvants (Alum, this compound-F, or 93-O17S-F). Where applicable, 5 µg of cGAMP was co-administered.

  • Boost Immunization (Day 14) : A booster shot with the same formulation and dosage was administered.

  • Sample Collection (Day 21) : Blood was collected for serum analysis, and spleens were harvested for cellular analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for OVA-Specific Antibodies
  • Plate Coating : 96-well high-binding plates were coated with OVA (1.25-100 µg/ml in PBS) and incubated overnight at 4°C.[5][6]

  • Blocking : Plates were washed and blocked with a blocking buffer (e.g., 10% FCS in PBS) to prevent non-specific binding.[5]

  • Sample Incubation : Serum samples, serially diluted (e.g., 1:640 to 1:1280), were added to the wells and incubated for 1-2 hours at 37°C.[5][6]

  • Secondary Antibody Incubation : After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG, IgG1, or IgG2c was added and incubated for 1 hour.

  • Detection : Plates were washed again, and a TMB substrate solution was added. The reaction was stopped with a stop solution (e.g., sulfuric acid).[7]

  • Data Acquisition : The optical density was read at 450 nm using a plate reader.

Flow Cytometry for OVA-Specific CD8+ T Cells
  • Splenocyte Preparation : Spleens were harvested and processed into single-cell suspensions. Red blood cells were lysed using a lysis buffer.[8]

  • Staining : The splenocytes were stained with fluorescently labeled antibodies. This included a PE-conjugated H-2Kb tetramer specific for the OVA peptide SIINFEKL to identify OVA-specific T cells, along with antibodies against surface markers like CD8.[3][8] An Fc receptor blocker was used to prevent non-specific antibody binding.[3]

  • Data Acquisition : Stained cells were analyzed on a flow cytometer.

  • Gating Strategy : Cells were first gated on live lymphocytes based on forward and side scatter profiles. From this population, CD8+ cells were gated, and finally, the percentage of tetramer-positive cells within the CD8+ population was determined to quantify OVA-specific CD8+ T cells.[8]

References

Validating Tumor Antigen Cross-Presentation: A Comparative Guide to 93-O17O and Alternative Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective cross-presentation of tumor antigens by antigen-presenting cells (APCs) is a critical prerequisite for the induction of a robust anti-tumor cytotoxic T lymphocyte (CTL) response. Validating and enhancing this crucial step in the cancer-immunity cycle is paramount for the development of novel cancer immunotherapies. This guide provides a comparative overview of 93-O17O, a lipidoid nanoparticle-based delivery system, and other widely used adjuvants for their ability to promote the cross-presentation of tumor antigens. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate tools for their studies.

Performance Comparison of Adjuvants in Eliciting Antigen-Specific T Cell Responses

The efficacy of an adjuvant in promoting cross-presentation is ultimately measured by its ability to induce a potent antigen-specific CD8+ T cell response. The following table summarizes the quantitative data on the performance of 93-O17S-F, a closely related and more effective variant of this compound, in comparison to the traditional adjuvant Alum and the Toll-like receptor 9 (TLR9) agonist CpG.

Adjuvant/Delivery SystemAntigenIn Vivo ModelReadoutResult
93-O17S-F/cGAMP LNP OVAC57BL/6 mice% of OVA-specific CD8+ T cells in spleen~1.8%
93-O17S-F LNP OVAC57BL/6 mice% of OVA-specific CD8+ T cells in spleen~1.4%
This compound-F/cGAMP LNP OVAC57BL/6 mice% of OVA-specific CD8+ T cells in spleen~0.8%
Alum + cGAMP OVAC57BL/6 mice% of OVA-specific CD8+ T cells in spleen<0.5%
Alum OVAC57BL/6 mice% of OVA-specific CD8+ T cells in spleen<0.5%
CpG + Alum OVAC57BL/6 miceOVA-specific IgG2c TiterIncreased over Alum alone[1]
Saponin-based Adjuvants (SBAs) OVAC57BL/6 miceProliferation of OT-I CD8+ T cellsEnhanced cross-priming by CD8α+ DCs[2]

In Vivo Anti-Tumor Efficacy

The ultimate goal of enhancing cross-presentation is to achieve a clinically relevant anti-tumor effect. The table below outlines the performance of 93-O17S-F in a B16F10 melanoma model.

Treatment GroupIn Vivo ModelReadoutResult
DOX + 93-O17S-F/cGAMP B16F10 melanoma% Survival (30 days)~28.6%
DOX + 93-O17S-F B16F10 melanomaTumor Volume (Day 10)Significantly smaller than control groups
Free DOX B16F10 melanoma% Survival (25 days)0%
93-O17S-F/cGAMP B16F10 melanoma% Survival (25 days)0%
PBS B16F10 melanoma% Survival (12 days)0%

Experimental Protocols

In Vitro Antigen Cross-Presentation Assay

This protocol describes how to assess the ability of an adjuvant to promote the cross-presentation of a model antigen (Ovalbumin, OVA) by bone marrow-derived dendritic cells (BMDCs) to activate antigen-specific CD8+ T cells (OT-I).

Materials:

  • Bone marrow cells from C57BL/6 mice

  • GM-CSF and IL-4

  • OT-I transgenic mice

  • Ovalbumin (OVA) protein

  • Adjuvant of interest (e.g., this compound LNP)

  • Complete RPMI-1640 medium

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • FACS buffer (PBS with 2% FBS)

  • Anti-CD11c, Anti-CD8, Anti-CD69 antibodies

Procedure:

  • Generate BMDCs: Culture bone marrow cells in complete RPMI-1640 supplemented with GM-CSF (20 ng/mL) and IL-4 (10 ng/mL) for 6-8 days.

  • Prepare OT-I T cells: Isolate splenocytes from an OT-I transgenic mouse. Purify CD8+ T cells using a magnetic bead-based separation kit.

  • Label OT-I T cells with CFSE: Resuspend purified OT-I CD8+ T cells at 1x10^7 cells/mL in PBS. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with 5 volumes of cold complete medium. Wash the cells three times.

  • Antigen Pulsing of BMDCs: Plate immature BMDCs at 1x10^5 cells/well in a 96-well plate. Add OVA protein (100 µg/mL) along with the adjuvant of interest (e.g., this compound LNP at a predetermined concentration) to the wells. Incubate for 4-6 hours at 37°C. As a positive control, pulse a set of BMDCs with the SIINFEKL peptide (1 µg/mL) for 1 hour.

  • Co-culture: Wash the BMDCs to remove excess antigen and adjuvant. Add 2x10^5 CFSE-labeled OT-I T cells to each well.

  • Flow Cytometry Analysis: After 72 hours of co-culture, harvest the cells and stain with fluorescently labeled antibodies against CD8 and CD69. Analyze the cells by flow cytometry to determine the extent of OT-I T cell proliferation (by CFSE dilution) and activation (by CD69 expression).

In Vivo B16F10 Melanoma Tumor Model

This protocol outlines a subcutaneous B16F10 melanoma model to evaluate the in vivo anti-tumor efficacy of an adjuvant formulation.

Materials:

  • B16F10 melanoma cells

  • C57BL/6 mice (6-8 weeks old)

  • Complete DMEM medium

  • Adjuvant formulation (e.g., 93-O17S-F/cGAMP LNP)

  • Doxorubicin (DOX)

  • Phosphate-buffered saline (PBS)

  • Calipers

Procedure:

  • Tumor Cell Inoculation: Culture B16F10 cells in complete DMEM. On day 0, inject 1x10^5 B16F10 cells subcutaneously into the flank of C57BL/6 mice.

  • Treatment Regimen:

    • On day 5, when tumors are palpable, administer a single intratumoral injection of Doxorubicin (DOX) at a low dose to induce immunogenic cell death.

    • On days 6 and 10, administer intratumoral injections of the adjuvant formulation (e.g., 93-O17S-F/cGAMP LNP). Control groups should include PBS, free DOX, and the adjuvant formulation without DOX.

  • Tumor Growth Monitoring: Measure tumor volume every two days using calipers (Volume = 0.5 x length x width^2).

  • Survival Analysis: Monitor the mice for signs of distress and euthanize when tumors reach a predetermined size or become ulcerated. Record the date of euthanasia for survival analysis.

  • Immune Response Analysis (Optional): At the end of the experiment, spleens and tumor-draining lymph nodes can be harvested to analyze the frequency of tumor-specific T cells by flow cytometry or ELISpot.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved, the following diagrams are provided in Graphviz DOT language.

Cross_Presentation_Pathways Antigen Cross-Presentation Pathways cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) cluster_cytosolic Cytosolic Pathway cluster_vacuolar Vacuolar Pathway cluster_tcell CD8+ T Cell TumorAntigen Tumor Antigen Endosome_cyto Endosome TumorAntigen->Endosome_cyto Endocytosis Phagosome Phagosome/Endosome TumorAntigen->Phagosome Phagocytosis Cytosol Cytosol Endosome_cyto->Cytosol Antigen Escape Proteasome Proteasome Cytosol->Proteasome Degradation TAP TAP Transporter Proteasome->TAP Peptide Transport ER Endoplasmic Reticulum TAP->ER MHC_I_cyto MHC Class I ER->MHC_I_cyto Peptide Loading TCR T Cell Receptor MHC_I_cyto->TCR Presentation Lysosome Lysosome Phagosome->Lysosome Fusion MHC_I_vac MHC Class I Lysosome->MHC_I_vac Peptide Loading MHC_I_vac->TCR Presentation Activation T Cell Activation & Proliferation TCR->Activation

Caption: Antigen Cross-Presentation Pathways.

Experimental_Workflow_In_Vitro In Vitro Cross-Presentation Assay Workflow BM_Isolation Isolate Bone Marrow from C57BL/6 Mouse BMDC_Generation Generate BMDCs (GM-CSF + IL-4) BM_Isolation->BMDC_Generation Antigen_Pulsing Pulse BMDCs with Antigen + Adjuvant BMDC_Generation->Antigen_Pulsing OTI_Isolation Isolate Splenocytes from OT-I Mouse OTI_Purification Purify CD8+ T Cells OTI_Isolation->OTI_Purification CFSE_Labeling Label OT-I Cells with CFSE OTI_Purification->CFSE_Labeling CoCulture Co-culture BMDCs and OT-I T Cells CFSE_Labeling->CoCulture Antigen_Pulsing->CoCulture FACS_Analysis Flow Cytometry Analysis (CFSE Dilution, CD69) CoCulture->FACS_Analysis

Caption: In Vitro Cross-Presentation Assay Workflow.

STING_Pathway STING Signaling Pathway Activation cluster_delivery LNP Delivery cluster_sting STING Activation LNP_cGAMP 93-O17S-F LNP (encapsulating cGAMP) Endocytosis Endocytosis LNP_cGAMP->Endocytosis Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape Cytosolic_cGAMP Cytosolic cGAMP Endosomal_Escape->Cytosolic_cGAMP STING STING (on ER membrane) Cytosolic_cGAMP->STING Binds to TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Phosphorylation Phosphorylation IRF3->Phosphorylation Dimerization Dimerization & Nuclear Translocation Phosphorylation->Dimerization IFN_Genes Interferon Gene Transcription Dimerization->IFN_Genes IFN_Production Type I Interferon Production IFN_Genes->IFN_Production

Caption: STING Signaling Pathway Activation.

References

A Side-by-Side Analysis of 93-O17O and Other Leading Ionizable Lipidoids for Nucleic Acid and Immunotherapy Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of nucleic acid therapeutics, including siRNA and mRNA-based drugs and vaccines, has been revolutionized by the development of effective delivery systems. At the forefront of these are lipid nanoparticles (LNPs), with ionizable lipidoids being a critical component governing their efficacy and safety. This guide provides a comparative analysis of the chalcogen-containing ionizable lipidoid 93-O17O against other widely used and clinically validated lipidoids: DLin-MC3-DMA, SM-102, and ALC-0315.

This comparison focuses on their performance in delivering various payloads, supported by experimental data on their physicochemical properties and in vivo efficacy. Detailed experimental protocols are provided to aid in the replication and further development of these delivery systems.

Comparative Performance of Ionizable Lipidoids

The following tables summarize the key performance metrics of LNPs formulated with this compound and its counterparts. It is important to note that the experimental conditions, payloads, and models vary across studies, which should be considered when making direct comparisons.

Physicochemical Characterization of Lipid Nanoparticles
Ionizable LipidoidPayloadParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound-F Ovalbumin (OVA)Not ReportedNot ReportedNot ReportedNot Reported
93-O17S-F Ovalbumin (OVA)Not ReportedNot ReportedNot ReportedNot Reported
DLin-MC3-DMA siRNA~80-100~0.05-0.2Neutral to slightly negative at pH 7.4>90
SM-102 mRNA~75-100~0.05-0.15Slightly positive>95[1]
ALC-0315 mRNA~80-100~0.05-0.2Slightly negative>90[2][3]
In Vivo Efficacy and Delivery
Ionizable LipidoidPayloadAnimal ModelKey Efficacy Readout
This compound-F Ovalbumin (OVA) + cGAMPMice (B16F10 tumor model)Intermediate IgG, IgG1, and IgG2c antibody response compared to 93-O17S-F and alum.[4]
93-O17S-F Ovalbumin (OVA) + cGAMPMice (B16F10 tumor model)Highest IgG, IgG1, and IgG2c antibody response; significant OVA-specific CD8+ T cell activation.[4]
DLin-MC3-DMA siRNA (Factor VII)MiceED50 of ~0.005 mg/kg for hepatic gene silencing.
SM-102 mRNA (Luciferase)MiceHigh luciferase expression after intramuscular injection.[1]
ALC-0315 siRNA (Factor VII & ADAMTS13)Mice2-fold and 10-fold greater knockdown of FVII and ADAMTS13, respectively, compared to MC3.[5]

Experimental Protocols

Detailed methodologies for the formulation and evaluation of LNPs are crucial for reproducibility and further innovation.

Formulation of 93-O17S-F/cGAMP Nanoparticles for In Situ Cancer Vaccination

This protocol is adapted from a study on in situ cancer vaccination using lipidoid nanoparticles[4].

  • Lipid Stock Solution Preparation : The lipidoid 93-O17S-F, dioleoylphosphatidylethanolamine (DOPE), and cholesterol are dissolved in ethanol.

  • Aqueous Phase Preparation : cGAMP and ovalbumin (OVA) are dissolved in a sodium acetate buffer (pH 5.2).

  • Nanoparticle Formulation : The lipid solution in ethanol is rapidly mixed with the aqueous solution containing cGAMP and OVA.

  • Dialysis : The resulting nanoparticle suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated components.

Formulation of DLin-MC3-DMA LNPs for siRNA Delivery

This is a general protocol based on established methods for siRNA delivery.

  • Lipid Stock Solution Preparation : DLin-MC3-DMA, DSPC, cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • siRNA Solution Preparation : siRNA is dissolved in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing : The lipid-ethanol solution and the siRNA-aqueous solution are mixed using a microfluidic device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Purification : The formulated LNPs are purified and concentrated by dialysis or tangential flow filtration against PBS (pH 7.4).

Formulation of SM-102 and ALC-0315 LNPs for mRNA Delivery

These protocols are based on formulations used in mRNA vaccines.

  • Lipid Stock Solution Preparation : The ionizable lipid (SM-102 or ALC-0315), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol.

  • mRNA Solution Preparation : mRNA is diluted in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0-4.0).

  • Formulation : The lipid and mRNA solutions are mixed, often using a T-junction or microfluidic mixing system, to allow for self-assembly of the LNPs.

  • Buffer Exchange and Concentration : The LNP suspension is subjected to buffer exchange into a neutral buffer (e.g., PBS) and concentrated to the desired final concentration.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of key processes.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Ionizable Lipidoid Ionizable Lipidoid Helper Lipids Helper Lipids Ethanol Ethanol Microfluidic Mixing Microfluidic Mixing Ethanol->Microfluidic Mixing Nucleic Acid Nucleic Acid Low pH Buffer Low pH Buffer Low pH Buffer->Microfluidic Mixing Self-Assembly Self-Assembly Microfluidic Mixing->Self-Assembly Purification Purification Self-Assembly->Purification Sterile Filtration Sterile Filtration Purification->Sterile Filtration Final LNP Product Final LNP Product Sterile Filtration->Final LNP Product

Caption: General workflow for lipid nanoparticle (LNP) formulation.

In_Situ_Vaccination_Pathway Tumor Tumor Antigen Presenting Cell (APC) Antigen Presenting Cell (APC) Tumor->Antigen Presenting Cell (APC) Tumor Antigens LNP (93-O17S-F/cGAMP/OVA) LNP (93-O17S-F/cGAMP/OVA) LNP (93-O17S-F/cGAMP/OVA)->Antigen Presenting Cell (APC) Delivery T Cell Activation T Cell Activation Antigen Presenting Cell (APC)->T Cell Activation Antigen Presentation & STING Activation Tumor Cell Killing Tumor Cell Killing T Cell Activation->Tumor Cell Killing CTL Response

Caption: Simplified pathway of in situ cancer vaccination using 93-O17S-F LNPs.

mRNA_Delivery_and_Expression mRNA-LNP mRNA-LNP Cell Cell mRNA-LNP->Cell Endocytosis Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Ribosome Ribosome Cytoplasm->Ribosome mRNA Release Protein Protein Ribosome->Protein Translation

Caption: Cellular pathway of mRNA delivery by LNPs leading to protein expression.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 93-O17O

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedures for the safe and compliant disposal of the chemical compound 93-O17O. Adherence to these guidelines is critical to ensure personnel safety and environmental protection. This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive information. The following are essential precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: In case of a spill, immediately alert personnel in the area. Absorb the spill with a chemical absorbent material, collect the contaminated material in a sealed container, and dispose of it as hazardous waste.

Segregation and Collection of this compound Waste

Proper segregation of chemical waste is the first step in ensuring safe disposal.

  • Waste Container: Use only designated, properly labeled, and chemically compatible waste containers for collecting this compound waste. The container must be in good condition and have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").

  • Compatibility: Do not mix this compound with other incompatible waste streams. Consult a chemical compatibility chart if you are unsure. For example, do not mix with strong oxidizing agents or acids.

Step-by-Step Disposal Procedure

Follow these steps for the accumulation and disposal of this compound waste:

  • Collection: Collect waste this compound in a designated, labeled, and sealed container within the fume hood.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from ignition sources and incompatible materials.

  • Log-keeping: Maintain a log of the amount of this compound added to the waste container.

  • Disposal Request: Once the container is 90% full, or if it has been in storage for more than 90 days, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.

  • EHS Pickup: EHS personnel will collect the waste for final disposal in accordance with all local, state, and federal regulations.

Quantitative Data for Disposal

The following table summarizes key quantitative parameters relevant to the safe handling and disposal of this compound.

ParameterValueNotes
pH Range for Neutrality 6.0 - 8.0For aqueous solutions containing this compound, adjust pH to this range before disposal, if applicable.
Maximum Storage Time 90 daysMaximum allowable time for storing hazardous waste in a satellite accumulation area.
Container Fill Level 90% of total volumeDo not overfill waste containers to allow for vapor expansion.
Spill Kit Absorbency 1 Liter per kitEnsure spill kits in the immediate vicinity can handle a spill of at least 1 liter.

Experimental Protocol: Neutralization of Acidic this compound Waste

This protocol details the steps to neutralize an acidic aqueous waste stream containing this compound before disposal.

Materials:

  • Aqueous waste containing this compound

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • pH meter or pH strips

  • Stir plate and stir bar

  • Appropriate PPE (gloves, goggles, lab coat)

Procedure:

  • Place the waste container on a stir plate within a fume hood and add a stir bar.

  • Begin gentle stirring of the solution.

  • Slowly add the 5% sodium bicarbonate solution dropwise to the waste.

  • Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.

  • Continue adding the sodium bicarbonate solution until the pH of the waste is stable within the 6.0 - 8.0 range.

  • Once neutralized, cap the container and affix the proper hazardous waste label.

  • Request a waste pickup from your EHS department.

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 On-site Management cluster_2 Final Disposal cluster_3 Emergency/Spill A Generate this compound Waste B Segregate into Labeled, Compatible Container A->B C Store in Satellite Accumulation Area B->C D Container >90% Full or >90 Days? C->D E Continue Collection D->E No F Submit Waste Pickup Request to EHS D->F Yes E->C G EHS Collects for Compliant Disposal F->G H Spill Occurs I Follow Spill Management Protocol H->I

Caption: Workflow for the safe disposal of this compound waste.

Personal protective equipment for handling 93-O17O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of 93-O17O (CAS No. 2227214-78-8), a chalcogen-containing ionizable cationic lipidoid. Given that the toxicological and pharmacological properties of this compound are not fully known, it is imperative to treat it as a potentially hazardous substance and adhere to stringent safety protocols.[1] This guide is intended to be a primary resource for ensuring laboratory safety and proper chemical management.

Immediate Safety and Personal Protective Equipment (PPE)

As a research chemical with undetermined hazardous properties, a conservative and comprehensive approach to personal protective equipment is mandatory. The following table outlines the minimum recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against potential splashes of the chemical, which is supplied in an ethanol solution, and to safeguard against unforeseen reactions.
Skin Protection - Gloves: Double-gloving with a chemically resistant outer glove (e.g., nitrile or neoprene) over a flexible laminate inner glove is recommended. - Lab Coat: A chemical-resistant lab coat or apron. - Footwear: Closed-toe, chemical-resistant shoes.To prevent skin contact with a substance of unknown toxicity. Given that breakthrough times for specific glove materials are not known, frequent changes are advised.
Respiratory Protection A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates.To protect against the inhalation of potentially toxic or irritant aerosols or vapors, especially when handling outside of a certified chemical fume hood.

Operational Plan: Handling and Storage

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.

Storage: Store this compound at -20°C in a tightly sealed container.[1]

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Aliquoting: If smaller quantities are needed, perform the aliquoting within the fume hood. Use appropriate precision tools to minimize the risk of spills.

  • Solvent Evaporation: If the ethanol solvent needs to be removed, this should be done under a gentle stream of nitrogen within the fume hood.[1]

  • Cleaning: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials as hazardous waste.

Emergency and Disposal Plan

Emergency Procedures:

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill For a minor spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[2]

Disposal Plan:

All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. The label should prominently display "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secondarily contained area, away from incompatible materials.

  • Disposal: Contact your institution's EHS department for guidance on the proper disposal procedures for chemical waste. Do not dispose of this material down the drain or in regular trash.

Visualizing Safety Protocols

The following diagrams illustrate the logical workflow for ensuring safety when working with this compound.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Handling this compound eye_protection Wear Chemical Splash Goggles and Face Shield start->eye_protection skin_protection Wear Double Gloves, Chemical-Resistant Lab Coat, and Closed-Toe Shoes start->skin_protection respiratory_protection Use NIOSH-Approved Respirator start->respiratory_protection safe_handling Proceed with Handling eye_protection->safe_handling skin_protection->safe_handling respiratory_protection->safe_handling

Caption: PPE selection workflow for handling this compound.

Emergency_Response_Flowchart cluster_emergency Emergency Response Protocol exposure Exposure Incident (Skin, Eyes, Inhalation, Ingestion) flush_skin_eyes Flush with Water (15 min) exposure->flush_skin_eyes Skin/Eye fresh_air Move to Fresh Air exposure->fresh_air Inhalation rinse_mouth Rinse Mouth with Water exposure->rinse_mouth Ingestion spill Spill Incident minor_spill Minor Spill in Fume Hood spill->minor_spill major_spill Major Spill or Spill Outside Hood spill->major_spill medical_attention Seek Immediate Medical Attention flush_skin_eyes->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention absorb_spill Absorb with Inert Material minor_spill->absorb_spill evacuate_area Evacuate Area major_spill->evacuate_area contact_ehs Contact EHS absorb_spill->contact_ehs evacuate_area->contact_ehs

Caption: Emergency response flowchart for this compound incidents.

References

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